molecular formula C7H5ClO2 B1581250 3-Chloro-4-hydroxybenzaldehyde CAS No. 2420-16-8

3-Chloro-4-hydroxybenzaldehyde

Cat. No.: B1581250
CAS No.: 2420-16-8
M. Wt: 156.56 g/mol
InChI Key: VGSOCYWCRMXQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85482. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSOCYWCRMXQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178896
Record name Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-16-8
Record name 3-Chloro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-chloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-4-HYDROXYBENZALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a hydroxyl group on the benzene ring, imparts specific reactivity and makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and explores its applications, particularly in the realm of pharmaceutical and chemical development.

Core Chemical Identity and Properties

The definitive identifier for this compound is its CAS number.

CAS Number : 2420-16-8[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper handling, and predicting its behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂[3][4]
Molecular Weight 156.57 g/mol [3]
Appearance White to light yellow or light orange powder/crystal[1][2]
Melting Point 133-137 °C[1][2]
Boiling Point 150 °C at 14 mmHg[1][2]
Solubility Soluble in polar solvents. Limited solubility in non-polar solvents.[5]
pKa 6.30 ± 0.18 (Predicted)[1][2]
InChI Key VGSOCYWCRMXQAB-UHFFFAOYSA-N[1][3]
SMILES O=Cc1ccc(O)c(Cl)c1[1]

The presence of both a hydroxyl group and a chlorine atom influences the molecule's polarity and its ability to participate in hydrogen bonding, which in turn dictates its solubility characteristics.[5] The aldehyde functional group is the primary site of reactivity, undergoing a variety of chemical transformations.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the electrophilic chlorination of 4-hydroxybenzaldehyde.[1][2] This method is widely used due to the availability of the starting material and the relatively simple reaction conditions.

Reaction Workflow: Chlorination of 4-Hydroxybenzaldehyde

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Heating Heat to 50°C 4-Hydroxybenzaldehyde->Heating Add NCS in Chloroform N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Heating Chloroform (Solvent) Chloroform (Solvent) Chloroform (Solvent)->Heating Stirring Stir for 15 hours Heating->Stirring Concentration Concentrate under reduced pressure Stirring->Concentration Extraction Dissolve in Ethyl Acetate, wash with water and brine Concentration->Extraction Drying Dry over anhydrous Sodium Sulfate Extraction->Drying Purification Silica gel column chromatography Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of 4-hydroxybenzaldehyde.[1][2]

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (8.18 mmol) of 4-hydroxybenzaldehyde in 10 ml of chloroform.

  • Addition of Chlorinating Agent: To this solution, add 1.1 g (8.18 mmol) of N-chlorosuccinimide.

  • Reaction: Heat the reaction mixture to 50°C and stir for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in 25 ml of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water and then with a saturated saline solution.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography, using a mixture of 12% ethyl acetate in hexane as the eluent, to yield pure this compound.[1]

Expected Yield: Approximately 86%.[1]

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and specialty chemical industries.[6][7]

Pharmaceutical Intermediates

A significant application is in the synthesis of more complex molecules with potential biological activity. For instance, it is a precursor for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.[6] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility.[6]

Synthesis of Bioactive Compounds

The compound is also used in the preparation of electrochemically active ferrocenyl hydrazone compounds.[6] Ferrocene derivatives are of interest in medicinal chemistry due to their unique electrochemical properties and potential as anti-tumor agents.[6]

Signaling Pathway Example: Synthesis of a Morpholine Derivative

The following diagram illustrates the initial steps in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, starting from this compound. This pathway highlights the strategic use of protecting groups to achieve the desired transformation.

G A 3-Chloro-4- hydroxybenzaldehyde B 4-(allyloxy)-3- chlorobenzaldehyde A->B Allyl bromide, K₂CO₃, Acetone C 4-(4-(allyloxy)-3-chlorobenzyl) morpholine B->C Morpholine, NaBH(OAc)₃ D 2-chloro-4- (morpholinylmethyl)phenol C->D Pd(PPh₃)₄, K₂CO₃, Methanol

Caption: Synthetic pathway from this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][8][9]

  • Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[3][8][10] It may also cause respiratory irritation.[8][9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

    • Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9]

    • Avoid contact with skin, eyes, and clothing.[9]

    • In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][2] The compound is noted to be air-sensitive.[1][2]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[9]

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H-NMR (400 MHz, CDCl₃) δ (ppm): 9.840 (s, 1H), 7.898-7.894 (d, 1H, J = 1.6 Hz), 7.749- 7.724 (dd, 1H, J = 8.4Hz), 7.164-7.143 (d, 1H, J = 8.4Hz), 6.288 (s, 1H).[1]

  • Other Spectral Data: IR, MS, and ¹³C NMR data are also available from various chemical databases.[11][12]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its well-defined properties and predictable reactivity make it a reliable building block for the construction of more complex molecules, particularly in the development of new pharmaceutical agents. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research and development setting.

References

The Solubility of 3-Chloro-4-hydroxybenzaldehyde in Organic Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

3-Chloro-4-hydroxybenzaldehyde (3C4HBA) is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its molecular structure, featuring a benzene ring functionalized with hydroxyl, chloro, and aldehyde groups, imparts a unique combination of physicochemical properties that dictate its behavior in solution.[1][3] Understanding the solubility of 3C4HBA in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This guide provides a comprehensive overview of the principles governing the solubility of 3C4HBA, offers predictive insights into its behavior in common organic solvents, and details a robust experimental protocol for the quantitative determination of its equilibrium solubility.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. The key properties of 3C4HBA are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂[3][4]
Molecular Weight 156.57 g/mol [3]
Appearance White to light yellow crystalline solid/powder[1][4][5]
Melting Point 133-137 °C (lit.)[5]
CAS Number 2420-16-8[3][4]
pKa 6.30 ± 0.18 (Predicted)[5]

The presence of a polar hydroxyl (-OH) group, an electron-withdrawing chloro (-Cl) group, and a polar aldehyde (-CHO) group on a relatively nonpolar benzene ring scaffold creates a molecule with a nuanced polarity profile, capable of engaging in a variety of intermolecular interactions.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative descriptor for the thermodynamics of mixing.[6][7][8] Dissolution is favored when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[8] For 3C4HBA, the key intermolecular forces at play are:

  • Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor.[9][10][11] This is the most significant interaction driving solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting sites (e.g., acetone).[9][12]

  • Dipole-Dipole Interactions: The electronegativity differences in the aldehyde (C=O), hydroxyl (O-H), and chloro (C-Cl) groups create permanent dipoles within the molecule. These dipoles can interact favorably with polar solvents.[9]

  • London Dispersion Forces: The aromatic ring contributes to van der Waals forces, which are the primary interactions with nonpolar solvents.[9]

Therefore, a solvent's ability to dissolve 3C4HBA is a direct function of its own polarity and its capacity to form hydrogen bonds.[13] Polar solvents are expected to be more effective than nonpolar solvents.[1][8][14]

substance This compound (3C4HBA) polar_protic Polar Protic Solvent (e.g., Ethanol) substance->polar_protic Strong H-Bonding Dipole-Dipole polar_aprotic Polar Aprotic Solvent (e.g., Acetone) substance->polar_aprotic H-Bonding (Acceptor) Strong Dipole-Dipole nonpolar Nonpolar Solvent (e.g., Toluene) substance->nonpolar London Dispersion (Weak Interaction) G A 1. Preparation Add excess 3C4HBA solid to a known volume of solvent in a sealed vial. B 2. Equilibration Incubate at constant temperature with continuous agitation (e.g., 24-72h). A->B C 3. Phase Separation Allow solids to settle. Filter an aliquot of the supernatant through a 0.22 µm syringe filter. B->C D 4. Quantification Prepare serial dilutions of the clear filtrate. Analyze concentration via a calibrated HPLC or UV-Vis method. C->D E 5. Calculation Determine solubility (e.g., in mg/mL or mol/L) from the measured concentration and dilution factor. D->E

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxybenzaldehyde (CAS No. 2420-16-8) is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique substitution pattern—a hydroxyl group, a chloro group, and a formyl group on a benzene ring—makes it a valuable building block in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] Notably, it is a precursor in the synthesis of compounds with applications as central nervous system (CNS) agents, anti-inflammatory drugs, and antimicrobial agents.[1] Understanding its fundamental physicochemical properties, such as its melting and boiling points, is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of these properties, methods for their accurate determination, and insights into the compound's synthesis and applications.

Physicochemical Properties

This compound is typically a white to light yellow or pink crystalline powder under standard conditions.[1][2] The presence of the polar hydroxyl and carbonyl groups, along with the halogen, dictates its physical properties, including its melting and boiling points, and solubility.

Melting and Boiling Points: A Comparative Analysis

The melting point of a solid is a crucial indicator of its purity. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range. The boiling point, particularly for compounds that may decompose at atmospheric pressure, is often determined under reduced pressure.

A review of data from various chemical suppliers and databases reveals a consensus on the melting point, though with slight variations that can be attributed to differences in purity and analytical methodology. The boiling point shows significant variation due to the different pressures at which it was measured.

PropertyReported ValueConditionsSource(s)
Melting Point 131.0 - 135.0 °CNot SpecifiedTCI EUROPE N.V.[3]
133 - 137 °C(lit.)Sigma-Aldrich, ChemicalBook[1][4]
139 °CNot SpecifiedECHEMI[2]
128.0 - 134.0 °C(clear melt)Thermo Scientific Chemicals
145 - 147 °C(lit.)Chemsrc
Boiling Point 150 °Cat 14 mmHgChemicalBook[1]
251.1 °Cat 760 mmHgECHEMI[2]

The range in reported melting points underscores the importance of careful purification. Impurities will typically depress and broaden the melting point range. The significant difference in boiling points reported at 14 mmHg versus 760 mmHg highlights the compound's relatively low volatility and the necessity of vacuum distillation to avoid potential decomposition at higher temperatures.

Synthesis and Purification of this compound

A common and efficient method for the synthesis of this compound is through the electrophilic aromatic substitution of 4-hydroxybenzaldehyde.[1]

Synthesis Pathway

Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Reaction 4-Hydroxybenzaldehyde->Reaction N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Reaction Chloroform (Solvent) Chloroform (Solvent) Chloroform (Solvent)->Reaction Heat (50°C) Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Silica Gel Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthesis and purification workflow for this compound.

The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is strategic; it provides an electrophilic chlorine source under relatively mild conditions, which is crucial for selectively halogenating the activated aromatic ring without leading to over-chlorination or unwanted side reactions. The hydroxyl group of 4-hydroxybenzaldehyde is an ortho-, para-directing activator. Since the para position is blocked by the aldehyde group, chlorination occurs at one of the ortho positions. Chloroform is a suitable solvent for this reaction.[1]

Following the reaction, an aqueous workup is typically performed to remove any remaining water-soluble byproducts. The crude product is then purified, commonly by silica gel column chromatography, to yield the pure this compound.[1] The purity can be assessed by techniques such as ¹H NMR spectroscopy and by determining the melting point.[1][2]

Experimental Determination of Melting Point: A Self-Validating Protocol

Accurate determination of the melting point is fundamental for characterizing the purity of this compound. The capillary method is a standard and reliable technique.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

    • Place a small amount of the crystalline powder on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula or glass rod to ensure uniform packing in the capillary tube.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the sample enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample down to the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Calibration (Trustworthiness Pillar):

    • Before measuring the sample, it is crucial to calibrate the melting point apparatus using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample (e.g., benzoin, ~137°C).

    • This step ensures the thermometer's accuracy and the apparatus's proper functioning, making the protocol self-validating.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Preliminary Measurement: Heat the sample at a fast rate (5-10 °C per minute) to determine an approximate melting point range. This saves time in subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample.

    • Heat the new sample at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point. A slow heating rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.

    • For high-purity this compound, this range should be narrow (typically ≤ 1 °C).

  • Data Recording and Repetition:

    • Record the melting point range.

    • It is good practice to perform the measurement in duplicate or triplicate to ensure reproducibility.

Characterization and Quality Control Workflow

The overall process of synthesizing and characterizing a compound like this compound involves a logical sequence of steps to ensure identity and purity.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_properties Physical Properties Start Start: Synthesis Purification Purification (e.g., Column Chromatography) Start->Purification Structural_ID Structural Identification (¹H NMR, IR, MS) Purification->Structural_ID Purity_Check Purity Assessment Structural_ID->Purity_Check MP Melting Point Determination Purity_Check->MP BP Boiling Point Determination MP->BP End End: Characterized Compound BP->End

Caption: Logical workflow for the synthesis and characterization of a chemical intermediate.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical transformations. For instance, it is a precursor in the creation of molecules containing the 4-benzylmorpholine scaffold, a structure found in marketed drugs like the antibacterial agent Linezolid and the antidepressant Moclobemide.[2] It is also used in the synthesis of electrochemically active ferrocenyl hydrazone compounds, which have been investigated for their therapeutic potential.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4][5] It may also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] A dust mask (e.g., N95) is recommended when handling the powder.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

In case of exposure, follow standard first-aid procedures and seek medical attention.[2]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Chloro-4-hydroxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by a detailed experimental protocol and an exploration of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Structural Elucidation of this compound

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis and as a building block in the pharmaceutical and chemical industries. Its molecular structure, characterized by the presence of an aldehyde, a hydroxyl, and a chloro group on a benzene ring, gives rise to a distinct and informative NMR spectrum. NMR spectroscopy is an unparalleled tool for the structural verification and purity assessment of such small molecules, providing precise information about the chemical environment of each proton and carbon atom.

This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, offering a detailed assignment of each resonance and explaining the influence of the various substituents on the spectral parameters.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, reveals distinct signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde (CHO)9.840s (singlet)-
H-27.898-7.894d (doublet)1.6
H-67.749-7.724dd (doublet of doublets)8.4
H-57.164-7.143d (doublet)8.4
OH6.288s (singlet)-

Data sourced from ChemicalBook.[1]

Causality Behind ¹H NMR Assignments:
  • Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen. This results in its resonance at a very downfield chemical shift, typically around 9.8-10.0 ppm, appearing as a sharp singlet as it has no adjacent protons to couple with.[2]

  • Aromatic Protons (H-2, H-5, H-6): The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the three substituents.

    • The aldehyde group is a strong electron-withdrawing group, which deshields the ortho (H-2, H-6) and para (H-4, which is substituted) protons.

    • The hydroxyl group is a strong electron-donating group, which shields the ortho (H-3 and H-5) and para (H-1) positions.

    • The chloro group is an electron-withdrawing group through induction but can be weakly electron-donating through resonance. Its primary effect is deshielding.[3]

  • H-2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro group, leading to significant deshielding. It appears as a doublet due to coupling with H-6 (meta coupling, which is small).

  • H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group. It experiences coupling from H-5 (ortho coupling, which is larger) and H-2 (meta coupling), resulting in a doublet of doublets.

  • H-5: This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde group, placing it at the most upfield position among the aromatic protons. It appears as a doublet due to coupling with H-6 (ortho coupling).

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. In the provided data, its appearance as a sharp singlet suggests limited hydrogen bonding in the specific sample conditions.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~190
C-4 (C-OH)~158
C-1 (C-CHO)~131
C-6~130
C-2~129
C-3 (C-Cl)~123
C-5~116
Rationale for ¹³C NMR Assignments:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and the overall electron density distribution in the aromatic ring.

  • Carbonyl Carbon (C=O): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and appears at a very downfield position, typically in the range of 190-200 ppm.[4]

  • C-4 (Carbon bearing -OH): The oxygen of the hydroxyl group is highly electronegative, causing a strong deshielding effect on the directly attached carbon.

  • C-3 (Carbon bearing -Cl): The electronegative chlorine atom deshields the carbon to which it is attached.

  • C-1 (Carbon bearing -CHO): This carbon is deshielded by the attached aldehyde group.

  • Aromatic Carbons (C-2, C-5, C-6): The chemical shifts of these carbons are a result of the combined electron-donating and electron-withdrawing effects of the substituents. The electron-donating hydroxyl group will tend to shield the ortho (C-3, C-5) and para (C-1) positions, while the electron-withdrawing aldehyde and chloro groups will deshield the carbons, particularly those in ortho and para positions relative to them.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon a standardized and meticulously executed experimental protocol.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small, clean vial.

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • For ¹H NMR:

      • Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.

      • Acquisition Time: Generally 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the full relaxation of protons, ensuring accurate integration.

      • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

      • Acquisition Time: Usually 1-2 seconds.

      • Relaxation Delay: A 2-second delay is a common starting point.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Logical Workflow for NMR Spectral Analysis

The systematic analysis of NMR data is a critical step in structural elucidation. The following diagram outlines a logical workflow for this process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve in Deuterated Solvent transfer Transfer to NMR Tube prep_sample->transfer insert_sample Insert Sample & Lock transfer->insert_sample shim Shim Magnetic Field insert_sample->shim setup_params Set Acquisition Parameters shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Chemical Shift Referencing baseline->referencing integration Integration referencing->integration multiplicity Multiplicity Analysis referencing->multiplicity assignment Peak Assignment integration->assignment multiplicity->assignment structure Structure Confirmation assignment->structure

References

Strategic Overview: The Significance of Aromatic Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Chlorination of p-Hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic chlorination of p-hydroxybenzaldehyde, a foundational reaction in synthetic organic chemistry. We will explore the nuanced electronic effects that govern its regioselectivity, detail the mechanistic pathways, and present actionable experimental protocols. This document is designed to serve as a practical resource, bridging theoretical principles with laboratory application.

Halogenated aromatic compounds, particularly chlorinated phenols and benzaldehydes, are privileged scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The targeted synthesis of 3-chloro-4-hydroxybenzaldehyde, the primary product of this reaction, is a critical step in the development of various pharmaceuticals and agrochemicals. Understanding the underlying mechanism is paramount for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation.

The Core Mechanism: A Tale of Two Substituents

The regiochemical outcome of the electrophilic chlorination of p-hydroxybenzaldehyde is dictated by the competing electronic effects of the hydroxyl (-OH) and formyl (-CHO) groups. This reaction is a classic example of electrophilic aromatic substitution (EAS), which proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity.[1]

Directing Effects: The Decisive Factor

The benzene ring of p-hydroxybenzaldehyde is substituted with two groups that exert opposing electronic influences.

  • Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director.[2] Through its +M (mesomeric or resonance) effect, the lone pairs on the oxygen atom donate electron density into the aromatic π-system. This donation significantly enriches the electron density at the ortho and para positions, making them highly nucleophilic and prone to attack by electrophiles.[3][4]

  • Formyl Group (-CHO): This is a deactivating group and a meta-director. Through both an inductive (-I) and a resonance (-M) effect, the electron-withdrawing nature of the carbonyl pulls electron density out of the aromatic ring, making it less reactive towards electrophiles.[5]

In p-hydroxybenzaldehyde, these groups are para to each other. The strongly activating -OH group directs incoming electrophiles to its ortho positions (C3 and C5). The deactivating -CHO group directs to its meta positions (also C3 and C5). Since both groups direct substitution to the same positions and the activating effect of the hydroxyl group far outweighs the deactivating effect of the formyl group, the reaction proceeds selectively at the positions ortho to the hydroxyl group.

G cluster_0 Directing Effects on p-Hydroxybenzaldehyde Molecule p-Hydroxybenzaldehyde OH_Group Hydroxyl (-OH) Strongly Activating +M Effect CHO_Group Formyl (-CHO) Deactivating -M, -I Effect Position_3_5 Positions 3 & 5 (ortho to -OH, meta to -CHO) Electron-Rich & Favored Site OH_Group->Position_3_5 Directs Ortho CHO_Group->Position_3_5 Directs Meta Electrophile Electrophile (Cl⁺) Position_3_5->Electrophile Attacks Here

Caption: Competing directing effects in p-hydroxybenzaldehyde.

Mechanistic Pathway

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Generation of the Electrophile: A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is often activated by a catalyst or solvent. While highly activated rings like phenols can react with halogens directly, catalysts enhance the electrophilicity of the chlorine species ("Cl⁺").[6][7]

  • Nucleophilic Attack: The electron-rich aromatic ring, activated by the -OH group, attacks the electrophilic chlorine atom. The attack occurs at the C3 position (ortho to the hydroxyl group), breaking the aromaticity of the ring and forming the arenium ion.

  • Stabilization of the Arenium Ion: The positive charge of the arenium ion is delocalized across the ring through resonance. A particularly stable resonance contributor is formed when the lone pair of the hydroxyl's oxygen atom participates, giving every atom in the ring a full octet.

  • Deprotonation: A weak base removes the proton from the C3 carbon, collapsing the sigma complex, reforming the C-C double bond, and restoring the ring's aromaticity. This final, rapid step yields the product, this compound.

G start p-Hydroxybenzaldehyde + SO₂Cl₂ step1 Nucleophilic attack from ortho position on electrophile start->step1 Step 1 (Rate-Determining) intermediate Resonance-Stabilized Arenium Ion (Sigma Complex) step1->intermediate step2 Deprotonation by base (e.g., Cl⁻) intermediate->step2 Step 2 (Fast) product This compound step2->product Restores Aromaticity

Caption: High-level overview of the chlorination mechanism.

Experimental Protocol: Catalyst-Tuned Chlorination

Modern approaches often utilize sulfuryl chloride (SO₂Cl₂) in the presence of an organocatalyst or a specific solvent system to achieve high selectivity and yield.[8][9] The following protocol is a representative method adapted from contemporary literature.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
p-HydroxybenzaldehydeC₇H₆O₂122.12Substrate
Sulfuryl ChlorideSO₂Cl₂134.97Chlorinating agent, use with caution (toxic)
AcetonitrileCH₃CN41.05Solvent and catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01For quenching
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-hydroxybenzaldehyde (e.g., 1.22 g, 10.0 mmol).

  • Dissolution: Add acetonitrile (e.g., 20 mL) to the flask and stir until the substrate is completely dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sulfuryl chloride (e.g., 1.0 equivalent, 0.81 mL, 10.0 mmol) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

G A 1. Dissolve p-Hydroxybenzaldehyde in Acetonitrile at 0°C B 2. Add Sulfuryl Chloride (SO₂Cl₂) Dropwise A->B C 3. Stir at 0°C Monitor by TLC B->C D 4. Quench with Saturated NaHCO₃ C->D E 5. Extract with Dichloromethane (DCM) D->E F 6. Dry Organic Layer (MgSO₄) & Concentrate E->F G 7. Purify Crude Product (Recrystallization/Chromatography) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the chlorination of p-hydroxybenzaldehyde.

Product Characterization

The final product, this compound, is a white to light yellow crystalline solid. Its identity and purity are confirmed through standard analytical techniques.

  • Melting Point: 131-135 °C

  • Appearance: White to light yellow powder or crystals.

  • Spectroscopic Data: Confirmation is typically achieved using ¹H NMR, ¹³C NMR, and IR spectroscopy. Spectroscopic databases provide reference spectra for comparison.[10][11]

  • Molecular Formula: C₇H₅ClO₂[12]

  • Molar Mass: 156.57 g/mol [12]

Conclusion

The electrophilic chlorination of p-hydroxybenzaldehyde is a well-understood yet highly illustrative reaction. Its regioselectivity is a direct consequence of the powerful activating and ortho, para-directing nature of the hydroxyl group, which dominates the deactivating, meta-directing influence of the formyl group. By employing controlled conditions and suitable reagents like sulfuryl chloride, high yields of the desired this compound can be achieved. This guide provides the mechanistic foundation and practical framework necessary for researchers to successfully utilize this important transformation in their synthetic endeavors.

References

electronic properties and molecular structure of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Electronic Properties of 3-Chloro-4-hydroxybenzaldehyde

Introduction

This compound (3Cl4HBA), identified by CAS number 2420-16-8, is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its utility spans various sectors, notably in the production of flavor agents like ethyl vanillin and as a precursor for novel ferrocene hydrazone compounds.[1] The chemical behavior and synthetic potential of 3Cl4HBA are fundamentally governed by its molecular architecture and the distribution of electrons within the structure. The presence of three distinct functional groups on the benzene ring—an electron-withdrawing aldehyde group, an electron-donating hydroxyl group, and an electronegative chloro group—creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

This technical guide offers a comprehensive exploration of the molecular and electronic properties of this compound. We will dissect its structural geometry, delve into its characterization through key spectroscopic techniques, and analyze its electronic landscape using theoretical computational methods. The objective is to provide researchers, scientists, and drug development professionals with a cohesive and in-depth understanding of this versatile chemical intermediate, grounded in both experimental data and computational insights.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a molecule are its identity and bulk physical properties. These data are critical for handling, characterization, and application.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 2420-16-8[1][2][3]
Molecular Formula C₇H₅ClO₂[1][2][4]
Molecular Weight 156.57 g/mol [4][5][6]
InChIKey VGSOCYWCRMXQAB-UHFFFAOYSA-N[2][4][7]
SMILES C1=CC(=C(C=C1C=O)Cl)O[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to light yellow or pink solid/powder[1][3]
Melting Point 133-147 °C[1][3][5][8]
Density ~1.404 g/cm³[1][9]
Boiling Point 251.1±20.0 °C at 760 mmHg[9]

Molecular Structure and Geometry

Fundamental Structure

The structure of this compound consists of a benzene ring substituted at position 1 with an aldehyde (-CHO) group, at position 4 with a hydroxyl (-OH) group, and at position 3 with a chlorine (-Cl) atom. This arrangement of substituents is crucial as their electronic-donating and -withdrawing effects modulate the electron density of the aromatic ring and influence the molecule's overall properties.

Conformational Analysis and Intramolecular Interactions

The relative orientation of the aldehyde and hydroxyl groups can lead to different conformers. Computational studies, such as those employing Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) methods, are essential for determining the most stable equilibrium structure.[10] For this compound, the conformation where the aldehydic group is in a cis orientation with respect to the hydroxyl group and chlorine is found to be the most stable.[10] This stability is often influenced by intramolecular hydrogen bonding, where a weak interaction between the hydroxyl proton and the carbonyl oxygen (O-H···O) can occur, which is also suggested by a broad IR band observed around 3180 cm⁻¹.[10]

Caption: Molecular structure of this compound.

Spectroscopic Characterization: A Validating Workflow

The elucidation of a definitive molecular structure requires a synergistic approach, combining theoretical predictions with empirical evidence. Spectroscopic techniques provide this crucial experimental validation, each probing different aspects of the molecule's physical and electronic nature. The workflow below illustrates the interplay between computational modeling and laboratory analysis.

G comp Computational Modeling (DFT/B3LYP) pred_struct Predicted Structure & E-Properties comp->pred_struct Predicts ftir FT-IR Spectroscopy pred_struct->ftir Guides Analysis nmr NMR Spectroscopy (¹H & ¹³C) pred_struct->nmr Guides Analysis uvvis UV-Vis Spectroscopy pred_struct->uvvis Guides Analysis final_struct Validated Molecular & Electronic Profile pred_struct->final_struct Correlates With exp_data Experimental Data ftir->exp_data nmr->exp_data uvvis->exp_data exp_data->final_struct Validates

Caption: Workflow for Spectroscopic and Computational Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For 3Cl4HBA, FT-IR is indispensable for confirming the presence of the hydroxyl, aldehyde, and aromatic components.

Experimental Protocol (KBr Pellet Method):

  • Preparation: Thoroughly grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a background spectrum of air to subtract from the sample spectrum.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
O-H Stretch 3200 - 3400 (broad)Confirms the hydroxyl group; broadening is indicative of hydrogen bonding.[10]
C-H Stretch (Aromatic) 3000 - 3100Indicates the C-H bonds of the benzene ring.
C=O Stretch (Aldehyde) ~1660 - 1700A strong, sharp peak characteristic of the carbonyl group in an aromatic aldehyde.[10]
C-C Stretch (Aromatic) 1400 - 1600Multiple bands corresponding to the vibrations of the benzene ring skeleton.
C-Cl Stretch 600 - 800Confirms the presence of the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can distinguish between chemically non-equivalent nuclei, providing information on connectivity, chemical environment, and stereochemistry.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference point (δ = 0.00 ppm).

  • Analysis: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the spectrum, ensuring proper shimming of the magnetic field to obtain high-resolution signals. Process the resulting free induction decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

¹H NMR Analysis: The ¹H NMR spectrum provides a wealth of structural information. Based on reported data, the following signals are expected[3]:

  • δ ~9.84 ppm (singlet, 1H): This downfield signal is characteristic of the aldehydic proton (-CHO).

  • δ ~7.90 ppm (doublet, 1H): Aromatic proton adjacent to the aldehyde group.

  • δ ~7.73 ppm (doublet of doublets, 1H): Aromatic proton coupled to two other ring protons.

  • δ ~7.15 ppm (doublet, 1H): Aromatic proton adjacent to the hydroxyl group.

  • δ ~6.29 ppm (singlet, 1H): The labile proton of the hydroxyl group (-OH). Its chemical shift can vary with concentration and solvent.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Molecules with conjugated π-systems, like 3Cl4HBA, absorb light in the ultraviolet or visible range, promoting electrons from a lower-energy molecular orbital to a higher-energy one. The resulting spectrum helps to characterize the conjugated system. The primary transitions observed are the π → π* and n → π* transitions.

Experimental Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).[11]

  • Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

  • Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum. The wavelength of maximum absorbance (λ_max) is a key characteristic. For similar phenolic aldehydes, a strong π → π* transition is typically observed in the 285-310 nm range.[12][13]

Theoretical and Electronic Properties

Computational chemistry, particularly DFT, provides profound insights into the electronic landscape of a molecule that are not directly accessible through experimentation.[12]

Frontier Molecular Orbitals (HOMO-LUMO)

Expertise & Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest-energy electronic transition.[12][14] A smaller gap generally implies higher reactivity and a greater ease of charge transfer within the molecule.[12][15]

G cluster_orbitals Molecular Orbitals LUMO LUMO (LUMO) (π* anti-bonding) HOMO HOMO (HOMO) (π bonding) HOMO->LUMO (π → π* transition) p1->p2 ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)

Expertise & Causality: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.[12] The map is color-coded to show different charge potentials:

  • Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

  • Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP surface is expected to show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them nucleophilic centers.[12][16] Conversely, the aldehydic and hydroxyl hydrogen atoms would exhibit positive potential, marking them as electrophilic sites.

Mulliken Charge Distribution

Expertise & Causality: Mulliken population analysis is a computational method used to assign a partial charge to each atom in a molecule.[17] This provides a quantitative measure of the electron distribution, revealing the effects of electronegative atoms. In 3Cl4HBA, the analysis would show a significant negative partial charge on the oxygen and chlorine atoms and positive partial charges on the carbon atoms attached to them, as well as on the hydrogen atoms. This charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions.

Synthesis and Reactivity Insights

A common and efficient method for synthesizing this compound is through the direct chlorination of its precursor, 4-hydroxybenzaldehyde.[3]

Synthetic Protocol Outline:

  • 4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as chloroform.[3]

  • A chlorinating agent, typically N-chlorosuccinimide (NCS), is added to the solution.[3][18]

  • The reaction mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the completion of the electrophilic aromatic substitution.[3]

  • Following the reaction, the product is isolated and purified, often using techniques like column chromatography.[3]

The electronic properties discussed previously directly inform its reactivity. The electron-rich aromatic ring, activated by the hydroxyl group, is prone to electrophilic substitution (as seen in its synthesis). The MEP map identifies the carbonyl oxygen as a prime site for protonation or coordination to Lewis acids, while the aldehydic carbon is an electrophilic center for nucleophilic addition—a key reaction step when 3Cl4HBA is used as an intermediate.

Conclusion

This compound is a molecule whose chemical identity is defined by the interplay of its substituent groups. Its molecular structure has been rigorously established through a combination of computational modeling and validated by a suite of spectroscopic techniques including FT-IR, NMR, and UV-Vis. The electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential, and atomic charge distribution, reveal a nuanced landscape of reactivity. This detailed characterization provides a robust foundation for its application in chemical synthesis, enabling researchers to rationally design novel compounds and optimize reaction pathways in the fields of materials science and drug development.

References

A Computational Chemistry Deep Dive into 3-Chloro-4-hydroxybenzaldehyde: From Molecular Properties to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of 3-Chloro-4-hydroxybenzaldehyde (3Cl4HBA) through the lens of computational chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural, electronic, and spectroscopic properties and extends these fundamental insights into a practical application in structure-based drug design. We will navigate from the foundational principles of Density Functional Theory (DFT) to the applied science of molecular docking, demonstrating how computational tools can accelerate and enrich the study of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₅ClO₂, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its utility spans from the production of flavors and fragrances, such as ethyl vanillin, to being a key precursor in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial activities. The strategic placement of the chloro, hydroxyl, and aldehyde functional groups on the benzene ring imparts a unique electronic and steric profile, making it an intriguing subject for both synthetic and computational chemists. Understanding its molecular properties at a quantum level is paramount to predicting its reactivity, spectroscopic behavior, and potential as a pharmacophore.

This guide will demonstrate a systematic computational workflow to characterize 3Cl4HBA, providing a framework that can be adapted for other small molecules in a drug discovery pipeline.

Theoretical Framework and Computational Methodology

The core of our investigation lies in the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Specifically, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has been extensively benchmarked and has shown a good balance of accuracy and computational efficiency for organic molecules. The 6-311+G(d,p) basis set will be used to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential non-covalent interactions.

Computational Workflow Overview

The following diagram illustrates the computational workflow employed in this guide, from initial structure preparation to the analysis of potential biological interactions.

Computational Workflow for 3Cl4HBA Figure 1: Computational Analysis Workflow cluster_dft DFT Calculations (Quantum Mechanics) cluster_docking Molecular Docking (Structure-Based Design) A Geometry Optimization B Frequency Calculation & Vibrational Analysis A->B Optimized Structure C Electronic Properties (HOMO-LUMO, MEP) A->C D NBO Analysis A->D E Ligand & Protein Preparation A->E Optimized Ligand Structure End Predicted Biological Activity & Interaction Insights B->End C->End D->End F Grid Generation E->F G Docking Simulation F->G H Analysis of Binding Modes & Interactions G->H H->End Start Initial 3D Structure of 3Cl4HBA Start->A

Caption: A schematic of the computational workflow for 3Cl4HBA analysis.

In-Depth Molecular Analysis via DFT

Geometry Optimization and Structural Parameters

The first step in any computational study is to determine the most stable 3D conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.

Protocol 1: Geometry Optimization

  • Input: A 3D structure of this compound is generated using a molecular builder. The SMILES string C1=CC(=C(C=C1C=O)Cl)O can be used as a starting point.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional with the 6-311+G(d,p) basis set.

  • Keywords: Opt Freq (to perform optimization and subsequent frequency calculation in the same run).

  • Output: A log file containing the optimized Cartesian coordinates, final energy, and vibrational frequencies.

The optimized structure reveals key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric profile and intramolecular interactions, such as the potential for hydrogen bonding.

Vibrational Spectroscopy: A Bridge Between Theory and Experiment

Frequency calculations are vital for two reasons: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the simulation of infrared (IR) and Raman spectra. These simulated spectra can be directly compared with experimental data for validation of the chosen computational method. A previous study on this compound performed vibrational assignments using both RHF and B3LYP methods, noting a broad IR band near 3180 cm⁻¹ as evidence of O-H···O hydrogen bonding.

Table 1: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (B3LYP/6-31G*)Experimental (FT-IR)
O-H Stretch (H-bonded)~3180Broad band near 3180
C=O Stretch (Aldehyde)~1680~1670
C-H Stretch (Aldehyde)~2850~2860
Aromatic C=C Stretches1600-14001590, 1480, 1430
C-Cl Stretch~700~710

Note: Calculated values are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental results.

Electronic Properties: Reactivity and Stability Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests a more reactive molecule.

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. For 3Cl4HBA, we would expect to see negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating a site for nucleophilic attack.

MEP_Concept Figure 2: Conceptual MEP Map of 3Cl4HBA cluster_legend MEP Legend Negative (Red/Yellow) Negative (Red/Yellow) Neutral (Green) Neutral (Green) Positive (Blue) Positive (Blue) 3Cl4HBA_Structure 3Cl4HBA_Structure->Positive (Blue) Electrophilic Regions (e.g., Hydroxyl Proton)

Caption: Conceptual illustration of a Molecular Electrostatic Potential map.

Application in Drug Discovery: A Molecular Docking Case Study

To bridge the gap between theoretical properties and practical application, we will outline a molecular docking study. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for hit identification and lead optimization.

Target Selection: Aldehyde Dehydrogenase (ALDH)

Given that 3Cl4HBA is an aldehyde, a logical and compelling protein target is a member of the Aldehyde Dehydrogenase (ALDH) superfamily. These enzymes are responsible for oxidizing aldehydes to carboxylic acids. Certain ALDH isozymes, like ALDH1A3, are overexpressed in various cancers and are associated with poor prognosis, making them attractive therapeutic targets. A study on benzyloxybenzaldehyde derivatives has already demonstrated their potential as selective ALDH1A3 inhibitors. Therefore, we will propose a docking study of 3Cl4HBA against human ALDH1A3.

Molecular Docking Protocol

Protocol 2: Molecular Docking Simulation

  • Protein Preparation:

    • Obtain the crystal structure of ALDH1A3 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH (7.4).

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 3Cl4HBA from Protocol 1.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Grid Generation:

    • Define the binding site on the protein. This is typically done by creating a grid box centered on the active site, often defined by the position of a co-crystallized native ligand.

  • Docking Simulation:

    • Software: AutoDock, Glide, or GOLD are commonly used programs.

    • Algorithm: Employ a search algorithm (e.g., a genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined grid box.

    • Scoring: The software will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Analysis:

    • Visualize the top-ranked poses in the protein's active site.

    • Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between 3Cl4HBA and the amino acid residues of ALDH1A3.

Docking_Protocol Figure 3: Molecular Docking Workflow PDB Fetch Protein Structure (e.g., ALDH1A3 from PDB) PrepProt Prepare Protein (Add H, Remove Water) PDB->PrepProt Ligand Prepare Ligand (Optimized 3Cl4HBA) PrepLig Prepare Ligand (Assign Charges) Ligand->PrepLig DefineSite Define Binding Site (Grid Generation) PrepProt->DefineSite RunDocking Run Docking Simulation (e.g., AutoDock) PrepLig->RunDocking DefineSite->RunDocking Analyze Analyze Results (Binding Energy, Interactions) RunDocking->Analyze

Caption: A step-by-step workflow for a typical molecular docking experiment.

The results of such a study would provide critical insights into whether 3Cl4HBA can favorably bind to the ALDH1A3 active site. The analysis of binding interactions would inform the rational design of more potent and selective inhibitors based on the 3Cl4HBA scaffold, demonstrating the power of computational chemistry in guiding drug discovery efforts.

Conclusion and Future Directions

This guide has systematically detailed a computational approach to characterizing this compound, a molecule of significant synthetic and potential pharmacological interest. Through Density Functional Theory, we have established a protocol to determine its stable geometry, predict its vibrational spectra, and understand its electronic properties, which govern its reactivity. Furthermore, we have contextualized these fundamental properties within a drug discovery framework by outlining a molecular docking study against a biologically relevant target, ALDH1A3.

The synergy between quantum chemical calculations and structure-based design methodologies provides a powerful, cost-effective, and insightful pathway for modern chemical research. The protocols and concepts discussed herein are not limited to 3Cl4HBA but serve as a robust template for the computational investigation of any small molecule of interest to the scientific and drug development community. Future work could involve molecular dynamics simulations to study the stability of the ligand-protein complex over time and the calculation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to build a more comprehensive in silico profile of 3Cl4HBA and its derivatives.

role of chlorine and hydroxyl groups in 3-Chloro-4-hydroxybenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 3-Chloro-4-hydroxybenzaldehyde: The Interplay of Chloro and Hydroxyl Groups

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its chemical behavior is dictated by the complex interplay of three distinct functional groups attached to a benzene ring: a deactivating, meta-directing aldehyde; a deactivating, ortho-, para-directing chloro group; and a strongly activating, ortho-, para-directing hydroxyl group. This guide provides a comprehensive analysis of the molecule's electronic structure and explores how this framework governs its reactivity in key synthetic transformations. We will delve into the causality behind its behavior in electrophilic and nucleophilic aromatic substitutions, as well as reactions involving the aldehyde and hydroxyl moieties, providing field-proven protocols and mechanistic insights for the research and drug development professional.

Molecule at a Glance: Physicochemical Properties

This compound is a white to light-yellow crystalline solid at room temperature.[2] Its structure presents a unique combination of functional groups that are critical to its utility as a chemical building block.[3]

PropertyValueSource(s)
CAS Number 2420-16-8[4],[5],
Molecular Formula C₇H₅ClO₂[5],[6]
Molecular Weight 156.57 g/mol [5],
Melting Point 133-137 °C[2],
Boiling Point 150 °C at 14 mmHg[2]
Appearance White to light yellow powder/crystal[2]
pKa 6.30 ± 0.18 (Predicted)[2]

The Electronic Landscape: A Tug-of-War of Effects

The reactivity of the this compound ring is a classic example of competing electronic effects. Understanding this balance is paramount to predicting and controlling reaction outcomes.

  • Hydroxyl Group (-OH): Located at C4, this is a powerful activating group. It donates electron density to the ring via a strong positive mesomeric effect (+M) or resonance effect, particularly at the ortho (C3, C5) and para (C6, relative to OH) positions. It also exerts a weak, electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. The +M effect is dominant, making the ring more susceptible to electrophilic attack.[7]

  • Chloro Group (-Cl): Positioned at C3, this halogen is deactivating overall. It strongly withdraws electron density through its negative inductive effect (-I). However, it possesses lone pairs that can be donated to the ring via a weak positive mesomeric effect (+M), directing incoming electrophiles to the ortho (C2) and para (C5) positions relative to itself.[8]

  • Aldehyde Group (-CHO): As a carbonyl-containing group at C1, the aldehyde is strongly deactivating. It withdraws electron density from the ring through both a negative inductive effect (-I) and a powerful negative mesomeric effect (-M). This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions, making the meta positions (C3, C5) the least deactivated and thus the preferred sites for electrophilic attack.[9][10]

The net result is a highly nuanced electron distribution. The powerful activating effect of the -OH group dominates, making the ring, as a whole, activated towards electrophilic aromatic substitution compared to benzaldehyde. The directing effects are a confluence of all three groups.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Contributions mol OH C4-OH Group (+M >> -I) OH->mol Strongly Activating Ortho-, Para-Directing Cl C3-Cl Group (-I > +M) Cl->mol Deactivating Ortho-, Para-Directing CHO C1-CHO Group (-M, -I) CHO->mol Strongly Deactivating Meta-Directing

Caption: Competing electronic effects on the aromatic ring.

Reactivity Profile Part I: Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The primary question in EAS is regioselectivity: where will the incoming electrophile attack?

  • The -OH group strongly directs ortho and para. Its para position is occupied by the aldehyde. It strongly activates positions C3 and C5.

  • The -Cl group directs ortho and para. Its ortho position is C2, and its para position is C5.

  • The -CHO group directs meta, to positions C3 and C5.

Considering these influences:

  • Position C5: This position is ortho to the activating -OH group, para to the -Cl group, and meta to the deactivating -CHO group. All three groups either activate or are neutral towards this position.

  • Position C2: This position is meta to the -OH group, ortho to the -Cl group, and ortho to the -CHO group. It is deactivated by the adjacent aldehyde and only weakly activated by the chlorine.

  • Position C6: This position is ortho to the deactivating -CHO group and meta to both the -OH and -Cl groups. It is strongly deactivated.

Therefore, Position C5 is the most electronically enriched and sterically accessible site for electrophilic attack.

A prime example of this regioselectivity is the synthesis of the molecule itself from 4-hydroxybenzaldehyde.

This protocol outlines the regioselective chlorination of 4-hydroxybenzaldehyde, a reaction driven by the powerful directing effect of the hydroxyl group. The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is crucial; it provides a source of electrophilic chlorine under milder conditions than Cl₂ gas, preventing potential oxidation of the aldehyde group.[2]

Workflow Diagram:

Synthesis_Workflow start Start: 4-Hydroxybenzaldehyde in Chloroform add_ncs Add N-Chlorosuccinimide (NCS) (1.0 eq) start->add_ncs react Heat and Stir (50°C, 15 hours) add_ncs->react workup Aqueous Workup (Water, Brine) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: this compound (86% Yield) purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [2]

  • Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in 10 ml of chloroform in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 g, 8.18 mmol, 1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to 50°C and stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the reaction to room temperature and remove the chloroform under reduced pressure.

  • Extraction: Dissolve the residue in 25 ml of ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using 12% ethyl acetate in hexane as the eluent.

  • Characterization: The final product is obtained as a white solid (1.1 g, 86% yield). Characterization by ¹H-NMR should confirm the structure.[2][11]

Nucleophilic Aromatic Substitution (NAS)

While less common than EAS, NAS can occur on aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.[12][13] In this compound, the aldehyde group (-M, -I) is para to the hydroxyl group but ortho to the chlorine atom. This positioning activates the C-Cl bond towards nucleophilic attack. The electron-withdrawing aldehyde group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the carbon bearing the chlorine.[14]

Mechanism of NAS:

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.

A practical application of this principle is seen in the synthesis of ethyl vanillin, where the chloro group is displaced by an ethoxide nucleophile.[15]

Reactivity Profile Part II: Reactions of the Aldehyde Moiety

The chlorine and hydroxyl groups on the ring modulate the reactivity of the aldehyde. The electron-withdrawing chlorine (-I) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating hydroxyl group (+M) slightly decreases its electrophilicity. The net effect is a carbonyl group that readily participates in characteristic aldehyde reactions.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The aldehyde first reacts with an amine (e.g., morpholine) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final amine product.[15]

This protocol first requires protection of the acidic phenolic hydroxyl to prevent interference with the basic amine and the borohydride reagent.[15]

Step-by-Step Methodology (Illustrative, based on[15]):

  • Protection: React this compound with an alkylating agent (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) to form the corresponding ether, 4-(allyloxy)-3-chlorobenzaldehyde.

  • Reductive Amination: In a flask under an inert atmosphere (e.g., argon), combine 4-(allyloxy)-3-chlorobenzaldehyde (1.0 eq) and morpholine (1.0 eq). Add sodium triacetoxyborohydride (1.4 eq) and stir the reaction mixture at room temperature overnight.

  • Workup & Purification: Quench the reaction, extract the product into an organic solvent, and purify by column chromatography to yield 4-(4-(allyloxy)-3-chlorobenzyl)morpholine.

  • Deprotection: Remove the allyl protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the final product, 2-chloro-4-(morpholinylmethyl)phenol.

Condensation Reactions

The aldehyde group can undergo condensation with active methylene compounds, such as malononitrile, in reactions like the Knoevenagel condensation.[16] These reactions are typically base-catalyzed and are fundamental in building molecular complexity.

Reactivity Profile Part III: Reactions of the Phenolic Hydroxyl

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base. The resulting phenoxide is a potent nucleophile, readily undergoing reactions like Williamson ether synthesis or esterification. The presence of the electron-withdrawing chloro and aldehyde groups increases the acidity of the phenolic proton compared to phenol itself.

As seen in the reductive amination protocol, a key experimental consideration is the need to protect this hydroxyl group when using base-sensitive reagents or when its nucleophilicity is undesirable.[15][17]

Conclusion

The reactivity of this compound is a finely tuned system governed by the electronic contributions of its three functional groups. The activating, ortho-, para-directing hydroxyl group is the most influential substituent in electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 position. Concurrently, the electron-withdrawing aldehyde group activates the C-Cl bond towards nucleophilic aromatic substitution. The aldehyde and hydroxyl moieties themselves retain their characteristic reactivities, enabling a wide array of synthetic transformations including reductive aminations, condensations, and etherifications. A thorough understanding of this intricate electronic interplay is essential for researchers and drug development professionals to effectively utilize this versatile intermediate in the design and synthesis of complex target molecules.

References

3-Chloro-4-hydroxybenzaldehyde and its structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-hydroxybenzaldehyde and its Structural Isomers

Foreword

In the landscape of modern organic synthesis, the utility of a chemical intermediate is measured by its versatility, reactivity, and the ultimate value of its derivatives. This compound is a compound that exemplifies these qualities. As a substituted aromatic aldehyde, it serves as a critical nexus for the synthesis of a wide array of high-value molecules, from pharmaceuticals to fragrances.[1][2] However, a comprehensive understanding of this molecule cannot be achieved in isolation. Its true synthetic potential is revealed when studied in conjunction with its structural isomers, each possessing a unique electronic and steric profile that dictates its reactivity and potential applications.

This guide provides an in-depth exploration of this compound and its key isomers. It is designed for researchers, chemists, and drug development professionals who require not just procedural knowledge, but a deeper, mechanistic understanding of these compounds. We will delve into their physicochemical properties, validated synthetic protocols, comparative analysis, and critical applications, grounding all claims in authoritative literature.

Core Compound Profile: this compound

This compound (CAS: 2420-16-8) is a bifunctional organic compound featuring a benzaldehyde core substituted with a hydroxyl group and a chlorine atom.[3] The para position of the hydroxyl group and the meta position of the chlorine atom relative to the aldehyde create a specific electronic environment that is foundational to its role as a chemical building block.[4]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are paramount for its identification, purification, and the prediction of its behavior in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂[1][3][5]
Molecular Weight 156.57 g/mol [3][4]
Appearance White to light yellow/orange powder or crystal[1][6][7][8]
Melting Point 133-137 °C; 145-147 °C[1][4][5][6]
Boiling Point 150 °C (at 14 mmHg); 251.1 °C (at 760 mmHg)[5][6]
pKa 6.30 ± 0.18 (Predicted)[6]
IUPAC Name This compound[3]

Note on Melting Point Discrepancy: Different sources report varying melting point ranges. This can be attributed to the purity of the analyzed sample and the analytical method used. Researchers should consider the reported range as a guide and confirm identity using spectroscopic methods.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm): 9.840 (s, 1H, -CHO), 7.898-7.894 (d, 1H, Ar-H), 7.749-7.724 (dd, 1H, Ar-H), 7.164-7.143 (d, 1H, Ar-H), 6.288 (s, 1H, -OH).[6] The downfield shift of the aldehydic proton is characteristic, while the splitting patterns of the aromatic protons confirm the 1,2,4-trisubstitution pattern.

  • IR Spectroscopy: Key stretches include a broad O-H band (approx. 3200-3600 cm⁻¹) and a strong C=O stretch from the aldehyde (approx. 1680-1700 cm⁻¹).[9]

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached from two primary directions: electrophilic chlorination of a pre-existing aldehyde or formylation of a substituted phenol. The choice of strategy is often dictated by the availability of starting materials, scalability, and desired purity.

Strategy 1: Electrophilic Chlorination of 4-Hydroxybenzaldehyde

This is a direct and efficient method for laboratory-scale synthesis, leveraging a common starting material. The hydroxyl group is an activating, ortho, para-director. Since the para position is blocked by the aldehyde, chlorination is directed to the ortho position.

Start 4-Hydroxybenzaldehyde Process Heat at 50°C 15 hours Start->Process Reacts with Reagent N-Chlorosuccinimide (NCS) Chloroform (Solvent) Reagent->Process Purification Column Chromatography Process->Purification Crude Product Product This compound Purification->Product Yield: 86%

Caption: Synthesis of this compound via chlorination.

This protocol is adapted from established laboratory procedures.[6]

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) dissolved in chloroform (10 ml), add N-chlorosuccinimide (NCS) (1.1 g, 8.18 mmol).

    • Expertise & Experience: Chloroform is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under these reaction conditions. NCS is a preferred chlorinating agent for activated rings as it is an easily handled solid and provides a source of electrophilic chlorine without the hazards of using chlorine gas.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the chloroform.

  • Extraction: Dissolve the residue in ethyl acetate (25 ml). Wash the organic layer sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

    • Trustworthiness: The aqueous washes are critical for removing the succinimide byproduct and any unreacted polar materials. Drying with sodium sulfate ensures the removal of residual water, which is essential for obtaining a clean product upon final solvent evaporation.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: 12% ethyl acetate in hexane) to yield pure this compound.[6]

Strategy 2: Formylation of 2-Chlorophenol

An alternative approach involves introducing the aldehyde group onto a 2-chlorophenol backbone. This is typically achieved via electrophilic aromatic substitution reactions like the Reimer-Tiemann or Vilsmeier-Haack reactions. These methods are particularly valuable when constructing isomers from different chlorophenol precursors.

A Comparative Analysis of Key Structural Isomers

The positioning of the chloro and hydroxyl substituents dramatically influences the properties and reactivity of the benzaldehyde. Below is a comparison of the target compound with two other significant isomers.

IsomerStructureIUPAC NameCAS No.Melting Point (°C)Key Synthetic Precursor
Target this compoundThis compound2420-16-8133-1374-Hydroxybenzaldehyde or 2-Chlorophenol
Isomer A 3-Chloro-2-hydroxybenzaldehyde3-Chloro-2-hydroxybenzaldehyde1927-94-251-53o-Chlorophenol[10]
Isomer B 4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde123-08-0116Phenol[11]
Isomer C 3-Hydroxybenzaldehyde3-Hydroxybenzaldehyde100-83-41063-Nitrobenzaldehyde[12]
Synthesis of Isomers: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via a dichlorocarbene electrophile.[13][14] It is an excellent demonstration of how starting with an isomeric precursor (o-chlorophenol instead of phenol) leads to a different isomeric product.

cluster_0 Carbene Formation cluster_1 Electrophilic Attack & Hydrolysis CHCl3 Chloroform CCl3- Trichloromethanide CHCl3->CCl3- + OH⁻, - H₂O OH- Hydroxide :CCl2 Dichlorocarbene (Electrophile) CCl3-->:CCl2 - Cl⁻ Phenoxide o-Chlorophenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde 3-Chloro-2-hydroxybenzaldehyde Intermediate->Aldehyde + 2 OH⁻ - 2 Cl⁻, - H₂O

Caption: Mechanism of the Reimer-Tiemann reaction for isomer synthesis.

This protocol is based on the synthesis from o-chlorophenol.[10]

  • Reaction Setup: In a 3 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, warm a solution of sodium hydroxide (266 g in 1000 ml water) to 60°C.

  • Substrate Addition: Add o-chlorophenol (126 g, 0.98 mol).

  • Reagent Addition: Slowly add chloroform (262 g, 2.20 mol) over a one-hour period while maintaining the temperature at 60°C.

    • Expertise & Experience: The reaction is biphasic, requiring vigorous stirring to facilitate interaction between the aqueous phenoxide and the chloroform.[14][15] The slow addition of chloroform is crucial to control the exothermic reaction and prevent thermal runaway.[15]

  • Reaction & Work-up: Stir at 60°C for two hours, then increase to 80°C for sixteen hours. Distill off excess chloroform, acidify the mixture with 6 N sulfuric acid, and then steam distill.

  • Isolation & Purification: Extract the distillate with ether. The resulting oil contains a mixture of 3-chloro-2-hydroxybenzaldehyde and this compound. The 4-hydroxy isomer can be precipitated by adding hexane. Evaporation of the hexane filtrate yields the desired 3-chloro-2-hydroxybenzaldehyde.[10]

    • Trustworthiness: This separation procedure relies on the differential solubility of the two isomers in hexane, a direct consequence of their different crystal packing and polarity stemming from the intramolecular vs. intermolecular hydrogen bonding possibilities.

Applications in Pharmaceutical and Chemical Synthesis

The true value of these compounds lies in their role as versatile intermediates. The aldehyde and hydroxyl groups provide two reactive handles for a multitude of subsequent transformations.

Key Derivatives of this compound

This compound is a cornerstone for producing more complex molecules.[2]

  • Pharmaceuticals: It serves as a building block for drugs with potential anti-inflammatory and antimicrobial activities.[1] A notable example is its use in synthesizing 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for compounds like the antibacterial drug Linezolid.[2]

  • Flavors & Fragrances: It is a precursor in the production of ethyl vanillin, highlighting its importance in the fragrance industry.[1][2]

  • Agrochemicals: It is applied in the synthesis of specialized compounds for crop protection.[1]

  • Advanced Materials: It is used to create electrochemically active ferrocenyl hydrazone compounds, which have applications in materials science and medicine due to their unique redox properties.[2]

cluster_pharma Pharmaceutical Synthesis cluster_flavor Flavor & Fragrance Start This compound P1 Protection of -OH group Start->P1 F1 Further functionalization Start->F1 P2 Reductive Amination with Morpholine P1->P2 P3 Deprotection P2->P3 Pharma_End 2-chloro-4-(morpholinylmethyl)phenol P3->Pharma_End Flavor_End Ethyl Vanillin F1->Flavor_End

Caption: Key downstream applications of this compound.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous chemical.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3][16][17]

    • H315: Causes skin irritation.[3][16][17][18]

    • H317: May cause an allergic skin reaction.[3][16][17]

    • H318/H319: Causes serious eye damage/irritation.[3][16][17][18]

    • H335: May cause respiratory irritation.[16][18]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or face shield.[4][18]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][18]

    • Respiratory Protection: Use only in a well-ventilated area or with a fume hood. For handling large quantities or creating dust, a dust mask (e.g., N95) is recommended.[4][18]

    • Skin and Body Protection: Lab coat and appropriate protective clothing.[18]

  • Handling and Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][18]

    • Keep in a dark place as the compound is noted to be air/light sensitive.[6][19]

    • Avoid breathing dust and avoid contact with skin and eyes.[18]

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Chemical Synthesis

3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a important building block in the synthesis of a wide range of organic compounds. Its unique substitution pattern, featuring a chlorine atom and a hydroxyl group on the benzaldehyde core, makes it a valuable precursor for pharmaceuticals, agrochemicals, and specialty chemicals. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, delving into the foundational reactions that first brought it to light, and contrasting them with modern synthetic approaches.

Physicochemical Properties and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₇H₅ClO₂[1]
Molecular Weight156.57 g/mol
Melting Point133-137 °C[2]
Boiling Point150 °C at 14 mmHg[2]
AppearanceWhite to light yellow crystalline powder[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.84 (s, 1H, CHO), 7.90 (d, J=1.6 Hz, 1H, Ar-H), 7.73 (dd, J=8.4, 1.6 Hz, 1H, Ar-H), 7.15 (d, J=8.4 Hz, 1H, Ar-H), 6.29 (s, 1H, OH).[2]

  • ¹³C NMR: Spectral data is available through chemical databases.

  • Infrared (IR): Spectra are available in chemical databases, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic C-H and C-C bonds.[4]

  • Mass Spectrometry (MS): Mass spectra are available, providing information on the fragmentation pattern of the molecule.[4]

Historical Synthesis: The Dawn of Phenolic Aldehyde Chemistry

The synthesis of hydroxybenzaldehydes is deeply rooted in the development of organic chemistry in the late 19th century. The introduction of a formyl group (-CHO) onto a phenol ring was a significant challenge, and the development of reactions to achieve this transformation laid the groundwork for the synthesis of many important compounds, including this compound.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, the Reimer-Tiemann reaction was a groundbreaking method for the ortho-formylation of phenols. The reaction involves treating a phenol with chloroform in the presence of a strong base, typically an alkali hydroxide. While the reaction predominantly yields the ortho-isomer, the para-isomer is also formed.

The likely historical route to this compound via this method would involve the reaction of 2-chlorophenol with chloroform and a strong base. The electron-donating hydroxyl group directs the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, the formylation is expected to occur at the para position, yielding this compound.

Reaction Mechanism:

The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate from the reaction of chloroform with the base. The phenoxide ion, being more nucleophilic than the phenol itself, then attacks the electrophilic dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of the aldehyde.

G cluster_0 Dichlorocarbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- Deprotonation OH- Hydroxide H2O Water OH-->H2O :CCl2 Dichlorocarbene CCl3-->:CCl2 α-elimination Cl- Chloride ion CCl3-->Cl- 2-Chlorophenoxide 2-Chlorophenoxide Intermediate1 Dichloromethyl adduct 2-Chlorophenoxide->Intermediate1 Attack on :CCl2 Intermediate2 Iminium intermediate Intermediate1->Intermediate2 Rearrangement & -Cl⁻ Product This compound Intermediate2->Product Hydrolysis

Figure 1: Generalized mechanism of the Reimer-Tiemann reaction for the synthesis of this compound.

Historical Protocol Insight:

Early protocols for the Reimer-Tiemann reaction were often characterized by long reaction times, high temperatures, and modest yields. The workup procedure would have involved neutralization of the basic reaction mixture, followed by steam distillation or extraction to isolate the product. The separation of ortho and para isomers could be challenging.

The Duff Reaction (1932)

Another significant historical method for the formylation of phenols is the Duff reaction, reported by J. C. Duff and E. J. Bills in 1932.[5] This reaction uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically boric acid and glycerol or acetic acid. The Duff reaction is known to favor ortho-formylation. However, for substrates where the ortho positions are blocked or deactivated, para-formylation can occur.

In the context of 2-chlorophenol, the Duff reaction presents an interesting case. While the Reimer-Tiemann reaction might have been the initial thought, historical literature suggests that the Duff reaction was successfully applied to o-chlorophenol, where the Reimer-Tiemann reaction was found to be less effective. This highlights the empirical nature of early synthetic chemistry, where different methods were explored to find viable routes to target molecules.

Reaction Mechanism:

The Duff reaction proceeds through a more complex mechanism than the Reimer-Tiemann reaction. It is believed to involve the initial aminomethylation of the phenol by a reactive species derived from hexamine, followed by a series of rearrangements and hydrolysis to yield the aldehyde.

G cluster_0 Formation of Electrophile cluster_1 Electrophilic Substitution and Hydrolysis Hexamine Hexamine Electrophile Iminium ion (CH₂=N⁺HR) Hexamine->Electrophile Protonation & Fragmentation H+ Acid 2-Chlorophenol 2-Chlorophenol Intermediate1 Aminomethylated phenol 2-Chlorophenol->Intermediate1 Electrophilic attack Intermediate2 Schiff base Intermediate1->Intermediate2 Oxidation Product This compound Intermediate2->Product Hydrolysis

Figure 2: Simplified mechanism of the Duff reaction.

Other Historical Formylation Methods
  • Gattermann Reaction: This reaction, developed by Ludwig Gattermann, uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[6][7] While applicable to phenols, the highly toxic nature of hydrogen cyanide limited its widespread use.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[8][9] It is a milder alternative to the Gattermann reaction and is still widely used today.

Modern Synthetic Approach: Chlorination of 4-Hydroxybenzaldehyde

While the historical methods are of great academic and historical importance, modern industrial synthesis often prioritizes efficiency, safety, and cost-effectiveness. A common and efficient modern route to this compound involves the direct chlorination of 4-hydroxybenzaldehyde.

This method utilizes a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom onto the aromatic ring of 4-hydroxybenzaldehyde.[2][10] The hydroxyl group is a strong activating group and directs the electrophilic chlorination to the ortho position (position 3), yielding the desired product with high selectivity and in good yield.

Reaction Mechanism:

The reaction is an electrophilic aromatic substitution. The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic. The electron-rich aromatic ring of 4-hydroxybenzaldehyde attacks the electrophilic chlorine, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity and yields the final product.

G 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde SigmaComplex Sigma Complex (Resonance Stabilized) 4-Hydroxybenzaldehyde->SigmaComplex Electrophilic attack on Cl⁺ from NCS NCS N-Chlorosuccinimide Succinimide Succinimide NCS->Succinimide Product This compound SigmaComplex->Product Deprotonation

Figure 3: Modern synthesis of this compound via chlorination of 4-hydroxybenzaldehyde.

Detailed Experimental Protocol (Modern Synthesis):

The following is a representative protocol for the synthesis of this compound from 4-hydroxybenzaldehyde using N-chlorosuccinimide.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in chloroform (10 mL).

  • Addition of Reagent: Add N-chlorosuccinimide (1.1 g, 8.18 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (25 mL) and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 12% ethyl acetate in hexane) to obtain this compound as a solid. This procedure has been reported to yield the product in approximately 86% yield.[2]

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYieldAdvantagesDisadvantages
Reimer-Tiemann 2-Chlorophenol, Chloroform, Strong BaseHigh temperature, long reaction timeGenerally low to moderateHistorical significance, uses simple reagentsLow yields, formation of isomers, harsh conditions
Duff Reaction 2-Chlorophenol, Hexamine, AcidHigh temperatureModerateCan be effective for substrates where Reimer-Tiemann failsOften requires specific conditions, can have complex workup
Modern Chlorination 4-Hydroxybenzaldehyde, N-ChlorosuccinimideMild temperature, shorter reaction timeHigh (e.g., ~86%)[2]High yield and selectivity, mild conditions, readily available starting materialRequires the pre-synthesis of 4-hydroxybenzaldehyde

Applications in Drug Development and Chemical Synthesis

This compound is a versatile intermediate with numerous applications in the synthesis of more complex molecules:

  • Pharmaceuticals: It serves as a key building block for various pharmaceutical compounds. For instance, it is used in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a scaffold found in several active small molecules.[11]

  • Flavors and Fragrances: It is a precursor in the preparation of ethyl vanillin, a widely used flavoring agent in the food and cosmetic industries.[11]

  • Specialty Chemicals: It is also utilized in the synthesis of electrochemically active ferrocenyl hydrazone compounds, which have potential applications in materials science and as anti-tumor agents.[11]

Conclusion

The journey of this compound from its likely initial synthesis through classic 19th-century formylation reactions to its efficient modern production highlights the evolution of synthetic organic chemistry. While historical methods like the Reimer-Tiemann and Duff reactions were pivotal in the early exploration of phenolic aldehydes, they have largely been superseded by more efficient and selective modern techniques. The continued importance of this compound as a synthetic intermediate underscores the enduring value of fundamental organic reactions and the ongoing quest for improved synthetic methodologies.

References

safety and handling precautions for 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-hydroxybenzaldehyde

Introduction: A Profile of this compound

This compound is a substituted aromatic aldehyde, a compound of significant interest in synthetic organic chemistry. It serves as a crucial building block in the development of pharmaceutical intermediates and other complex organic molecules. Its chemical structure, featuring a benzaldehyde core with chloro and hydroxyl substitutions, imparts a specific reactivity profile that is valuable for researchers. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure the highest degree of accuracy and trustworthiness. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Section 1: Hazard Identification and GHS Classification

Understanding the specific hazards associated with this compound is the foundation of its safe use. The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The signal word associated with this chemical is "Danger" or "Warning" , indicating the severity of the potential hazards.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][3]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction [2][3]
Serious Eye Damage/Irritation Category 1 / 2 H318: Causes serious eye damage [2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][3] |

Causality: The irritant nature of this compound stems from its chemical structure. The aldehyde group can react with biological macromolecules, while the phenolic hydroxyl and chloro groups contribute to its overall reactivity and potential to disrupt cellular integrity upon contact, leading to irritation and sensitization.

Section 2: Comprehensive First-Aid and Emergency Procedures

Immediate and appropriate response to exposure is critical. The following protocols are based on established first-aid guidelines.[4]

Exposure Response Protocol
  • Inhalation: If inhaled, immediately remove the individual to fresh air.[1] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4] Seek immediate medical attention if symptoms persist or develop.[5]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice.[6] Contaminated clothing must be washed thoroughly before reuse.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is safe to do so and continue rinsing. Due to the risk of serious eye damage, it is imperative to seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4]

Fire-Fighting Measures

While not highly flammable, this compound is a combustible solid.[5]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4]

  • Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be produced.[5]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear to prevent contact with skin and eyes.[1][5]

Accidental Release Measures

A swift and planned response can mitigate the harm from a spill.

  • Personal Precautions: Avoid dust formation.[4] Do not breathe in dust or vapors.[4] Ensure adequate ventilation and evacuate personnel to a safe area.[4] All ignition sources should be removed from the area.[4]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or groundwater.[4]

  • Containment and Cleanup: For a dry spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[7][8] Avoid actions that generate dust. The affected area should then be cleaned thoroughly.[5]

Emergency Response Workflow Diagram

The following diagram outlines the decision-making process for responding to an emergency involving this compound.

EmergencyResponse start Emergency Event (Spill, Exposure, Fire) is_spill Is it a spill? start->is_spill is_exposure Is it a personal exposure? start->is_exposure is_fire Is it a fire? start->is_fire spill_protocol Accidental Release Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain spill 4. Clean up (avoid dust) 5. Dispose as hazardous waste is_spill->spill_protocol Yes exposure_type Determine Exposure Route is_exposure->exposure_type Yes fire_protocol Fire-Fighting Protocol: 1. Use CO2, dry chemical, or foam 2. Wear SCBA & full protective gear 3. Prevent water contamination is_fire->fire_protocol Yes end_report Report Incident to EHS spill_protocol->end_report inhalation Inhalation: Move to fresh air. Seek medical attention. exposure_type->inhalation Inhalation skin_contact Skin Contact: Wash with soap & water (15+ min). Remove contaminated clothing. exposure_type->skin_contact Skin eye_contact Eye Contact: Rinse with water (15+ min). IMMEDIATELY seek medical attention. exposure_type->eye_contact Eye ingestion Ingestion: Rinse mouth. DO NOT induce vomiting. Seek medical attention. exposure_type->ingestion Ingestion inhalation->end_report skin_contact->end_report eye_contact->end_report ingestion->end_report fire_protocol->end_report

Caption: Emergency response workflow for incidents.

Section 3: Standard Operating Protocol for Safe Handling

Adherence to a standard operating procedure (SOP) is paramount for routine handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][9] Ensure gloves are inspected before use.[10]

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Weighing: Conduct all weighing operations of the solid powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust. Use non-sparking tools.[4]

  • Transfer and Solution Preparation: When transferring the solid or preparing solutions, keep containers covered as much as possible. Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate all equipment and the work area.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[6]

Safe Handling and Storage Workflow Diagram

SafeHandling cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Retrieve from Storage prep3->handle1 handle2 Weigh Solid Inside Ventilated Enclosure handle1->handle2 handle3 Transfer & Prepare Solution handle2->handle3 clean1 Decontaminate Equipment & Work Surface handle3->clean1 clean2 Dispose of Waste in Hazardous Waste Container clean1->clean2 clean3 Return Chemical to Proper Storage clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Step-by-step workflow for safe handling and storage.

Section 4: Storage and Disposal

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The compound may be air-sensitive, so storage under an inert atmosphere could be considered for long-term stability.[5][11] Keep away from incompatible materials and foodstuffs.[4]

  • Disposal: The material and its container must be disposed of as hazardous waste.[1][6] Do not allow the chemical to be released into the environment.[4] Follow all applicable environmental regulations for disposal.

Section 5: Physical and Chemical Properties

A summary of key physical and chemical properties is provided below for reference.

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 2420-16-8 [1]
Molecular Formula C₇H₅ClO₂ [2][12]
Molecular Weight 156.57 g/mol
Appearance Pale cream to cream or pale yellow crystals or powder [11][12]
Melting Point 128-147 °C [11][12]

| IUPAC Name | this compound |[2][12] |

Conclusion

This compound is a valuable reagent for chemical synthesis but presents significant hazards that demand respect and careful management. By understanding its toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks. This proactive approach to safety is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenolic Aldehyde in Modern Synthesis

3-Chloro-4-hydroxybenzaldehyde is a trifunctional aromatic compound that serves as a highly valuable and versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl, and an electron-withdrawing chlorine atom on the benzene ring, provides a unique combination of reaction sites. This substitution pattern not only influences the reactivity of the functional groups but also imparts specific electronic and steric properties to the molecule and its derivatives.

This compound is a key starting material in the synthesis of a wide array of more complex molecules, finding significant application in the development of pharmaceuticals, agrochemicals, and specialty chemicals like fragrances.[1][2] Its utility stems from its ability to undergo a variety of transformations, including reactions at the aldehyde (e.g., condensation, reductive amination), the hydroxyl group (e.g., etherification, esterification), and electrophilic aromatic substitution. This guide provides an in-depth exploration of its core reactivity, supported by detailed protocols for its application in key synthetic transformations.

Physicochemical Properties
CAS Number 2420-16-8[3]
Molecular Formula C₇H₅ClO₂[2][4]
Molecular Weight 156.57 g/mol [3][5]
Appearance White to light yellow crystalline solid[6]
Melting Point 133-137 °C[3][6]
SMILES C1=CC(=C(C=C1C=O)Cl)O[6]
InChI Key VGSOCYWCRMXQAB-UHFFFAOYSA-N[3][6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][7][8]

  • H315: Causes skin irritation.[4][7][8]

  • H317: May cause an allergic skin reaction.[4][7][8]

  • H318: Causes serious eye damage.[4][7][8]

  • H335: May cause respiratory irritation.[4][7][8]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][10] Prevent contact with skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and dark place.[6][9] The compound is noted to be air-sensitive.[6]

Core Reactivity and Synthetic Protocols

The synthetic utility of this compound is centered on the independent or sequential reactions of its aldehyde and hydroxyl functional groups.

Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is readily deprotonated by a mild base, forming a phenoxide ion that serves as an excellent nucleophile for Williamson ether synthesis. This reaction is fundamental for protecting the hydroxyl group or for introducing alkoxy moieties that are key features in many target molecules, such as the fragrance ethyl vanillin.[1]

Protocol 1: Synthesis of 4-(Allyloxy)-3-chlorobenzaldehyde

This protocol demonstrates a typical O-alkylation by protecting the hydroxyl group with an allyl group, a common strategy to prevent its interference in subsequent reactions targeting the aldehyde.[1]

Reagents & Materials:

  • This compound (1.0 eq)

  • Allyl bromide (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Ethyl acetate, water, saturated brine solution for work-up

Procedure:

  • To a round-bottom flask, add this compound (e.g., 2.04 g, 13 mmol) and anhydrous potassium carbonate (e.g., 2.7 g, 19.5 mmol).[1]

  • Add a suitable solvent, such as acetone or DMF (e.g., 50 mL).

  • Stir the suspension and add allyl bromide (e.g., 1.25 mL, 14.3 mmol) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water (2x) and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A This compound D Mix in Acetone/DMF Heat to Reflux A->D 1. Add Reagents B Allyl Bromide B->D 1. Add Reagents C K2CO3 (Base) C->D 1. Add Reagents E Filter & Evaporate D->E 2. Reaction Complete F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I 4-(Allyloxy)-3-chlorobenzaldehyde H->I 3. Isolate Product

Caption: Workflow for O-alkylation of this compound.

Reactions at the Aldehyde Group: Condensation Reactions

The aldehyde functionality is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is harnessed in several critical carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[11] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[11][12] The electron-withdrawing groups (Z) on the active methylene compound (Z-CH₂-Z') make the methylene protons acidic enough to be removed by a mild base.[11]

Protocol 2: Knoevenagel Condensation with Malononitrile

Reagents & Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Isopropanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve this compound (e.g., 1.56 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the solution.

  • Heat the mixture to reflux for 1-3 hours. The product often precipitates from the reaction mixture upon heating or subsequent cooling. Monitor reaction completion by TLC.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the (2-(3-chloro-4-hydroxybenzylidene)malononitrile).

G cluster_mechanism Knoevenagel Condensation Mechanism Start Active Methylene (Malononitrile) Carbanion Carbanion (Nucleophile) Start->Carbanion Deprotonation Base Piperidine (Catalyst) Base->Carbanion Adduct Tetrahedral Intermediate Carbanion->Adduct Nucleophilic Attack Aldehyde 3-Chloro-4- hydroxybenzaldehyde Aldehyde->Adduct Protonation Protonated Intermediate Adduct->Protonation Protonation Dehydration Dehydration (-H2O) Protonation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and possess a wide range of biological activities.[13][14] They are synthesized via a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone, a reaction known as the Claisen-Schmidt condensation.[13][15]

Protocol 3: Synthesis of a 3-Chloro-4-hydroxy-substituted Chalcone

Reagents & Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-10 eq)

  • Ethanol

  • Stirring vessel (beaker or flask), magnetic stirrer

Procedure:

  • In a flask, dissolve the substituted acetophenone (e.g., 1.36 g, 10 mmol) and this compound (1.56 g, 10 mmol) in ethanol (20-30 mL).

  • Prepare a solution of NaOH (e.g., 40% aqueous) or crush solid KOH pellets.

  • Cool the ethanolic solution of the carbonyl compounds in an ice bath.

  • Slowly add the base (e.g., 2-3 mL of 40% NaOH) to the stirred solution.[13] A color change and the formation of a thick precipitate are typically observed.

  • Continue stirring the mixture at room temperature for several hours (4-24 h) until TLC indicates the consumption of the starting aldehyde.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • The precipitated solid is the crude chalcone. Collect it by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

G A 3-Chloro-4-hydroxy- benzaldehyde D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base (NaOH/KOH) in Ethanol C->D Catalyst E Acidic Work-up (Ice + HCl) D->E F Filtration & Recrystallization E->F G Purified Chalcone Product F->G

Caption: Workflow for Claisen-Schmidt Chalcone Synthesis.

The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases.[16] These compounds are crucial in coordination chemistry and as intermediates for the synthesis of amine-containing pharmaceuticals, often via subsequent reduction of the imine C=N bond.[17][18]

Protocol 4: Synthesis of a Schiff Base with Aniline

Reagents & Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve this compound (1.56 g, 10 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add aniline (0.91 mL, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or heat to a gentle reflux for 2-4 hours. The progress can be monitored by TLC.

  • Upon completion, the Schiff base may precipitate out of the solution, especially upon cooling.

  • If precipitation occurs, cool the mixture in an ice bath and collect the product by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized products. Below are typical spectral data for the starting material.

Characterization Data for this compound
¹H NMR δ (ppm) in CDCl₃: 9.84 (s, 1H, -CHO), 7.90 (d, 1H, Ar-H), 7.73 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.29 (s, 1H, -OH).[6]
IR (KBr) Key peaks (cm⁻¹): Broad peak for O-H stretch (~3200-3400), C=O stretch for aldehyde (~1670-1690), C=C stretch for aromatic ring (~1590, 1480).
Mass Spec (MS) Molecular Ion Peak (M⁺) expected at m/z ≈ 156 and a characteristic M+2 peak at m/z ≈ 158 with ~1/3 intensity due to the ³⁷Cl isotope.

Conclusion

This compound is an exemplary building block in organic synthesis, offering chemists a reliable and versatile platform for constructing complex molecular architectures. Its defined points of reactivity at the aldehyde and hydroxyl groups allow for a wide range of selective transformations, including etherification, Knoevenagel and Claisen-Schmidt condensations, and Schiff base formation. The protocols and principles outlined in this guide demonstrate its central role as an intermediate in producing high-value compounds for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Mastery of its chemistry is a valuable asset for any researcher in the field of drug development and organic synthesis.

References

Application Notes & Protocols: 3-Chloro-4-hydroxybenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-chloro-4-hydroxybenzaldehyde (CHB) as a pivotal starting material for the synthesis of high-value pharmaceutical intermediates. We will explore the core chemical reactivity of CHB and provide validated, step-by-step protocols for its conversion into key structural motifs, including morpholine-containing scaffolds and organometallic hydrazones, which are prevalent in modern therapeutics.

Introduction: The Strategic Importance of this compound (CHB)

This compound, a substituted aromatic aldehyde, is a highly valuable and versatile building block in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups: a reactive aldehyde, an acidic phenolic hydroxyl group, and a chlorinated aromatic ring ripe for nucleophilic substitution or cross-coupling reactions. This unique combination allows for sequential, controlled modifications, making it an ideal precursor for complex molecules.

The presence of the electron-withdrawing chloro and aldehyde groups activates the aromatic ring, influencing its reactivity in a predictable manner. This guide elucidates the chemical principles behind its application and provides actionable protocols for its use in synthesizing key pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2420-16-8[1][3][4]
Molecular Formula C₇H₅ClO₂[1][3][4]
Molecular Weight 156.57 g/mol [3][4]
Appearance White to pink solid, powder, or crystals[1][5]
Melting Point 133-137 °C[6]
Purity ≥97-99% (typical)[1]
Solubility Soluble in ethanol, chloroform; sparingly soluble in water[2][5]

Core Synthetic Pathways from a Central Precursor

The strategic value of CHB lies in its capacity to serve as a central hub for divergent synthetic routes. The aldehyde can undergo reductive amination or condensation, the phenol can be alkylated or protected, and the chlorine atom can be displaced. The following diagram illustrates the primary synthetic transformations leveraging CHB.

G cluster_start Starting Material cluster_intermediates Key Pharmaceutical Intermediates CHB This compound EthylVanillin Ethyl Vanillin Derivative CHB->EthylVanillin Williamson Ether Synthesis MorpholineInt 2-Chloro-4-(morpholinylmethyl)phenol CHB->MorpholineInt Protection, Reductive Amination, Deprotection FerroceneInt Ferrocenyl Hydrazone Compound CHB->FerroceneInt Condensation Reaction

Caption: Divergent synthesis pathways from this compound.

Application Note I: Synthesis of 2-Chloro-4-(morpholinylmethyl)phenol

Context and Rationale: The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of a drug candidate, such as water solubility and the lipid-water partition coefficient (LogP).[2] It is a key component in marketed drugs like the antibiotic Linezolid and the antidepressant Moclobemide.[2] This protocol details a reliable three-step synthesis of a morpholine-containing intermediate from CHB.

Overall Workflow: The synthesis proceeds via three distinct stages:

  • Protection: The acidic phenolic hydroxyl group is first protected as an allyl ether. This is crucial to prevent its interference in the subsequent reductive amination step, where it could act as a competing nucleophile or proton source.

  • Reductive Amination: The aldehyde is then reacted with morpholine to form an iminium ion intermediate, which is immediately reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to form the stable tertiary amine. NaBH(OAc)₃ is the reagent of choice as it is mild, selective for aldehydes and ketones, and tolerant of a wide range of functional groups.

  • Deprotection: The allyl protecting group is selectively removed using a palladium catalyst to yield the final intermediate.

G CHB This compound Protected 4-(Allyloxy)-3-chlorobenzaldehyde CHB->Protected 1. Protection (Allyl Bromide, K₂CO₃) Aminated 4-(4-(Allyloxy)-3-chlorobenzyl)morpholine Protected->Aminated 2. Reductive Amination (Morpholine, NaBH(OAc)₃) Final 2-Chloro-4-(morpholinylmethyl)phenol Aminated->Final 3. Deprotection (Pd(PPh₃)₄, K₂CO₃) G cluster_reactants Reactants CHB This compound (2.2 eq) Product Ferrocenyl Diacylhydrazone Product CHB->Product Condensation (Ethanol, Acetic Acid cat.) Ferrocene 1,1'-Ferrocene Bishydrazide (1 eq) Ferrocene->Product Condensation (Ethanol, Acetic Acid cat.)

References

Application Note: A Detailed Protocol for the Synthesis of Ethyl Vanillin via Nucleophilic Aromatic Substitution of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a sensory profile approximately three to four times more potent than vanillin.[1] Its wide application in the food, beverage, cosmetic, and pharmaceutical industries necessitates efficient and reliable synthetic methodologies.[1] This document provides a comprehensive, field-tested protocol for the synthesis of ethyl vanillin starting from 3-chloro-4-hydroxybenzaldehyde. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, utilizing sodium ethoxide as both the base and the ethylating agent. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and explains the scientific rationale behind the protocol's design for researchers in organic synthesis and drug development.

Introduction and Scientific Principles

The transformation of this compound into ethyl vanillin is a classic example of nucleophilic aromatic substitution. Unlike a standard Williamson ether synthesis which typically involves an alkoxide and a separate alkyl halide, this protocol employs sodium ethoxide to perform two critical functions: deprotonation of the phenolic hydroxyl group and introduction of the ethyl group.[2][3][4][5]

The reaction proceeds via a two-step mechanistic pathway:

  • Deprotonation: The phenolic proton of this compound is acidic and is readily abstracted by the strong base, sodium ethoxide. This generates a phenoxide intermediate. The formation of this anion is crucial as it significantly increases the electron density on the oxygen atom, rendering it a potent nucleophile.[4][6]

  • Nucleophilic Aromatic Substitution (SNAr): The generated phenoxide's ethoxy component attacks the carbon atom bearing the chloro substituent. Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of the strongly electron-withdrawing aldehyde group (-CHO) para to the chlorine atom sufficiently decreases the electron density of the ring, activating it towards nucleophilic attack. The reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex, before the chloride ion is eliminated to yield the final ether product, ethyl vanillin.

This method offers an efficient and direct route to the target molecule, leveraging readily available starting materials.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher. It is imperative to use absolute (anhydrous) ethanol to prevent the premature decomposition of the sodium ethoxide base.

ReagentCAS No.Molecular FormulaMW ( g/mol )Key Properties
This compound2420-16-8C₇H₅ClO₂156.57White to light yellow powder.[7] Harmful if swallowed, causes skin/eye irritation.[7][8]
Sodium Ethoxide141-52-6C₂H₅NaO68.05Flammable, corrosive solid. Reacts violently with water.
Absolute Ethanol64-17-5C₂H₅OH46.07Flammable liquid. Anhydrous conditions are required.
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable liquid. Used for extraction.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Cyclohexane110-82-7C₆H₁₂84.16Flammable liquid. Used for recrystallization.
Deionized Water7732-18-5H₂O18.02Used in workup.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Nitrogen gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel) and developing chamber

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.

  • This compound: Harmful if swallowed and causes serious eye damage and skin irritation.[2][7][8] Avoid inhalation of dust and direct contact.

  • Sodium Ethoxide: Highly corrosive and water-reactive. It can cause severe burns. Handle exclusively under an inert, dry atmosphere. In case of fire, use a dry powder extinguisher (do not use water).

  • Solvents: Ethanol, ethyl acetate, and cyclohexane are flammable.[9][10] Ensure no open flames or spark sources are present. Grounding of equipment is recommended to prevent static discharge.

Detailed Experimental Protocol

This protocol is based on a molar equivalent ratio designed for optimal conversion.

Reaction Setup and Execution
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is moisture-free by flame-drying the glassware under vacuum or oven-drying prior to use. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: In the flask, dissolve 10.0 g (63.8 mmol) of this compound in 100 mL of absolute ethanol. Stir until a clear solution is formed.

  • Base Addition: Carefully add 6.52 g (95.8 mmol, 1.5 eq) of sodium ethoxide powder to the solution in portions. Note: The addition may be slightly exothermic.

  • Reaction at Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates reaction completion. The reaction is typically complete within 4-6 hours.[2]

Work-up and Isolation
  • Cooling and Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Quench: To the resulting residue, add 100 mL of deionized water and stir until the solid dissolves.

  • Extraction: Transfer the aqueous solution to a 500 mL separatory funnel. Extract the aqueous phase three times with 75 mL portions of ethyl acetate (3 x 75 mL).[2]

  • Combine and Wash: Combine the organic extracts and wash them once with 50 mL of deionized water to remove residual inorganic salts.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate. Let it stand for 15-20 minutes with occasional swirling.

Purification
  • Solvent Evaporation: Decant or filter the dried ethyl acetate solution to remove the sodium sulfate. Evaporate the solvent under reduced pressure to yield a crude off-white solid.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot cyclohexane to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified white, flaky crystals of ethyl vanillin by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold cyclohexane.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Visualization of Workflow and Mechanism

The overall experimental process can be visualized as a clear, sequential workflow.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Setup Assemble & Dry Glassware Inert Establish N2 Atmosphere Setup->Inert Dissolve Dissolve Starting Material in Absolute Ethanol Inert->Dissolve AddBase Add Sodium Ethoxide Dissolve->AddBase Reflux Heat to Reflux (4-6h) AddBase->Reflux Cool Cool to RT Reflux->Cool Rotovap1 Remove Ethanol Cool->Rotovap1 Quench Add Water Rotovap1->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Rotovap2 Remove Ethyl Acetate Dry->Rotovap2 Recrystallize Recrystallize from Cyclohexane Rotovap2->Recrystallize Filter Vacuum Filter & Dry Recrystallize->Filter Product Pure Ethyl Vanillin Filter->Product

References

Preparation of Schiff Bases from 3-Chloro-4-hydroxybenzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Modern Research

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of synthetic chemistry, offering a versatile scaffold for the development of novel compounds with a wide array of applications.[1][2] Their straightforward synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, belies the complexity and diversity of the structures that can be achieved.[3][4][5] The resulting imines are not merely synthetic intermediates but often exhibit significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][6] Furthermore, their coordination capabilities with metal ions have led to their use as catalysts, sensors, and in materials science.[7][8]

This application note provides a detailed guide for the synthesis, characterization, and potential applications of Schiff bases derived from 3-Chloro-4-hydroxybenzaldehyde. The presence of the chloro and hydroxyl groups on the benzaldehyde ring offers unique opportunities to modulate the electronic and steric properties of the final Schiff base, making this class of compounds particularly interesting for drug discovery and materials science research.

Chemical Principles and Mechanistic Insights

The formation of a Schiff base is a reversible acid or base-catalyzed nucleophilic addition-elimination reaction.[1] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine.

The general mechanism can be outlined as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine.

  • Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final Schiff base.

The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the aromatic ring of the aldehyde can influence the reactivity of the carbonyl group and the properties of the resulting Schiff base.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of Schiff bases derived from this compound.

General Synthesis of a Schiff Base from this compound

This protocol describes a general method for the condensation reaction. The choice of primary amine will determine the specific properties of the resulting Schiff base.

Materials:

  • This compound (CAS: 2420-16-8)[9]

  • Primary amine (e.g., aniline, substituted aniline, amino acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming if necessary.

  • Dissolution of Amine: In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Setup: While stirring the aldehyde solution, add the ethanolic solution of the primary amine dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 70-80°C for ethanol) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product may precipitate out. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.

Data Presentation: Representative Synthesis Parameters

Reactant 1 (Aldehyde)Reactant 2 (Amine)SolventCatalystReaction Time (h)Yield (%)
This compoundAnilineEthanolAcetic Acid485-95
This compoundp-ToluidineMethanolAcetic Acid388-97
This compound4-AminoantipyrineEthanolNone580-90

Note: These are representative values and may vary depending on the specific reaction conditions and the purity of the reactants.

Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Key Vibrational Bands: The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine also indicates product formation.[10][11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a singlet peak for the proton of the -CH=N- group, typically in the range of δ 8.0-9.0 ppm. The aromatic protons will also show characteristic signals.

  • ¹³C NMR: The carbon of the C=N group will appear in the range of δ 160-170 ppm.

3. UV-Visible (UV-Vis) Spectroscopy:

  • UV-Vis spectroscopy can be used to study the electronic properties of the Schiff base. The spectra typically show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the azomethine group.[12]

Potential Applications in Research and Drug Development

Schiff bases derived from this compound are promising candidates for various applications due to their unique structural features.

1. Antimicrobial Agents: The presence of the azomethine group is crucial for the biological activity of many Schiff bases.[7] The chloro and hydroxyl substituents can further enhance their antimicrobial properties. These compounds can be screened against a panel of pathogenic bacteria and fungi to evaluate their efficacy.

2. Anticancer Agents: Many Schiff bases have demonstrated significant anticancer activity. The synthesized compounds can be evaluated for their cytotoxic effects on various cancer cell lines using assays like the MTT assay.[6]

3. Antioxidant Activity: The phenolic hydroxyl group in the structure suggests potential antioxidant properties. The ability of the synthesized Schiff bases to scavenge free radicals can be assessed using methods like the DPPH assay.[7][13]

4. Metal Complexation and Catalysis: The nitrogen of the azomethine group and the oxygen of the hydroxyl group can act as donor atoms for the chelation of metal ions. These metal complexes can be investigated for their catalytic activity in various organic transformations.[3]

Visualizing the Workflow

General Reaction Scheme

G Aldehyde This compound Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine Amine Primary Amine (R-NH2) Amine->Intermediate Product Schiff Base Intermediate->Product - H2O Water H2O G start Start dissolve_aldehyde Dissolve 3-Chloro-4- hydroxybenzaldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix Mix Solutions & Add Catalyst dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux for 2-6 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize using FT-IR, NMR, UV-Vis dry->characterize end End characterize->end

References

Application Notes & Protocols: Reductive Amination Reactions of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reductive amination of 3-Chloro-4-hydroxybenzaldehyde, a critical transformation for synthesizing substituted benzylamine scaffolds. Amines are foundational components in a vast array of biologically active compounds, and reductive amination stands as one of the most efficient and widely utilized methods for their preparation in industrial and academic settings.[1][2][3] This document details the underlying chemical principles, compares key reducing agents, provides step-by-step experimental protocols, and discusses the significance of this reaction in the broader context of drug discovery and development. This compound is a versatile chemical intermediate, and mastering its conversion to functionalized amines is a key skill for synthetic chemists.[4][5]

Scientific Principles and Mechanistic Overview

Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group into an amine through an intermediate imine.[6] The process is fundamentally a two-step sequence that is often performed in a single pot for operational simplicity.[7][8]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine (or Schiff base).[6][9] In the presence of an acid catalyst, the imine can be protonated to form a highly electrophilic iminium ion, which is more susceptible to reduction.

  • Hydride Reduction: A reducing agent, introduced either concurrently or sequentially, delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary or tertiary amine product.[10]

The efficiency of the overall transformation hinges on the careful selection of the reducing agent and reaction conditions. The ideal reductant must selectively reduce the iminium ion much faster than the starting aldehyde to prevent the formation of 3-chloro-4-hydroxybenzyl alcohol as a significant byproduct.[10][11] Mildly acidic conditions (pH ~4-6) are often optimal, as they are sufficient to catalyze imine formation without fully protonating and deactivating the amine nucleophile.[10][12]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R₂NH Amine Primary/Secondary Amine (R₂NH) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Substituted Amine Iminium->Product Reduction[H⁻] source

Fig 1. General mechanism of reductive amination.

Strategic Considerations for Reagent Selection

The success of the reductive amination of this compound is critically dependent on the choice of reducing agent. The presence of the phenolic hydroxyl and the aldehyde functionality requires a reagent with high chemoselectivity.

ReagentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (Recommended) Mild and highly selective for imines/iminiums over aldehydes.[11][13] Tolerates mild acid and is convenient for one-pot procedures.[12]Dichloroethane (DCE), THF, DCM
Sodium Cyanoborohydride Selective for imines at pH 6-8.[11] Highly effective but its use is discouraged due to extreme toxicity of the reagent and cyanide byproducts.Methanol, Ethanol
Sodium Borohydride Powerful, non-selective reductant capable of reducing the starting aldehyde.[14] Requires a two-step protocol where the imine is pre-formed before reductant addition.Methanol, Ethanol
Catalytic Hydrogenation "Green" option using H₂ gas and a metal catalyst (e.g., Pd/C, Raney Ni).[6] Can reduce other functional groups (alkenes, alkynes, nitro groups).Ethanol, Methanol, Ethyl Acetate

For most applications involving this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB, is the reagent of choice. Its electron-withdrawing acetate groups temper its reducing power, making it exceptionally selective for the protonated imine intermediate over the neutral aldehyde.[13] This selectivity allows for a convenient one-pot procedure with high yields and minimal side-product formation.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of diverse amine derivatives from this compound.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of N-benzyl-2-chloro-4-(hydroxymethyl)aniline as a representative example. It is broadly applicable to a wide range of primary and secondary amines.

STAB_Protocol_Workflow Workflow for One-Pot STAB Reductive Amination Start Start: Assemble Reagents Step1 1. Dissolve Aldehyde (1.0 eq) & Amine (1.1 eq) in anhydrous DCE. Start->Step1 Step2 2. Stir at room temperature for 30-60 min (Allows for imine formation). Step1->Step2 Step3 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise (Controls exotherm). Step2->Step3 Step4 4. Stir for 3-12 hours at room temperature (Monitor by TLC/LC-MS). Step3->Step4 Step5 5. Quench reaction with saturated NaHCO₃ (aq). Step4->Step5 Step6 6. Extract product with organic solvent (e.g., EtOAc). Step5->Step6 Step7 7. Dry, concentrate, and purify (e.g., column chromatography). Step6->Step7 End End: Isolated Product Step7->End

Fig 2. Experimental workflow for the STAB protocol.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

  • Dissolve the aldehyde in anhydrous DCE (approx. 0.2 M concentration).

  • Add benzylamine via syringe and stir the resulting solution at room temperature for 30-60 minutes. This pre-mixing period is crucial for allowing the equilibrium to favor imine formation.

  • Carefully add Sodium Triacetoxyborohydride in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 3 to 12 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-substituted amine.

Protocol 2: Stepwise Synthesis using Sodium Borohydride

This method is useful when a milder, more selective reagent like STAB is unavailable. The key is to separate the imine formation and reduction steps to prevent reduction of the starting aldehyde.[14]

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10 eq, as an ammonia source)[15]

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound and a large excess of ammonium acetate in methanol. Stir the mixture at room temperature for 1-2 hours to drive the equilibrium towards the formation of the corresponding imine.[15]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add Sodium Borohydride to the stirring solution. Maintain the temperature below 20 °C to ensure selectivity and control the exothermic reaction with the protic solvent.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates completion.

  • Work-up: Quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude primary amine, 2-chloro-4-(hydroxymethyl)aniline.

  • Purify as necessary via column chromatography or recrystallization.

Applications in Drug Discovery and Synthesis

The N-substituted 3-chloro-4-hydroxybenzylamine core is a valuable scaffold in medicinal chemistry. The chlorine and hydroxyl substituents provide specific electronic and hydrogen-bonding properties that can be crucial for molecular recognition at biological targets. This core structure serves as a key intermediate in the synthesis of:

  • Pharmaceuticals: As building blocks for drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.[5]

  • Agrochemicals: Used in the development of specialized compounds for crop protection.[5]

  • Fine Chemicals: Serves as a precursor to flavors, fragrances, and other high-value chemical products. For example, this compound is a known intermediate in the synthesis of ethyl vanillin.[4]

The operational simplicity and high efficiency of reductive amination make it a cornerstone of modern synthetic chemistry, enabling the rapid generation of amine libraries for screening and lead optimization in drug development programs.[1][7]

References

The Strategic Role of 3-Chloro-4-hydroxybenzaldehyde in Agrochemical Innovation: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Crop Protection

In the landscape of modern agrochemical research, the pursuit of novel, effective, and environmentally conscious crop protection agents is a paramount objective. Central to this endeavor is the strategic selection of foundational chemical intermediates that serve as versatile scaffolds for the synthesis of diverse active ingredients. 3-Chloro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a key building block in the development of specialized compounds for crop protection and enhancement.[1] Its unique substitution pattern—a chlorine atom and a hydroxyl group on a benzaldehyde core—provides reactive sites for a variety of chemical transformations, enabling the synthesis of a range of herbicidal, fungicidal, and other agrochemically relevant molecules. This guide provides an in-depth exploration of the application of this compound in agrochemical research, complete with detailed synthetic protocols and an examination of the underlying chemical principles.

Core Applications in Agrochemical Synthesis

The utility of this compound in agrochemical synthesis is primarily centered on its role as a precursor to more complex molecules. The aldehyde functionality allows for transformations into other functional groups, such as nitriles or amines, while the phenolic hydroxyl group can be derivatized to form ethers or esters. The chlorine substituent influences the electronic properties of the ring and can play a role in the biological activity of the final product.

One of the most significant applications of this compound is in the synthesis of precursors for hydroxynitrile herbicides.[2] These herbicides are known to act as inhibitors of Photosystem II (PSII) in plants, a critical process in photosynthesis. By blocking the electron transport chain in PSII, these compounds disrupt the plant's ability to produce energy, leading to rapid cellular damage and plant death.[3][4]

Synthetic Protocol: Preparation of a Hydroxynitrile Herbicide Precursor

This section details a validated protocol for the synthesis of 3-chloro-4-hydroxybenzonitrile, a direct precursor to certain hydroxynitrile herbicides, starting from this compound. The conversion of the aldehyde to a nitrile is a key transformation that imparts the herbicidal activity.

Protocol 1: Synthesis of 3-Chloro-4-hydroxybenzonitrile

This two-step protocol first involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

Step 1: Synthesis of this compound Oxime

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

    • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the oxime.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound oxime.

Step 2: Dehydration of this compound Oxime to 3-Chloro-4-hydroxybenzonitrile

  • Materials:

    • This compound oxime

    • Acetic anhydride

    • Pyridine (as catalyst)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, suspend the this compound oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

    • Add a catalytic amount of pyridine to the suspension.

    • Heat the reaction mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-water to quench the excess acetic anhydride.

    • The product, 3-chloro-4-hydroxybenzonitrile, will precipitate as a solid.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₇H₅ClO₂156.57133-137
3-Chloro-4-hydroxybenzonitrileC₇H₄ClNO153.57-

Note: The melting point of the final product may vary depending on purity.

Mechanism of Action: Inhibition of Photosystem II

Herbicides derived from 3-chloro-4-hydroxybenzonitrile, such as those analogous to bromoxynil, act by inhibiting Photosystem II (PSII) of the photosynthetic electron transport chain.[3][5] This process is fundamental to plant life, as it is the initial step in converting light energy into chemical energy.

The key steps in the mechanism of action are:

  • Binding to the D1 Protein: The herbicide molecule binds to the D1 protein, a key component of the PSII reaction center in the thylakoid membrane of chloroplasts.

  • Blocking Electron Flow: This binding event physically blocks the binding site of plastoquinone (QB), the mobile electron carrier.

  • Inhibition of Photosynthesis: The blockage of electron flow from the primary electron acceptor (QA) to QB halts the entire photosynthetic process.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the accumulation of high-energy electrons, which can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

  • Cellular Damage and Plant Death: These ROS cause rapid peroxidation of lipids in the cell membranes, leading to loss of membrane integrity, chlorophyll degradation, and ultimately, cell death and necrosis of the plant tissue.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 3-Chloro-4-hydroxybenzonitrile A This compound B This compound Oxime A->B  NH₂OH·HCl, NaOH, Ethanol   C 3-Chloro-4-hydroxybenzonitrile (Herbicide Precursor) B->C  Acetic Anhydride, Pyridine  

Caption: Synthetic pathway from this compound to a herbicide precursor.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of strategic intermediate selection in agrochemical research. Its accessible reactive sites allow for the efficient construction of complex molecules with potent biological activities. The synthesis of hydroxynitrile herbicide precursors from this starting material exemplifies a rational approach to the design of new crop protection agents. Future research will likely continue to explore the derivatization of this versatile scaffold to develop novel herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists dedicated to advancing the field of agrochemical development.

References

Application Note: 3-Chloro-4-hydroxybenzaldehyde as a Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a monomer for the synthesis of advanced polymers. Its unique trifunctional nature, possessing a reactive aldehyde group, a phenolic hydroxyl group, and a chloro substituent on the aromatic ring, opens avenues for the creation of a diverse range of polymer architectures. The presence of the chloro and hydroxyl groups allows for nucleophilic aromatic substitution reactions to form polyethers, while the aldehyde functionality is ideal for forming poly(azomethine)s (Schiff bases) through polycondensation with diamines. The resulting polymers are anticipated to exhibit desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics, making them suitable for applications in electronics, aerospace, and specialty coatings.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a polymer building block. It details the underlying chemical principles and provides adaptable protocols for the synthesis of two major classes of polymers: Poly(ether sulfone)s and Poly(azomethine)s.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing and executing successful polymerization reactions.

PropertyValueReference
CAS Number 2420-16-8[1][2]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 133-137 °C (lit.)[1]
Solubility Soluble in polar organic solvents such as DMF, DMAc, NMP, and DMSO.[3]

Polymerization Methodologies

The functional groups of this compound allow for its participation in several types of polymerization reactions. The two primary and most promising routes are detailed below.

Synthesis of Aromatic Poly(ether sulfone)s via Nucleophilic Aromatic Substitution

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which is a potent nucleophile. This nucleophile can then displace activated halides, typically fluorides, on other aromatic monomers in a nucleophilic aromatic substitution (SNAr) reaction to form an ether linkage. By using a comonomer containing two activated halide groups, such as bis(4-fluorophenyl)sulfone, a high molecular weight poly(ether sulfone) can be synthesized. The pendant aldehyde and chloro groups on the polymer backbone offer sites for further modification or for tuning the polymer's properties.

Reaction Causality: The SNAr polymerization is driven by the formation of a stable ether bond and the liberation of a salt byproduct. The electron-withdrawing sulfone group in the comonomer is crucial as it activates the fluoride leaving groups towards nucleophilic attack. The choice of an aprotic polar solvent is critical to solvate the potassium carbonate and the growing polymer chain, facilitating the reaction. Toluene is used to form an azeotrope with water, which is a byproduct of the initial phenoxide formation, driving the reaction to completion.

Polyether_Sulfone_Synthesis cluster_reactants Reactants cluster_conditions Conditions Monomer1 This compound Polymer Poly(ether sulfone) with pendant chloro and aldehyde groups Monomer1->Polymer Monomer2 Bis(4-fluorophenyl)sulfone Monomer2->Polymer Base K₂CO₃ Base->Polymer Deprotonation Solvent NMP/Toluene Solvent->Polymer Reaction Medium Heat Heat (160-190°C) Heat->Polymer Drives Reaction Byproduct KF + H₂O + CO₂ Polymer->Byproduct Formation of

Caption: Workflow for Poly(ether sulfone) Synthesis.

Detailed Protocol: Synthesis of a Poly(ether sulfone) from this compound and Bis(4-fluorophenyl)sulfone

  • Materials:

    • This compound (1.566 g, 10 mmol)

    • Bis(4-fluorophenyl)sulfone (2.542 g, 10 mmol)

    • Anhydrous potassium carbonate (K₂CO₃) (1.52 g, 11 mmol)

    • N-Methyl-2-pyrrolidone (NMP) (30 mL)

    • Toluene (15 mL)

    • Methanol

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

    • Heating mantle with a temperature controller.

    • Buchner funnel and filter paper.

    • Beakers and graduated cylinders.

  • Procedure:

    • Monomer Dissolution: To the three-necked flask, add this compound, bis(4-fluorophenyl)sulfone, and NMP. Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.

    • Azeotropic Dehydration: Add potassium carbonate and toluene to the reaction mixture. Heat the flask to 140-150°C to reflux the toluene. The water generated from the reaction between the hydroxyl group and potassium carbonate will be removed azeotropically and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

    • Polymerization: After the complete removal of water, slowly raise the temperature to 180-190°C by distilling off the toluene. Maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.

    • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with 20 mL of NMP. Slowly pour the polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

    • Collect the polymer by filtration using a Buchner funnel.

    • Washing: Wash the polymer thoroughly with hot deionized water to remove any inorganic salts and residual solvent, followed by a final wash with methanol.

    • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.

Synthesis of Poly(azomethine)s (Schiff Bases) via Polycondensation

The aldehyde group of this compound can readily react with the primary amino groups of a diamine monomer in a condensation reaction to form an azomethine (or Schiff base, -C=N-) linkage. This reaction typically proceeds with high efficiency and produces water as the only byproduct. The resulting poly(azomethine)s are often highly conjugated, leading to interesting optical and electronic properties. The presence of the chloro and hydroxyl groups on the polymer backbone provides opportunities for tuning solubility and for post-polymerization modification.

Reaction Causality: The formation of the stable imine bond is the driving force for this polycondensation. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The removal of the water byproduct is essential to shift the equilibrium towards the formation of the polymer.

Schiff_Base_Polymerization cluster_reactants Reactants cluster_conditions Conditions Monomer1 This compound Polymer Poly(azomethine) with pendant chloro and hydroxyl groups Monomer1->Polymer Monomer2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) Monomer2->Polymer Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Polymer Protonation of Aldehyde Solvent High-Boiling Solvent (e.g., NMP) Solvent->Polymer Reaction Medium Heat Heat (120-160°C) Heat->Polymer Drives Reaction & Removes Water Byproduct Water (H₂O) Polymer->Byproduct Formation of

Caption: Workflow for Poly(azomethine) Synthesis.

Detailed Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline

  • Materials:

    • This compound (1.566 g, 10 mmol)

    • 4,4'-Oxydianiline (2.002 g, 10 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.02 g)

    • N-Methyl-2-pyrrolidone (NMP) (40 mL)

    • Methanol

    • Ammonia solution (dilute)

  • Equipment:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.

    • Heating mantle with a temperature controller.

    • Buchner funnel and filter paper.

    • Beakers and graduated cylinders.

  • Procedure:

    • Monomer Dissolution: In the three-necked flask, dissolve 4,4'-oxydianiline in NMP under a nitrogen atmosphere.

    • Addition of Aldehyde: Once the diamine has completely dissolved, add this compound and the p-TsOH catalyst to the solution.

    • Polymerization: Heat the reaction mixture to 120-160°C and maintain this temperature for 12-24 hours with continuous stirring under a nitrogen atmosphere. The water formed during the reaction can be removed by the nitrogen stream or by using a Dean-Stark trap with a suitable azeotroping agent like toluene. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

    • Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature.

    • Slowly pour the viscous solution into a beaker containing 500 mL of vigorously stirring methanol to precipitate the polymer.

    • Filter the polymer and wash it with methanol to remove unreacted monomers and catalyst.

    • To neutralize any remaining acid catalyst, wash the polymer with a dilute ammonia solution, followed by extensive washing with deionized water until the filtrate is neutral.

    • Drying: Dry the resulting poly(azomethine) powder in a vacuum oven at 60-80°C for 24 hours.

Characterization of the Synthesized Polymers

The successful synthesis and the properties of the resulting polymers should be confirmed using a variety of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer linkages. For poly(ether sulfone)s, the appearance of a strong ether linkage band (Ar-O-Ar) around 1240 cm⁻¹ is indicative of successful polymerization. For poly(azomethine)s, the formation of the imine bond (-C=N-) is confirmed by a characteristic absorption peak in the range of 1600-1650 cm⁻¹, and the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit and confirm the successful incorporation of the monomers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers or the melting temperature (Tm) of semi-crystalline polymers.

Potential Applications

The polymers derived from this compound are expected to be high-performance materials with a range of potential applications:

  • High-Temperature Resistant Materials: The aromatic backbone of both poly(ether sulfone)s and poly(azomethine)s imparts excellent thermal stability, making them suitable for applications in the aerospace and automotive industries where materials are exposed to extreme temperatures.

  • Advanced Membranes: The controlled porosity and chemical resistance of these polymers could be exploited for gas separation, pervaporation, and filtration applications.

  • Optoelectronic Materials: The conjugated nature of poly(azomethine)s suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

  • Functional Coatings: The pendant chloro and aldehyde/hydroxyl groups can serve as handles for further chemical modification, allowing for the development of functional coatings with specific properties such as antimicrobial activity, flame retardancy, or enhanced adhesion.

Conclusion

This compound is a highly versatile and promising monomer for the synthesis of a variety of high-performance polymers. The protocols outlined in this application note for the synthesis of poly(ether sulfone)s and poly(azomethine)s provide a solid foundation for researchers to explore the potential of this building block. The ability to tailor the polymer architecture and functionality opens up exciting possibilities for the development of new materials with advanced properties for a wide range of technological applications. Further research into the polymerization of this monomer and the characterization of the resulting polymers is encouraged to fully unlock its potential.

References

Application Note: Advanced Derivatization Strategies for the Analytical Determination of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Bifunctional Analyte

3-Chloro-4-hydroxybenzaldehyde is a substituted aromatic compound featuring both a phenolic hydroxyl group and an aldehydic carbonyl group.[1][2][3] Its utility spans from being an intermediate in the synthesis of pharmaceuticals and agrochemicals to its potential presence as an environmental contaminant derived from the degradation of more complex chlorinated compounds.[4][5] The direct analysis of this molecule, particularly by gas chromatography-mass spectrometry (GC-MS), presents significant challenges. The polar hydroxyl group engages in hydrogen bonding, leading to low volatility, poor peak shape (tailing), and potential adsorption onto active sites within the GC system.[6][7]

Derivatization is a critical sample preparation step that chemically modifies the analyte to overcome these limitations.[8] By replacing the active hydrogen of the hydroxyl group and, if necessary, modifying the carbonyl group, we can create a new compound that is more volatile, thermally stable, and chromatographically amenable.[6][9] This application note provides an in-depth guide to several field-proven derivatization methodologies for this compound, explaining the causality behind procedural choices and offering detailed protocols for immediate application.

Strategic Overview of Derivatization

The choice of derivatization strategy is dictated by the analytical objective, the required sensitivity, and the available instrumentation. For this compound, the primary target for derivatization is the phenolic hydroxyl group. However, for comprehensive analysis and to prevent potential artifacts, derivatization of the aldehyde group should also be considered.[10]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., DCM, Hexane) Sample->Extraction Drying Evaporation to Dryness (under N2 stream) Extraction->Drying Silylation Silylation (BSTFA, MSTFA) Drying->Silylation Select Method Acylation Acylation (Acetic Anhydride) Drying->Acylation Select Method Alkylation Alkylation (PFBBr) Drying->Alkylation Select Method Oximation Oximation (PFBOA) Drying->Oximation Select Method GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS Alkylation->GCMS Oximation->GCMS Data Data Interpretation GCMS->Data

Figure 1: General workflow for the derivatization and analysis of this compound.

Silylation: The Workhorse of Volatility Enhancement

Silylation is arguably the most common derivatization technique for compounds containing active hydrogens.[9] It involves the replacement of the acidic proton from the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, effectively eliminating its ability to hydrogen bond.

Causality & Expertise: The choice between silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is significant. MSTFA is considered one of the most powerful silylating agents, and its by-products are more volatile than those from BSTFA, which can be advantageous in complex chromatograms to avoid co-elution.[9][11][12] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often recommended for hindered or less reactive hydroxyl groups, though for a simple phenol like our analyte, it may not be strictly necessary but can accelerate the reaction.[13] The absolute exclusion of water is paramount, as silylating reagents and their derivatives are readily hydrolyzed, which would reverse the reaction and diminish yields.[6][13]

Silylation Reaction Scheme Analyte This compound (Ar-OH) Product TMS Derivative (Ar-O-Si(CH3)3) Analyte->Product Heat (e.g., 70°C) Reagent BSTFA or MSTFA Reagent->Product

Figure 2: Conversion of the phenolic hydroxyl group to a TMS ether.

Protocol 1: Silylation using BSTFA (+1% TMCS)

This protocol is a robust starting point for achieving quantitative derivatization of the hydroxyl group.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Methodology:

  • Sample Preparation: Ensure the sample extract is completely dry. This is the most critical step. Place the sample in a reaction vial and evaporate the solvent under a gentle stream of dry nitrogen.[6]

  • Reconstitution: To the dried residue, add 50 µL of anhydrous pyridine to ensure the analyte is fully dissolved. Pyridine also acts as an acid scavenger, driving the reaction forward.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[13]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C and heat for 30-60 minutes.[6] Reaction time can be optimized by analyzing aliquots at different intervals until the product peak area maximizes.[14]

  • Cooling & Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

ParameterRecommended ConditionRationale
Solvent Anhydrous Pyridine/AcetonitrileDissolves analyte; pyridine acts as an acid scavenger.
Reagent BSTFA + 1% TMCSPowerful silylating agent with catalyst for robust derivatization.[13]
Reagent Ratio >2:1 molar excess to active HDrives reaction equilibrium towards the product.[13]
Temperature 70°CProvides sufficient energy to overcome activation barrier without degrading analyte.
Time 30-60 minEnsures reaction completion for phenolic hydroxyls.[6]

Alkylation: Forging a Path to Ultra-Trace Detection

Alkylation, specifically forming the pentafluorobenzyl (PFB) ether, is the method of choice for ultra-trace analysis requiring high sensitivity. The resulting PFB derivative is highly electronegative, making it exceptionally responsive to an Electron Capture Detector (ECD).

Causality & Expertise: The reaction with pentafluorobenzyl bromide (PFBBr) proceeds via nucleophilic substitution.[15] Because the phenoxide ion is a much stronger nucleophile than the neutral phenol, the reaction is performed under basic conditions. A phase-transfer catalyst, such as 18-crown-6 or a quaternary ammonium salt, is often employed to facilitate the transfer of the phenoxide anion from the aqueous phase (or solid surface) to the organic phase where the PFBBr reagent resides.[15][16] This "extractive alkylation" technique allows for simultaneous extraction and derivatization, streamlining the workflow.[15]

Alkylation Reaction Scheme Analyte This compound (Ar-OH) Phenoxide Phenoxide Ion (Ar-O-) Analyte->Phenoxide Base Base (e.g., K2CO3) Base->Phenoxide Product PFB Ether Derivative Phenoxide->Product Phase-Transfer Catalyst Reagent PFBBr Reagent->Product

Figure 3: Base-catalyzed formation of a PFB ether for sensitive detection.

Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from established methods for halogenated phenols and is ideal for GC-ECD or GC-MS in negative chemical ionization (NCI) mode.[17][18]

Materials:

  • Sample extract in a suitable solvent (e.g., 2-propanol, acetone)

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 50 mg/mL in acetone)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • 18-crown-6 (optional, as catalyst)

  • Hexane (for extraction)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Methodology:

  • Sample Preparation: Start with the analyte in approximately 1 mL of acetone or 2-propanol in a reaction vial.

  • Base & Catalyst Addition: Add approximately 30 mg of anhydrous potassium carbonate powder and a catalytic amount (e.g., 1 mg) of 18-crown-6. The K₂CO₃ deprotonates the phenol.

  • Reagent Addition: Add 100 µL of the PFBBr reagent solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block. Agitate periodically.

  • Work-up: After cooling to room temperature, add 1 mL of hexane and 1 mL of reagent-free water. Vortex vigorously for 1 minute to extract the PFB ether into the hexane layer.

  • Phase Separation: Centrifuge briefly if necessary to separate the layers. Carefully transfer the upper hexane layer to a clean vial for GC analysis.

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃Deprotonates the phenol to the more nucleophilic phenoxide.[16]
Catalyst 18-crown-6 (optional)Facilitates phase transfer of the phenoxide ion, accelerating the reaction.[15][16]
Reagent PFBBrForms a highly electronegative derivative suitable for ECD.[15][17]
Temperature 60°CBalances reaction rate with reagent and analyte stability.
Extraction Liquid-Liquid (Hexane/Water)Isolates the nonpolar derivative from the polar reaction medium.[17]

A Note on the Aldehyde Group: Two-Step Derivatization

While derivatizing the hydroxyl group is often sufficient, the aldehyde group can sometimes interact with active sites in the GC system or undergo enolization, potentially forming artifacts with silylating reagents.[10] For the most rigorous and quantitative analyses, a two-step derivatization is recommended: first oximation of the aldehyde, followed by silylation of the hydroxyl group.

Causality & Expertise: Oximation converts the carbonyl group into a more stable oxime using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA).[19] Performing this step first "protects" the aldehyde group before the aggressive silylating reagent is introduced.[8] This two-step approach ensures that a single, stable derivative is formed, simplifying chromatography and improving quantification.

Protocol 3: Two-Step Oximation and Silylation

Materials:

  • All materials from Protocol 1

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA)

  • Anhydrous Pyridine

Methodology:

  • Oximation Step:

    • To the dried sample in a reaction vial, add a solution of 10 mg/mL PFBOA in anhydrous pyridine (100 µL).

    • Cap the vial and heat at 75°C for 30 minutes.

    • Cool the vial to room temperature.

  • Silylation Step:

    • To the same vial containing the oxime product, add 100 µL of BSTFA + 1% TMCS.

    • Proceed with steps 4 and 5 from Protocol 1 (heat at 70°C for 30-60 minutes, cool, and analyze).

Conclusion and Best Practices

The successful analysis of this compound by GC-MS is critically dependent on effective derivatization.

  • For general-purpose analysis , silylation with MSTFA or BSTFA offers a rapid and robust method to improve volatility and chromatographic performance.

  • For ultra-trace quantification , alkylation with PFBBr is the superior choice, providing exceptional sensitivity with ECD or NCI-MS detection.

  • For the highest level of accuracy , a two-step oximation-silylation protocol should be employed to ensure the formation of a single, stable derivative by modifying both functional groups.

Regardless of the chosen method, the foundation of a trustworthy protocol lies in meticulous technique. The use of high-purity anhydrous solvents and reagents, the complete exclusion of moisture (especially for silylation), and the empirical optimization of reaction time and temperature for your specific sample matrix are non-negotiable for achieving reproducible and reliable results.

References

The Versatile Scaffold: 3-Chloro-4-hydroxybenzaldehyde in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a perpetual endeavor. Central to this quest is the identification and utilization of versatile chemical scaffolds that serve as foundational building blocks for the synthesis of diverse and biologically active molecules. 3-Chloro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant player in this field. Its unique electronic and structural features, characterized by the presence of an electron-withdrawing chloro group and a hydrogen-bond-donating hydroxyl group on the benzene ring, make it a valuable starting material for the design and synthesis of a wide array of compounds with promising pharmacological activities. This application note provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its application in the synthesis of potent anti-inflammatory, anticancer, and enzyme-inhibitory agents. We will delve into specific synthetic protocols, discuss the underlying mechanistic principles, and present relevant biological data to illustrate the therapeutic potential of its derivatives.

The Chemical Advantage: Properties of this compound

This compound (C₇H₅ClO₂) is a crystalline solid with a melting point of 133-137 °C.[1] The presence of the aldehyde functional group provides a reactive site for a variety of chemical transformations, most notably condensation reactions. The chloro and hydroxyl substituents on the aromatic ring are not mere spectators; they actively influence the reactivity of the aldehyde and the biological activity of the resulting derivatives. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack. The hydroxyl group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding, and can also be a site for further chemical modification to modulate physicochemical properties like solubility and lipophilicity.

Application in the Synthesis of Anti-Inflammatory Agents: The Chalcone Connection

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[2] The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[3] this compound serves as an excellent precursor for the "B-ring" of the chalcone scaffold.

Mechanism of Action of Chalcone Derivatives in Inflammation

Chalcone derivatives have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these inflammatory mediators. Certain chalcone derivatives can inhibit the activation of NF-κB, thereby downregulating the production of these pro-inflammatory molecules.

Protocol 1: Synthesis of a Chalcone Derivative from this compound

This protocol describes a general procedure for the synthesis of a chalcone derivative using a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of KOH in ethanol to the reaction mixture with constant stirring.

  • Continue stirring the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Application in Anticancer Drug Design: The Potential of Schiff Base Derivatives

Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are another important class of molecules in medicinal chemistry. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound is a valuable precursor for the synthesis of a diverse library of Schiff base derivatives with potential anticancer activity.[1]

Mechanism of Action of Schiff Base Derivatives in Cancer

The anticancer activity of Schiff bases is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff base derivatives have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering cancer cell death.[6]

Protocol 2: Synthesis of a Schiff Base Derivative from this compound

This protocol outlines the synthesis of a Schiff base derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Bioactivity Data

The biological activity of derivatives of this compound is a critical aspect of their evaluation as potential drug candidates. While specific IC50 values for a wide range of derivatives are not always readily available in a single source, the literature on related benzaldehyde derivatives provides valuable insights. For instance, a study on novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors reported IC50 values for some compounds in the micromolar range, with the most potent inhibitor having an IC50 of 0.059 mM.[7][8] Another study on Schiff bases derived from 2,4-dihydroxybenzaldehyde as Hsp90 inhibitors also demonstrated their potential as anticancer agents.[9]

Compound ClassTargetReported IC50/ActivityReference
4-Hydroxybenzaldehyde DerivativesTyrosinaseIC50 = 0.059 mM (for the most potent derivative)[7][8]
2,4-Dihydroxybenzaldehyde Schiff BasesHsp90Identified as potent inhibitors[9]
Chalcone DerivativesInflammationSignificant inhibition of xylene-induced ear edema in mice[3]

Table 1: Representative Bioactivity Data for Benzaldehyde Derivatives

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., PC3 for prostate cancer)[9]

  • Cell culture medium

  • This compound derivative (test compound)

  • MTT solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Protocol 4: Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • This compound derivative (test compound)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubate the mixture for a few minutes at room temperature.

  • Initiate the enzymatic reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome (an orange/red colored product) by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[7][8]

Visualization of Key Concepts

Experimental Workflow for Chalcone Synthesis and Anti-Inflammatory Testing

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A 3-Chloro-4- hydroxybenzaldehyde C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D E In vitro Anti-inflammatory Assay (e.g., NF-κB) D->E F In vivo Anti-inflammatory Model (e.g., Ear Edema) D->F G Data Analysis (IC50, % Inhibition) E->G F->G

Caption: Workflow for chalcone synthesis and anti-inflammatory evaluation.

Signaling Pathway: NF-κB Inhibition by Bioactive Derivatives

G cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_P->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Inhibitor This compound Derivative (e.g., Chalcone) Inhibitor->IkB_P Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of chalcones and Schiff bases, among other derivatives, has led to the discovery of compounds with significant anti-inflammatory and anticancer properties. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the effective utilization of this scaffold for the design and development of novel therapeutic agents.

Future research in this area should focus on expanding the library of derivatives synthesized from this compound and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties. Further elucidation of their mechanisms of action at the molecular level will be crucial for their advancement as clinical candidates. The continued exploration of this promising scaffold holds great potential for the discovery of new and effective treatments for a range of human diseases.

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Chloro-4-hydroxybenzaldehyde in Medicinal Chemistry

This compound, a readily available substituted aromatic aldehyde, represents a cornerstone in the synthesis of a diverse array of biologically active compounds. Its unique structural features—a reactive aldehyde group, an activating hydroxyl group, and a strategically positioned chlorine atom—provide a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. The electron-withdrawing nature of the chlorine atom and the electron-donating hydroxyl group create a nuanced electronic environment that influences the reactivity of the aromatic ring and the aldehyde functionality. This interplay allows for a broad range of chemical transformations, leading to the generation of novel Schiff bases, chalcones, and various heterocyclic systems. These derivatives have demonstrated promising pharmacological activities, including antimicrobial and anticancer properties, making this compound a molecule of profound interest to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthetic pathways originating from this valuable starting material, complete with detailed protocols and insights into the biological evaluation of the resulting compounds.

I. Synthesis of Biologically Active Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects[1]. The synthesis of Schiff bases from this compound involves a straightforward condensation reaction with primary amines. The choice of the amine component is a critical determinant of the final compound's biological profile.

Causality Behind Experimental Choices:

The condensation reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the dissolution of the reactants and the removal of the water molecule formed during the reaction. The addition of a catalytic amount of glacial acetic acid can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde carbon. The reaction is often performed under reflux to ensure completion. The resulting Schiff bases are generally stable, crystalline solids that can be easily purified by recrystallization.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Sulfamethoxazole

This protocol details the synthesis of a Schiff base with potential antimicrobial activity by reacting this compound with the sulfonamide drug, sulfamethoxazole[2].

Materials and Equipment:

  • This compound

  • Sulfamethoxazole

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve sulfamethoxazole (2.53 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add the sulfamethoxazole solution to the stirred solution of this compound.

  • To the reaction mixture, add 3-4 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a vacuum desiccator.

  • Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra to confirm the formation of the azomethine group.

Schiff_Base_Synthesis reactant1 This compound reflux Reflux (4-6h) reactant1->reflux reactant2 Primary Amine (e.g., Sulfamethoxazole) reactant2->reflux solvent Ethanol solvent->reflux Solvent catalyst Glacial Acetic Acid catalyst->reflux Catalyst product Schiff Base reflux->product purification Recrystallization product->purification

Caption: General workflow for Schiff base synthesis.

Antimicrobial Activity of Schiff Bases Derived from this compound

Schiff bases incorporating the 3-chloro-4-hydroxyphenyl moiety have shown significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the chlorine atom and the hydroxyl group can enhance the lipophilicity and hydrogen bonding capabilities of the molecule, respectively, which may facilitate its interaction with microbial targets.

Compound IDAmine MoietyTest OrganismMIC (µg/mL)Reference
SB-1 SulfamethoxazoleStaphylococcus aureus62.5[3]
SB-1 SulfamethoxazoleEscherichia coli250[3]
SB-2 4-AminoantipyrineStaphylococcus aureus-[2]
SB-2 4-AminoantipyrineEscherichia coli-[2]

II. Synthesis of Biologically Active Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors of flavonoids and are known for their diverse pharmacological properties, particularly their anticancer activity[4][5]. The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with a substituted acetophenone[6][7].

Causality Behind Experimental Choices:

The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate ion, generated from the acetophenone, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of the acetophenone. The reaction is usually carried out in an alcoholic solvent at room temperature or with gentle heating. The resulting α,β-unsaturated ketone (chalcone) is often a colored solid that precipitates from the reaction mixture and can be purified by recrystallization.

Experimental Protocol: Synthesis of a Chalcone from this compound and 4'-Methoxyacetophenone

This protocol describes the synthesis of a chalcone with potential anticancer activity by reacting this compound with 4'-methoxyacetophenone[8].

Materials and Equipment:

  • This compound

  • 4'-Methoxyacetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) and 4'-methoxyacetophenone (1.50 g, 10 mmol) in 50 mL of ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The color of the mixture will typically change, and a precipitate may form.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude chalcone from ethanol to obtain a pure product.

  • Dry the purified chalcone and characterize it by its melting point, FT-IR, and ¹H NMR spectra.

Chalcone_Synthesis reactant1 This compound reaction Claisen-Schmidt Condensation reactant1->reaction reactant2 Substituted Acetophenone reactant2->reaction solvent Ethanol solvent->reaction Solvent catalyst NaOH (aq) catalyst->reaction Catalyst product Chalcone reaction->product purification Recrystallization product->purification

Caption: General workflow for chalcone synthesis.

Anticancer Activity of Chalcones Derived from this compound

Chalcones incorporating the 3-chloro-4-hydroxyphenyl moiety have been evaluated for their cytotoxic effects against various human cancer cell lines. The presence of different substituents on the second aromatic ring (derived from the acetophenone) allows for the fine-tuning of their biological activity.

Compound IDAcetophenone MoietyCancer Cell LineIC₅₀ (µM)Reference
CH-1 4'-MethoxyacetophenoneMCF-7 (Breast)6.70[9]
CH-1 4'-MethoxyacetophenoneA549 (Lung)20.49[9]
CH-2 4'-HydroxyacetophenoneHep-2 (Laryngeal)<10 µg/mL[10]
CH-3 Unsubstituted AcetophenoneMCF-7 (Breast)-[4]

III. Synthesis of Biologically Active Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of several clinically important drugs. They exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[11][12]. The synthesis of benzimidazoles from this compound involves a condensation reaction with o-phenylenediamine, followed by an oxidative cyclization.

Causality Behind Experimental Choices:

The reaction is typically a one-pot synthesis where the aldehyde first reacts with one of the amino groups of o-phenylenediamine to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization through the attack of the second amino group on the azomethine carbon. Subsequent oxidation of the dihydrobenzimidazole intermediate yields the aromatic benzimidazole. Various oxidizing agents can be used, and the reaction conditions can be tuned to optimize the yield.

Experimental Protocol: Synthesis of a Benzimidazole from this compound and o-Phenylenediamine

This protocol outlines a general procedure for the synthesis of a 2-(3-chloro-4-hydroxyphenyl)-1H-benzo[d]imidazole[11].

Materials and Equipment:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.

  • Dry the product and characterize it using melting point, FT-IR, and ¹H NMR spectroscopy.

Benzimidazole_Synthesis reactant1 This compound reaction Condensation & Cyclization reactant1->reaction reactant2 o-Phenylenediamine reactant2->reaction solvent Ethanol solvent->reaction Solvent catalyst p-TsOH catalyst->reaction Catalyst product Benzimidazole reaction->product purification Recrystallization product->purification

Caption: General workflow for benzimidazole synthesis.

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse pharmacological profiles. The specific biological activity is highly dependent on the substituents on both the benzimidazole core and the phenyl ring derived from the aldehyde.

Compound IDBiological ActivityTarget/OrganismNotesReference
BZ-1 AntibacterialS. aureus, E. coliBroad-spectrum activity[12]
BZ-2 AntifungalCandida albicansPotent antifungal agent[12]
BZ-3 AnticancerVarious cell linesInhibition of tubulin polymerization[13]

Conclusion

This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The straightforward and efficient synthetic routes to Schiff bases, chalcones, and benzimidazoles, coupled with the significant antimicrobial and anticancer activities of these derivatives, underscore the importance of this chemical scaffold in modern drug discovery and development. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers in their efforts to design and synthesize novel therapeutic agents. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

experimental protocol for the synthesis of 3-Chloro-4-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Chloro-4-hydroxybenzaldehyde and Its Derivatives

Introduction: A Versatile Chemical Building Block

This compound (CAS No. 2420-16-8) is a substituted aromatic aldehyde of significant interest in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its molecular structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a chlorine substituent, provides multiple sites for chemical modification. This dual reactivity makes it an essential precursor for complex molecules, including ethyl vanillin and various bioactive heterocyclic compounds like those containing a morpholine scaffold.[2]

This document outlines several robust synthetic strategies for obtaining this compound and further elaborates on its conversion into valuable derivatives. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Core Synthetic Protocols for this compound

The synthesis of the target compound can be approached from different starting materials, primarily via direct chlorination of a pre-existing benzaldehyde or formylation of a substituted phenol. We present three field-proven methods.

Method A: Direct Electrophilic Chlorination of 4-Hydroxybenzaldehyde

This is arguably the most direct route, involving the selective chlorination of the commercially available 4-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the aldehyde, chlorination occurs at one of the ortho positions (position 3 or 5).

Causality and Experimental Rationale: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. It is a mild and efficient source of electrophilic chlorine (Cl⁺), which minimizes the risk of over-chlorination and other side reactions often associated with harsher reagents like chlorine gas. Chloroform is a suitable solvent that dissolves the starting material and reagent. The reaction is heated to increase the rate of reaction.[3] The aqueous workup serves to remove the succinimide byproduct and any unreacted NCS.

Experimental Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) and chloroform (10 mL).[3]

  • Reagent Addition: Add N-chlorosuccinimide (1.1 g, 8.18 mmol, 1.0 equivalent) to the solution.[3]

  • Reaction: Heat the reaction mixture to 50°C and stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [v (petroleum ether): v (ethyl acetate) = 3:1].[2]

  • Workup: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the chloroform.[3]

  • Extraction: Dissolve the residue in ethyl acetate (25 mL). Wash the organic phase sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with 12% ethyl acetate in hexane, to afford this compound as a white to light yellow solid (Yield: ~1.1 g, 86%).[3]

Method B: Ortho-Formylation via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] Starting from 2-chlorophenol, this reaction introduces a formyl (-CHO) group, primarily at the position ortho to the hydroxyl group, yielding 3-chloro-2-hydroxybenzaldehyde and the desired this compound isomer.

Causality and Experimental Rationale: This reaction proceeds via an electrophilic aromatic substitution mechanism. A strong base (e.g., NaOH) deprotonates both chloroform to form the highly reactive dichlorocarbene (:CCl₂) intermediate and the phenol to form the electron-rich phenoxide ion.[4][6] The phenoxide is much more nucleophilic than the neutral phenol, facilitating the attack on the electrophilic dichlorocarbene. The reaction is typically run in a biphasic system because the ionic hydroxide is insoluble in chloroform.[4][7] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The reaction is known to be exothermic and may require initial heating to start.[4][6][7]

Experimental Protocol (Adapted from a similar synthesis[8]):

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (10.6 g, 0.265 mol) in water (40 mL).

  • Phenol Addition: Warm the solution to 60°C and add 2-chlorophenol (10 g, 77.8 mmol).

  • Chloroform Addition: Add chloroform (20.8 g, 0.175 mol) slowly via the addition funnel over one hour while maintaining the temperature at 60°C with vigorous stirring.

  • Reaction: After the addition is complete, continue stirring at 60°C for an additional two hours, then increase the temperature to 80°C and stir for 16 hours.[8]

  • Workup: Allow the excess chloroform to distill off. Cool the reaction mixture and carefully acidify with 6 N sulfuric acid until the solution is acidic (pH ~2).

  • Isolation and Purification: The product mixture contains both this compound and 3-chloro-2-hydroxybenzaldehyde. The desired para-isomer is typically a solid, while the ortho-isomer can be an oil.[8] After acidification, the crude product may precipitate. Filter the solid and recrystallize from hot water or an ethanol/water mixture. Alternatively, perform steam distillation followed by extraction of the distillate with ether to separate the isomers.[8]

Method C: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds.[9][10] It offers an alternative to the Reimer-Tiemann reaction and often provides better yields and regioselectivity under milder, non-aqueous basic conditions.

Causality and Experimental Rationale: The reaction begins with the formation of the Vilsmeier reagent , a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9][11] This iminium ion is the active electrophile. It is a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, making it highly selective for activated aromatic rings like phenols.[9] The electron-rich aromatic ring attacks the Vilsmeier reagent, and the resulting intermediate is hydrolyzed during the aqueous workup to yield the aldehyde.[11]

Experimental Protocol (Adapted from[12]):

  • Vilsmeier Reagent Formation (Caution! Highly Exothermic and Moisture Sensitive): In a fume hood, cool a flask containing N,N-dimethylformamide (DMF) (11.4 g, 0.156 mol) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (24 g, 0.156 mol) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C after addition is complete.

  • Phenol Addition: Dissolve 2-chlorophenol (10 g, 77.8 mmol) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.

  • Reaction: After addition, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC.

  • Hydrolysis and Workup: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. Then, heat the aqueous solution to boiling for 15-20 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: Cool the solution. The product should precipitate. Filter the solid, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent like aqueous ethanol to obtain pure this compound.

Comparative Summary of Synthesis Protocols

ParameterMethod A: Direct ChlorinationMethod B: Reimer-TiemannMethod C: Vilsmeier-Haack
Starting Material 4-Hydroxybenzaldehyde2-Chlorophenol2-Chlorophenol
Key Reagents N-Chlorosuccinimide (NCS)Chloroform (CHCl₃), NaOHDMF, Phosphorus Oxychloride (POCl₃)
Reactive Intermediate Electrophilic Chlorine (Cl⁺)Dichlorocarbene (:CCl₂)Vilsmeier Reagent ([Me₂N=CHCl]⁺)
Typical Yield High (~86%)[3]Moderate to GoodGood to High
Selectivity Good for ortho-positionMixture of ortho/para isomersTypically high para-selectivity
Key Conditions 50°C, Organic Solvent60-80°C, Biphasic (aq. base/CHCl₃)0°C to 60°C, Anhydrous
Safety Concerns Standard organic synthesisExothermic, Chloroform hazardPOCl₃ is highly corrosive and reacts violently with water [13][14][15]

Visualization of Synthetic Pathways and Mechanisms

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Product cluster_2 Derivatives 4-OH-Benzaldehyde 4-Hydroxybenzaldehyde Target 3-Chloro-4-hydroxy- benzaldehyde 4-OH-Benzaldehyde->Target Method A (NCS, CHCl3) 2-Cl-Phenol 2-Chlorophenol 2-Cl-Phenol->Target Method B (Reimer-Tiemann) Method C (Vilsmeier-Haack) Ether 4-(Allyloxy)-3-chloro- benzaldehyde Target->Ether O-Alkylation (Allyl Bromide) Amine 2-Chloro-4-(morpholin- ylmethyl)phenol Ether->Amine Reductive Amination then Deprotection

Reimer_Tiemann_Mechanism

Protocols for Derivative Synthesis

This compound is a versatile starting point for further synthesis. The following protocols detail the preparation of an ether and an amine derivative, which are common motifs in drug discovery.[2]

Protocol 2A: O-Alkylation (Allyl Ether Synthesis)

This protocol protects the phenolic hydroxyl group as an allyl ether, which can be useful for subsequent reactions or can be a stable derivative itself. The allyl group is a common protecting group that can be removed later under specific conditions.[2]

  • Setup: In a 100 mL round-bottom flask, combine this compound (2.04 g, 13 mmol), acetone (60 mL), and potassium carbonate (3.59 g, 26 mmol).[2]

  • Reagent Addition: Add allyl bromide (1.69 mL, 19.5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 18 hours. Monitor by TLC.

  • Workup: Cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain 4-(allyloxy)-3-chlorobenzaldehyde as a light-yellow oil (Yield: ~2.0 g, 78%).[2]

Protocol 2B: Reductive Amination

This two-step protocol first converts the aldehyde to an amine via reductive amination and then removes the allyl protecting group to reveal the final product.

Step 1: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine [2]

  • Setup: In a 50 mL round-bottom flask under an argon atmosphere, dissolve 4-(allyloxy)-3-chlorobenzaldehyde (967 mg, 4.9 mmol) in an appropriate anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add morpholine (0.43 mL, 4.9 mmol).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.46 g, 6.9 mmol).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield the product (Yield: ~68%).[2]

Step 2: Deprotection to 2-chloro-4-(morpholinomethyl)phenol [2]

  • Setup: In a 25 mL round-bottom flask under argon, dissolve the product from Step 1 (500 mg, 1.87 mmol) in methanol (10 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (21.6 mg, 0.0187 mmol). Stir for 5 minutes.

  • Allyl Scavenger: Add potassium carbonate (774.3 mg, 5.6 mmol) as the allyl group scavenger.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup & Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the final product.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
Appearance White to light yellow/orange crystalline powder[3][16]
Melting Point 133-137 °C[3][17]
Molecular Formula C₇H₅ClO₂[18]
Molecular Weight 156.57 g/mol [18]

¹H NMR Spectroscopy (400 MHz, CDCl₃): [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJ (Hz)
9.840Singlet (s)1HAldehyde (-CHO)-
7.898-7.894Doublet (d)1HAromatic C2-H1.6
7.749-7.724Doublet of Doublets (dd)1HAromatic C6-H8.4
7.164-7.143Doublet (d)1HAromatic C5-H8.4
6.288Singlet (s)1HPhenolic (-OH)-

Further characterization can be performed using ¹³C NMR, IR spectroscopy, and mass spectrometry.[19][20][21]

Safety, Handling, and Waste Disposal

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • Phosphorus Oxychloride (POCl₃): Extremely hazardous. It is corrosive, toxic if inhaled, and reacts violently with water, alcohols, and amines, producing heat and toxic fumes (hydrochloric and phosphoric acid).[13][14][15][22] Handle with extreme caution under anhydrous conditions. An eyewash station and safety shower must be readily accessible.[14][15]

  • Chloroform (CHCl₃): A suspected carcinogen and harmful if swallowed, inhaled, or absorbed through the skin.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant and can be harmful if absorbed through the skin.

  • Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe skin and eye burns.

Waste Disposal:

  • Halogenated Organic Waste: Solvents like chloroform and reaction mixtures containing chlorinated compounds should be collected in a designated halogenated waste container.

  • Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.

  • Solid Waste: Collect solid waste, such as used silica gel, in a designated solid waste container.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; impure reagents; incorrect temperature; moisture contamination (for Vilsmeier-Haack).Check reagent purity. Ensure proper reaction time and temperature. For Vilsmeier-Haack, use anhydrous solvents and reagents.
Formation of Multiple Products/Isomers Lack of regioselectivity (common in Reimer-Tiemann); side reactions.Optimize reaction conditions (temperature, solvent, catalyst). Use a more selective method like Vilsmeier-Haack. Improve purification by careful column chromatography.
Reaction Stalls Deactivation of catalyst; insufficient heating; poor mixing in biphasic systems.Add fresh catalyst if applicable. Ensure the temperature is maintained. For biphasic reactions, increase the stirring rate or consider a phase-transfer catalyst.
Dark Tar-like Byproducts Polymerization or decomposition at high temperatures.Reduce the reaction temperature. Add reagents more slowly to control exothermic reactions. Ensure an inert atmosphere if substrates are air-sensitive.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical chemical intermediate. This compound serves as a key building block in the production of various pharmaceuticals and specialty chemicals, including ethyl vanillin.[1][2] This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you maximize your yield and purity.

Choosing Your Synthetic Pathway

The selection of a synthetic route is the most critical decision influencing yield, purity, and scalability. Two primary, well-established pathways are available for synthesizing this compound. The choice depends on starting material availability, desired purity, and scale of operation.

G start Start: Synthesize This compound decision1 Primary Starting Material? start->decision1 route1 Route 1: Electrophilic Chlorination of 4-Hydroxybenzaldehyde decision1->route1  4-Hydroxybenzaldehyde   route2 Route 2: Formylation of 2-Chlorophenol decision1->route2  2-Chlorophenol   pros1 Pros: - High Yield (typically >85%) - High Regioselectivity - Simpler Purification route1->pros1 cons1 Cons: - Potential for over-chlorination route1->cons1 pros2 Pros: - Utilizes a common starting material route2->pros2 cons2 Cons: - Lower Yield of desired isomer - Forms isomeric byproducts - Complex purification route2->cons2

Caption: Decision workflow for selecting a synthetic route.

Based on typical laboratory and industrial outcomes, Route 1 (Electrophilic Chlorination) is strongly recommended for its superior yield and regioselectivity. Route 2 often presents significant challenges in separating the desired para-isomer from the ortho-isomer byproduct, leading to lower isolated yields.[3]

Route 1: Detailed Protocol - Electrophilic Chlorination

This protocol is based on the direct chlorination of 4-hydroxybenzaldehyde using N-Chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The hydroxyl group is a powerful ortho-, para-directing group, while the aldehyde is a meta-director. The substitution occurs at the position ortho to the hydroxyl group, which is also meta to the aldehyde group, leading to high regioselectivity for the desired product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent like chloroform or acetonitrile.[4]

  • Reagent Addition: Add N-Chlorosuccinimide (1.0 - 1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.[4]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Route 1: Electrophilic Chlorination Issues

Q1: My yield is significantly lower than the expected >85%. What went wrong?

A1: Low yield in this reaction is typically traced to one of three factors: incomplete reaction, reagent degradation, or mechanical loss during work-up.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While the reaction is generally robust, the reactivity of your specific batch of starting material can vary.

    • Solution: Ensure your reaction has run for the full recommended time (at least 15 hours) at the correct temperature (50°C).[4] Use TLC to confirm the disappearance of the 4-hydroxybenzaldehyde spot before proceeding to work-up. If the reaction stalls, a slight increase in temperature (to 60-65°C) may be beneficial, but monitor for byproduct formation.

  • Reagent Quality:

    • Cause: N-Chlorosuccinimide (NCS) can degrade over time, especially if exposed to moisture, reducing its effective concentration.

    • Solution: Use a fresh bottle of NCS or recrystallize old NCS from water. Ensure all glassware is thoroughly dried before use.

  • Suboptimal Stoichiometry:

    • Cause: Using a significant excess of NCS can lead to the formation of dichlorinated byproducts, consuming your desired product and reducing its yield.

    • Solution: Use a stoichiometry of 1.05 to 1.1 equivalents of NCS. This provides a slight excess to drive the reaction to completion without promoting significant over-chlorination.

G start Low Yield (Route 1) check1 Is starting material (4-HBA) consumed (check TLC)? start->check1 check2 Are there multiple new spots on TLC? check1->check2 Yes action1 Action: - Increase reaction time/temp - Check stirrer speed check1->action1 No check3 Was NCS fresh and stored properly? check2->check3 No (Single product spot) action2 Action: - Optimize NCS stoichiometry (1.05-1.1 eq) - Improve purification check2->action2 Yes (Over-chlorination) action3 Action: - Use fresh/recrystallized NCS check3->action3 No action4 Root Cause: Mechanical loss during work-up/purification check3->action4 Yes

Caption: Troubleshooting workflow for low yield in Route 1.

Q2: I see multiple products on my TLC plate after the reaction. How do I identify and remove them?

A2: The most common byproduct is 3,5-dichloro-4-hydroxybenzaldehyde from over-chlorination. Unreacted starting material may also be present.

  • Identification: The polarity of these compounds on a silica TLC plate will generally be: 4-hydroxybenzaldehyde (most polar) > this compound > 3,5-dichloro-4-hydroxybenzaldehyde (least polar). You can confirm their identities using LC-MS or by isolating and analyzing via ¹H NMR.

  • Removal: Careful silica gel column chromatography is the most effective method for separation. A shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15-20%) will provide the best resolution between the desired product and its chlorinated analog.

Route 2: Reimer-Tiemann Formylation Issues

While not the recommended route, if you must use the formylation of 2-chlorophenol, you will likely encounter challenges with regioselectivity. The Reimer-Tiemann reaction involves the electrophilic substitution of a phenoxide with dichlorocarbene, generated in situ from chloroform and a strong base.[5][6]

Q3: My main product is 3-chloro-2-hydroxybenzaldehyde, not the desired this compound. How can I improve the yield of the para-isomer?

A3: This is the primary challenge of this route. The Reimer-Tiemann reaction notoriously favors ortho-formylation.[7][8]

  • Cause: The ortho position is electronically favored for the electrophilic attack by dichlorocarbene.

  • Solutions (with limitations):

    • Steric Hindrance: If you can introduce a bulky protecting group at the ortho-position of the phenol, you can sterically block it, forcing formylation to the para-position. This adds extra steps to the synthesis (protection and deprotection) and is often not efficient.

    • Phase-Transfer Catalysis: Some literature suggests that the use of certain phase-transfer catalysts can slightly alter the ortho/para ratio in Reimer-Tiemann reactions, though this effect is often modest.[9][10]

    • Alternative Formylation: A better approach is to abandon the Reimer-Tiemann reaction and consider other formylation methods that may offer different selectivity, although these also have their own challenges. The Vilsmeier-Haack reaction is one such alternative, but it is also sensitive to the electronic nature of the substrate.[11][12]

Q4: My reaction turned into a dark, tarry mess with very low yield of any identifiable product. What happened?

A4: Tar formation is a classic problem in Reimer-Tiemann reactions, especially when not properly controlled.

  • Cause: The reaction is highly exothermic once initiated.[5][6] A runaway reaction temperature leads to polymerization and degradation of both the starting material and the product. Dichlorocarbene is a highly reactive species and can engage in numerous side reactions at elevated temperatures.[7]

  • Solution:

    • Temperature Control: The most critical parameter is strict temperature control. The reaction should be initiated with gentle heating (e.g., to 60°C), but as soon as the exotherm begins, active cooling with an ice bath is necessary to maintain a steady temperature.[13]

    • Slow Addition: The chloroform should be added slowly and dropwise to the alkaline phenol solution to control the rate of dichlorocarbene generation and manage the exotherm.[3]

    • Vigorous Stirring: In this biphasic reaction (aqueous NaOH and organic chloroform), vigorous stirring is essential to ensure efficient mixing and heat transfer, preventing localized hotspots where decomposition can begin.[5][13]

Frequently Asked Questions (FAQs)

Q: Which synthesis route is more suitable for large-scale production? A: Route 1 (chlorination of 4-hydroxybenzaldehyde) is far superior for scale-up. Its high selectivity, milder conditions, and simpler purification process make it more economical and reliable. The Reimer-Tiemann reaction (Route 2) is difficult to control thermally on a large scale and its complex purification is not amenable to industrial production.

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • ¹H NMR: Provides definitive structural confirmation. The proton spectrum for this compound is characteristic and has been reported in the literature.[4]

  • Melting Point: The pure compound has a reported melting point of 133-137 °C. A broad or depressed melting range indicates impurities.[4][14]

  • TLC/LC-MS: Useful for assessing purity and identifying any minor contaminants.

Q: What are the primary safety concerns for these syntheses? A:

  • Route 1: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. N-Chlorosuccinimide is an irritant. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Route 2: Chloroform poses the same hazards. Strong bases like sodium hydroxide are highly corrosive. The Reimer-Tiemann reaction itself can be highly exothermic and presents a risk of thermal runaway if not properly controlled.[6] A proper cooling bath must be on standby.

Data Summary Table

ParameterRoute 1: Electrophilic ChlorinationRoute 2: Reimer-Tiemann FormylationReference
Starting Material 4-Hydroxybenzaldehyde2-Chlorophenol[4],[3]
Primary Reagents N-Chlorosuccinimide (NCS)Chloroform, Sodium Hydroxide[4],[5]
Typical Yield 80-90% (isolated)10-20% (isolated, desired isomer)[4],[3]
Major Byproduct(s) 3,5-dichloro-4-hydroxybenzaldehyde3-chloro-2-hydroxybenzaldehyde (often the major product)[4],[3]
Reaction Temp. 50-60°C (controlled heating)60-70°C (exothermic, requires cooling)[4],[13]
Purification Straightforward (Column Chromatography)Difficult (Isomer separation required)[4],[3]
Scalability Excellent Poor-

References

Technical Support Center: Purification of 3-Chloro-4-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-chloro-4-hydroxybenzaldehyde via recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the recrystallization of this compound.

Issue 1: The compound fails to dissolve in the hot solvent.

Possible Cause: An insufficient volume of solvent or an inappropriate solvent has been used. This compound, with its polar hydroxyl and aldehyde groups, exhibits good solubility in polar solvents, a characteristic enhanced by temperature.[1]

Solution:

  • Incremental Solvent Addition: Ensure the solvent is at its boiling point and add it portion-wise to the crude this compound with continuous stirring or swirling until the solid just dissolves.[2] Avoid adding a large excess of solvent, as this is a common reason for poor or no crystal formation upon cooling.[3]

  • Solvent Re-evaluation: If the compound remains insoluble even with a significant volume of boiling solvent, the chosen solvent may be unsuitable. A solvent's effectiveness is dictated by its ability to dissolve the solute at high temperatures and poorly at low temperatures.[4] For this compound, polar solvents are generally a good choice.[1] Consider solvents like ethanol or a mixed solvent system such as ethanol/water.

Issue 2: The compound "oils out" instead of forming crystals.

Possible Cause: The solution is supersaturated, and the compound has precipitated out of solution above its melting point (133-137 °C).[5] This can be triggered by a solution that is too concentrated or by rapid cooling.[3][6]

Solution:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small, measured amount of hot solvent to decrease the concentration slightly.[3][6]

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with a cloth or placing it in a warm bath that is allowed to cool gradually can promote the formation of crystals over oil.[3] Rapid cooling, such as immediate placement in an ice bath, can often induce oiling out.[6]

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites, encouraging crystal growth.[3][7]

Issue 3: Very low or no crystal yield after cooling.

Possible Cause: This is most frequently due to the use of too much solvent during the dissolution step, leaving a significant portion of the compound dissolved in the mother liquor even at low temperatures.[3][7]

Solution:

  • Reduce Solvent Volume: If you suspect an excess of solvent, gently heat the solution to boil off some of the solvent.[3][7] Be cautious not to evaporate too much, which could lead to impurities crashing out with the product.

  • Induce Crystallization: If the solution appears clear after cooling, it may be supersaturated.[3] Try inducing crystallization by:

    • Seed Crystals: Adding a tiny crystal of pure this compound can provide a template for crystal growth.[7]

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.[7]

    • Extended Cooling: Ensure the solution has been thoroughly cooled in an ice-water bath for a sufficient period to maximize precipitation.

Issue 4: The resulting crystals are colored (yellow/orange).

Possible Cause: The crude material contains colored impurities that are co-crystallizing with the product. The pure compound should be a white to light yellow solid.[8]

Solution:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities.[6]

  • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6] It is crucial to keep the solution and the filtration apparatus hot during this step to prevent premature crystallization of the product.[9]

  • Second Recrystallization: If the crystals are still colored, a second recrystallization may be necessary to achieve the desired purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has limited solubility at lower temperatures.[4] Given its structure, which includes a polar hydroxyl group, polar solvents are a good starting point.[1] Ethanol, water, or a mixture of the two are commonly effective. A trial-and-error approach with small amounts of the crude material is often the best way to determine the optimal solvent or solvent pair.[10]

Q2: How does the cooling rate affect the purity and size of the crystals?

A2: The rate of cooling has a significant impact on the outcome of the recrystallization.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. This slow growth is more selective, leading to higher purity as impurities are excluded from the growing crystal lattice.[6]

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the crystal structure, resulting in a less pure product.[4]

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several methods can be used to assess purity:

  • Melting Point Determination: A sharp melting point range that is close to the literature value (133-137 °C) is a good indicator of purity.[5] Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of any residual impurities.

Q4: What are the main impurities I might encounter?

A4: Potential impurities can originate from the starting materials or side reactions during the synthesis of this compound. For instance, if synthesized from 4-hydroxybenzaldehyde, unreacted starting material could be present.[5] Isomeric impurities, such as 3-chloro-2-hydroxybenzaldehyde, could also be formed depending on the synthetic route.[11]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.[6]

  • Hot Filtration (if charcoal was used): Perform a hot gravity filtration to remove the charcoal. It is essential to keep the funnel and receiving flask hot to prevent premature crystallization.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with air being drawn through, or by transferring them to a watch glass to air dry.

Safety Precautions

This compound may cause skin and respiratory irritation and serious eye damage.[12] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

Data Summary Table
PropertyValueSource
Molecular Formula C₇H₅ClO₂[14]
Molecular Weight 156.57 g/mol
Melting Point 133-137 °C[5]
Appearance White to light yellow/orange powder/crystal[8]
Solubility Good solubility in polar solvents[1]
Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Solution cool Slow Cooling (Crystallization) dissolve->cool Clear Solution hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool suction_filter Suction Filtration cool->suction_filter wash Wash with Cold Solvent suction_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

Caption: Decision-making guide for common issues.

References

Technical Support Center: Purification of 3-Chloro-4-hydroxybenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights into the nuances of purifying 3-chloro-4-hydroxybenzaldehyde using column chromatography. Here, we move beyond generic protocols to offer a technical resource that addresses specific challenges you may encounter, ensuring a robust and reproducible purification process.

I. Core Principles and Considerations

This compound is a substituted aromatic aldehyde with moderate polarity due to the presence of a hydroxyl and a chloro group. Its purification via column chromatography is generally straightforward, but success hinges on careful selection of the stationary and mobile phases, as well as proper technique to avoid common pitfalls. The primary goal is typically to remove unreacted starting materials, such as 4-hydroxybenzaldehyde, and any isomeric byproducts that may have formed during synthesis.[1][2][3]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the column chromatography of this compound.

Q1: My primary challenge is poor separation between this compound and the starting material, 4-hydroxybenzaldehyde. How can I improve this?

A1: This is a common issue as the two compounds have similar polarities. Here’s a systematic approach to enhancing separation:

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in retention factors (Rf) on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A standard starting point is an ethyl acetate/hexane mixture.[1] If you are observing co-elution, decrease the polarity of the mobile phase. For instance, if you are using 15% ethyl acetate in hexane, try reducing it to 10-12%. This will increase the retention time of both compounds but should improve the separation.

  • Consider a Different Solvent System: If adjusting the ratio of ethyl acetate and hexane is insufficient, consider alternative solvent systems. A dichloromethane/hexane or an ether/hexane system can sometimes provide different selectivity for phenolic compounds.[4]

  • Fine-tune with a Third Solvent: Adding a small percentage (1-2%) of a more polar solvent like methanol to your mobile phase can sometimes sharpen the bands and improve resolution. However, be cautious as too much methanol can lead to rapid elution and poor separation.

  • Column Dimensions: A longer, narrower column will provide more theoretical plates and thus better separation for closely eluting compounds.

Q2: I'm observing significant tailing of my product spot on the TLC plate and the bands on my column are broad. What could be the cause?

A2: Tailing is often indicative of interactions between the analyte and the stationary phase, or issues with the sample application and mobile phase.

  • Acidic Nature of the Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is weakly acidic and can interact strongly with the slightly acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the mobile phase. This protonates the silica surface and can lead to sharper peaks.

  • Sample Overload: Applying too much sample to your column can lead to band broadening and tailing. Ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to load 1-5% of the silica gel weight with your crude product.

  • Inappropriate Sample Dissolution Solvent: Dissolving your crude product in a solvent that is too strong (too polar) can cause it to spread out at the top of the column before the mobile phase is applied, leading to broad bands. Dissolve your sample in a minimal amount of the mobile phase or a slightly more polar solvent, and pre-adsorb it onto a small amount of silica gel before loading it onto the column.

Q3: My purified product has a yellowish or pinkish tint, but I expect a white to off-white solid. What is causing this discoloration?

A3: This discoloration often points to the presence of impurities or degradation of the product.

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which can lead to colored impurities. While this compound is relatively stable, prolonged exposure to air and light, especially when adsorbed on silica gel, can cause some degradation. It is advisable to run the column relatively quickly and to store the purified fractions under an inert atmosphere if possible.

  • Air Sensitivity: The compound is noted to be air-sensitive, which can contribute to the formation of colored byproducts.[1]

  • Presence of Nitro-aromatic Impurities: If nitric acid was used in a preceding synthesis step, trace amounts of nitrated byproducts could be present, which are often colored. Ensure your mobile phase is optimized to separate these more polar impurities.

Q4: How can I effectively visualize this compound and its common impurities on a TLC plate?

A4: Effective visualization is crucial for monitoring the progress of your column.

  • UV Light: As an aromatic compound, this compound and many of its likely impurities are UV active. Visualization under a UV lamp (254 nm) is the primary non-destructive method.[5]

  • Staining Reagents: To confirm the presence of the phenolic hydroxyl group and differentiate from other non-phenolic impurities, specific TLC stains are highly effective:

    • Ferric Chloride (FeCl₃) Stain: This is an excellent stain for phenols, typically producing a blue, green, or violet spot.[6][7]

    • p-Anisaldehyde Stain: This stain is useful for visualizing aldehydes and phenols, often yielding a range of colors that can help differentiate compounds.[8]

    • Potassium Permanganate (KMnO₄) Stain: This stain is a general oxidizing agent and will visualize any compound that can be oxidized, appearing as yellow spots on a purple background.[7]

III. Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the column chromatography of this compound?

A: Based on literature and the polarity of the molecule, a good starting point is a mixture of ethyl acetate and hexane. A common starting ratio is 10-20% ethyl acetate in hexane.[1] It is always recommended to first determine the optimal solvent system by running a TLC with your crude material. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

Q: What are the most likely impurities I will encounter?

A: The most common impurities will depend on the synthetic route used. If synthesized by the chlorination of 4-hydroxybenzaldehyde, you can expect:

  • Unreacted 4-hydroxybenzaldehyde: This is a very common impurity.[1][2]

  • Isomeric byproducts: Such as 3-chloro-2-hydroxybenzaldehyde or dichlorinated products.[3]

  • Residual solvents from the reaction and workup.

Q: Is this compound stable on silica gel?

A: Generally, it is stable enough for purification on silica gel. However, as with many phenolic aldehydes, there is a potential for some degradation, especially if the chromatography is prolonged or if the silica gel is particularly acidic. If you suspect degradation (e.g., streaking, color changes on the column), consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in your mobile phase (use with caution as this can affect the elution profile).

Q: What are the key safety precautions I should take when handling this compound?

A: Always consult the Safety Data Sheet (SDS) for detailed information. Key precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • It is classified as an irritant and can cause skin and eye irritation. In case of contact, rinse thoroughly with water.

IV. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriate size glass column based on the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., 12% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel to protect the surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

  • Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add the sample solution or the pre-adsorbed silica gel to the top of the column.

  • Add another thin layer of sand on top of the sample.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

4. Analysis and Product Isolation:

  • Develop the TLC plates using the appropriate visualization techniques (UV light and a suitable stain).

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

  • Confirm the purity of the final product by analytical techniques such as NMR, GC, or melting point.[1][9]

V. Data Summary and Visualization

Table 1: Key Parameters for Column Chromatography of this compound

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase 10-20% Ethyl Acetate in HexaneProvides good separation of the target compound from common impurities.
TLC Rf of Pure Product 0.2 - 0.4Optimal range for good separation on a column.
Sample Loading 1-5% of silica gel weightPrevents column overloading and band broadening.
TLC Visualization UV (254 nm), FeCl₃ stain, p-Anisaldehyde stainAllows for effective monitoring and identification of the product and impurities.

Diagram 1: Troubleshooting Workflow for Poor Separation

Troubleshooting_Workflow Start Poor Separation Observed TLC_Check Re-evaluate TLC (Rf of product and impurity too close?) Start->TLC_Check Decrease_Polarity Decrease Mobile Phase Polarity (e.g., lower % EtOAc) TLC_Check->Decrease_Polarity Yes Change_Solvent Try Alternative Solvent System (e.g., DCM/Hexane or Ether/Hexane) TLC_Check->Change_Solvent No Improvement Longer_Column Use a Longer/Narrower Column TLC_Check->Longer_Column Minor Improvement Decrease_Polarity->TLC_Check Re-test on TLC Success Improved Separation Achieved Decrease_Polarity->Success Change_Solvent->TLC_Check Re-test on TLC Change_Solvent->Success Longer_Column->Success

Caption: A logical workflow for troubleshooting poor separation during column chromatography.

VI. References

  • TLC Visualization Solutions. (n.d.). Retrieved from --INVALID-LINK--

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from --INVALID-LINK--

  • Stains for Developing TLC Plates. (n.d.). Retrieved from --INVALID-LINK--

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound CAS#: 2420-16-8. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31). Retrieved from --INVALID-LINK--

  • 4-hydroxybenzaldehyde, 123-08-0. (n.d.). The Good Scents Company. Retrieved from --INVALID-LINK--

  • Troubleshooting Chromatogram Problems. (n.d.). Shimadzu Scientific Instruments. Retrieved from --INVALID-LINK--

  • Recent developments in the HPLC separation of phenolic compounds. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • 2420-16-8, this compound Formula. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • 4-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025, January 7). Mastelf. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting. (n.d.). Retrieved from --INVALID-LINK--

  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • This compound, 98% 25 g. (n.d.). Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--

  • This compound 97%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). Retrieved from --INVALID-LINK--

  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. Retrieved from --INVALID-LINK--

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2025, October 16). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound | C7H5ClO2. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 3-hydroxybenzaldehyde, 100-83-4. (n.d.). The Good Scents Company. Retrieved from --INVALID-LINK--

  • This compound(2420-16-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and enhance reaction efficiency and product purity.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation can be approached through several synthetic routes, each with its own set of advantages and potential pitfalls. The most common methods involve the formylation of 2-chlorophenol or the chlorination of 4-hydroxybenzaldehyde. Understanding the nuances of these reactions is critical to achieving high yields of the desired product while minimizing the formation of unwanted byproducts.

This guide will delve into the intricacies of the most prevalent synthetic methodologies, offering insights into the reaction mechanisms, potential side reactions, and strategies for optimization and purification.

Part 1: Troubleshooting Guides for Common Synthesis Routes

This section provides detailed troubleshooting for the most common synthetic methods used to prepare this compound. Each guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Guide 1: Reimer-Tiemann Formylation of 2-Chlorophenol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] In the case of 2-chlorophenol, the hydroxyl group directs the electrophilic substitution to the ortho and para positions. Since the para position is sterically hindered by the chlorine atom, the primary product is this compound. However, the reaction is notorious for modest yields and the formation of several byproducts.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity?

Answer:

The most common isomeric byproduct in the Reimer-Tiemann formylation of 2-chlorophenol is 5-chloro-2-hydroxybenzaldehyde . This arises from the formylation at the other ortho position relative to the hydroxyl group.

Causality: The hydroxyl group is a strong activating and ortho-, para-directing group. While the para-position to the hydroxyl is sterically hindered, both ortho-positions are activated for electrophilic attack by the dichlorocarbene intermediate. The electronic and steric environment dictates the ratio of the two isomers.

Troubleshooting Steps:

  • Temperature Control: The Reimer-Tiemann reaction is often exothermic.[3] Maintaining a consistent and moderate temperature (typically 60-70°C) is crucial. Runaway temperatures can lead to decreased selectivity.

  • Slow Addition of Chloroform: Adding the chloroform dropwise over an extended period can help to control the reaction rate and improve selectivity.

  • Solvent System: The use of a biphasic solvent system is standard, but the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction at the interface and potentially enhance regioselectivity.[4]

  • Purification: If the formation of the isomer is unavoidable, focus on an efficient purification strategy. Column chromatography using a silica gel stationary phase with a solvent system such as hexane/ethyl acetate is typically effective for separating the isomers.

Question 2: The overall yield of my reaction is very low. What are the potential causes and how can I improve it?

Answer:

Low yields are a common challenge with the Reimer-Tiemann reaction.[5] Several factors can contribute to this issue.

Causality: The dichlorocarbene intermediate is highly reactive and can engage in non-productive side reactions. Also, the starting material may not be fully consumed, or the product may be lost during workup.

Troubleshooting Steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material (2-chlorophenol) is still present, consider extending the reaction time.

  • Suboptimal Base Concentration: The concentration of the aqueous hydroxide solution is critical for the generation of both the phenoxide and the dichlorocarbene. A concentration of 10-40% is typically used.[6]

  • Formation of Abnormal Products: Dichlorocarbene can lead to the formation of substituted cyclohexadienones, which are non-aldehydic byproducts.[7] While difficult to completely avoid, optimizing the reaction conditions (temperature, concentration) can minimize their formation.

  • Workup Procedure: Ensure proper acidification of the reaction mixture after the reaction is complete to protonate the phenoxide and allow for efficient extraction of the product into an organic solvent.

Question 3: I am observing a dark, tarry substance in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of tar-like substances is often due to the polymerization of the starting material or product under the strongly basic and high-temperature conditions of the Reimer-Tiemann reaction.

Causality: Phenols are susceptible to oxidation, and the reaction conditions can promote the formation of complex, high-molecular-weight byproducts.

Troubleshooting Steps:

  • Degassing Solvents: While not always necessary, using degassed solvents can sometimes reduce oxidative side reactions.

  • Temperature Control: Avoid excessive heating, as this can accelerate the rate of polymerization.

  • Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as monitored by TLC), proceed with the workup.

G Reimer-Tiemann Reaction of 2-Chlorophenol 2-Chlorophenol 2-Chlorophenol Phenoxide Phenoxide 2-Chlorophenol->Phenoxide NaOH Intermediate Intermediate Phenoxide->Intermediate + :CCl2 Isomeric Intermediate Isomeric Intermediate Phenoxide->Isomeric Intermediate + :CCl2 (ortho attack) Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene NaOH, -H2O, -Cl- This compound This compound Intermediate->this compound Hydrolysis 5-Chloro-2-hydroxybenzaldehyde (Byproduct) 5-Chloro-2-hydroxybenzaldehyde (Byproduct) Isomeric Intermediate->5-Chloro-2-hydroxybenzaldehyde (Byproduct) Hydrolysis

Caption: Reaction pathway for the Reimer-Tiemann formylation of 2-chlorophenol.

Guide 2: Vilsmeier-Haack Formylation of 2-Chlorophenol

The Vilsmeier-Haack reaction is another method for formylating electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This method often provides better yields and cleaner reactions compared to the Reimer-Tiemann reaction. For phenols, the reaction generally favors para-substitution, but with the para-position blocked in 2-chlorophenol, ortho-formylation is expected.

Question 1: My Vilsmeier-Haack reaction is not proceeding, or the yield is very low. What should I check?

Answer:

A low or non-existent yield in a Vilsmeier-Haack reaction often points to issues with the reagents or reaction conditions.

Causality: The success of the reaction is highly dependent on the efficient in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).

Troubleshooting Steps:

  • Reagent Quality: Ensure that the DMF and POCl₃ are of high quality and anhydrous. Moisture will quench the Vilsmeier reagent.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF at a low temperature (e.g., 0°C). Allow sufficient time for the reagent to form before adding the 2-chlorophenol.

  • Reaction Temperature: While the Vilsmeier reagent is formed at a low temperature, the formylation step may require heating. The optimal temperature will depend on the reactivity of the substrate. Monitor the reaction by TLC at different temperatures to find the optimal conditions.

  • Incomplete Hydrolysis: The initial product of the reaction is an iminium salt, which must be hydrolyzed to the aldehyde during the workup. This is typically achieved by quenching the reaction mixture with ice-water followed by neutralization with a base like sodium acetate or sodium hydroxide.[10]

Question 2: I am observing the formation of byproducts other than the desired aldehyde. What are they and how can I minimize them?

Answer:

Side reactions in the Vilsmeier-Haack reaction can lead to a variety of byproducts.

Causality: The Vilsmeier reagent and POCl₃ are reactive and can interact with other functional groups or lead to undesired side reactions.

Troubleshooting Steps:

  • Reaction with the Hydroxyl Group: The phenolic hydroxyl group can react with POCl₃ or the Vilsmeier reagent to form aryl formates.[10] While this is often reversible upon hydrolysis, it can sometimes lead to stable byproducts. Protecting the hydroxyl group prior to the Vilsmeier-Haack reaction is an option, though it adds extra steps to the synthesis.

  • Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, leading to the formation of dichlorinated phenols.[11] This is more likely at higher reaction temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

G Vilsmeier-Haack Reaction of 2-Chlorophenol DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 2-Chlorophenol 2-Chlorophenol Iminium Salt Intermediate Iminium Salt Intermediate 2-Chlorophenol->Iminium Salt Intermediate + Vilsmeier Reagent Aryl Formate (Byproduct) Aryl Formate (Byproduct) 2-Chlorophenol->Aryl Formate (Byproduct) + Vilsmeier Reagent (O-attack) This compound This compound Iminium Salt Intermediate->this compound Hydrolysis

Caption: Reaction pathway for the Vilsmeier-Haack formylation of 2-chlorophenol.

Guide 3: Duff Reaction with 2-Chlorophenol

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[12][13] It is another route for the ortho-formylation of phenols.

Question 1: The yield of my Duff reaction is very low. How can I improve it?

Answer:

The Duff reaction is often characterized by low yields, but optimization is possible.

Causality: The reaction mechanism is complex, involving the formation of an iminium ion from HMTA, which then acts as the electrophile.[14] Inefficient formation of this electrophile or competing side reactions can lead to low yields.

Troubleshooting Steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While traditionally carried out in glycerol/boric acid, using trifluoroacetic acid can sometimes improve yields.[15]

  • Reaction Temperature: The Duff reaction typically requires high temperatures (150-160°C in glycerol/boric acid).[16] Ensure the reaction is heated sufficiently to drive it to completion.

  • Homogeneity: Ensure that the reactants are well-mixed, as the reaction can be heterogeneous.

  • Workup: The final hydrolysis step is crucial to liberate the aldehyde from the intermediate imine. This is usually done by heating with aqueous acid.

Question 2: My Duff reaction is producing a complex mixture of products. What are the likely byproducts?

Answer:

The high temperatures and acidic conditions of the Duff reaction can lead to a variety of byproducts.

Causality: HMTA can decompose to form various reactive species, and the acidic conditions can promote side reactions of the phenol.

Troubleshooting Steps:

  • Formation of Schiff's Base Intermediates: The reaction proceeds through the formation of a Schiff's base, which is then hydrolyzed. Incomplete hydrolysis will leave these imine intermediates in the product mixture.[15] Ensure the final acidic hydrolysis step is carried out for a sufficient time and at a high enough temperature.

  • Polymerization: As with other high-temperature reactions involving phenols, polymerization can lead to the formation of tarry byproducts.

G Duff Reaction of 2-Chlorophenol HMTA HMTA Iminium Ion Iminium Ion HMTA->Iminium Ion H+ 2-Chlorophenol 2-Chlorophenol Aminomethylated Intermediate Aminomethylated Intermediate 2-Chlorophenol->Aminomethylated Intermediate + Iminium Ion Schiff's Base Schiff's Base Aminomethylated Intermediate->Schiff's Base Oxidation This compound This compound Schiff's Base->this compound Hydrolysis G Chlorination of 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde This compound This compound 4-Hydroxybenzaldehyde->this compound + Cl+ 5-Chloro-4-hydroxybenzaldehyde (Isomeric Byproduct) 5-Chloro-4-hydroxybenzaldehyde (Isomeric Byproduct) 4-Hydroxybenzaldehyde->5-Chloro-4-hydroxybenzaldehyde (Isomeric Byproduct) + Cl+ 3,5-Dichloro-4-hydroxybenzaldehyde (Byproduct) 3,5-Dichloro-4-hydroxybenzaldehyde (Byproduct) This compound->3,5-Dichloro-4-hydroxybenzaldehyde (Byproduct) + Cl+

References

troubleshooting low yield in the chlorination of 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction for higher yields and purity.

I. Troubleshooting Guide: Low Yield and Side Product Formation

The chlorination of 4-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] However, this high reactivity can also lead to challenges, primarily low yields of the desired 3-chloro-4-hydroxybenzaldehyde and the formation of undesired side products. This guide addresses the most common issues encountered during this synthesis.

Question: My yield of this compound is consistently low. What are the primary causes?

Low yields in this reaction can typically be attributed to three main factors: formation of isomeric byproducts, over-chlorination, and incomplete reaction.

1. Formation of Isomeric Byproducts:

While the hydroxyl group directs chlorination to the ortho and para positions, the para position is already occupied by the aldehyde group. Therefore, the primary substitution occurs at the ortho positions (C3 and C5). The desired product is the mono-substituted this compound. However, depending on the reaction conditions, you may also form the isomeric 3-chloro-2-hydroxybenzaldehyde, although this is generally a minor product.[3]

2. Over-chlorination:

The initial product, this compound, is still an activated aromatic ring and can undergo a second chlorination to form 3,5-dichloro-4-hydroxybenzaldehyde. This is a very common cause of reduced yield of the desired mono-chloro product.[4]

3. Incomplete Reaction:

If the reaction is not allowed to proceed to completion, you will have unreacted 4-hydroxybenzaldehyde remaining in your product mixture, which will lower the isolated yield of the chlorinated product.

To diagnose the specific cause of your low yield, it is crucial to analyze the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Question: How can I minimize the formation of the 3,5-dichloro-4-hydroxybenzaldehyde byproduct?

Minimizing dichlorination is key to maximizing the yield of the desired product. The following strategies can be employed:

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent. A 1:1 molar ratio of 4-hydroxybenzaldehyde to the chlorinating agent is a good starting point.[5] Using a slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess will significantly promote dichlorination.

  • Choice of Chlorinating Agent: Different chlorinating agents have varying reactivities.

    • Sulfuryl chloride (SO₂Cl₂): This is a common and effective reagent for this transformation. It often provides good selectivity for mono-chlorination when used in appropriate stoichiometry.[6]

    • N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent and can offer better control over mono-chlorination, especially when dichlorination is a significant issue.[5][7]

    • Sodium hypochlorite (NaOCl): While effective, the reactivity of NaOCl is highly pH-dependent, which can make controlling the selectivity more challenging.[8][9]

  • Reaction Temperature: Lowering the reaction temperature generally slows down the reaction rate and can improve selectivity by disfavoring the second chlorination, which typically has a higher activation energy. Running the reaction at 0°C or even lower may be beneficial.

  • Slow Addition of the Chlorinating Agent: Adding the chlorinating agent dropwise over an extended period helps to maintain a low instantaneous concentration of the electrophile in the reaction mixture, thereby favoring mono-substitution.

Experimental Protocol: Selective Mono-chlorination using N-Chlorosuccinimide

This protocol is designed to favor the formation of this compound while minimizing the dichlorinated byproduct.

Materials:

  • 4-Hydroxybenzaldehyde

  • N-Chlorosuccinimide (NCS)

  • Chloroform (or another suitable aprotic solvent like Dichloromethane or Acetonitrile)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-Chlorosuccinimide (1.0 to 1.1 equivalents) to the solution.[5]

  • Heat the reaction mixture to a gentle reflux (around 50-60°C) and monitor the progress of the reaction by TLC.[5]

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the pure this compound.[5]

Table 1: Troubleshooting Low Yield Issues

Problem Potential Cause Recommended Solution
Low YieldOver-chlorination (presence of 3,5-dichloro-4-hydroxybenzaldehyde)- Use a 1:1 molar ratio of chlorinating agent. - Consider a milder chlorinating agent like NCS. - Lower the reaction temperature. - Add the chlorinating agent slowly.
Low YieldIncomplete Reaction (presence of starting material)- Increase reaction time. - Slightly increase the equivalents of the chlorinating agent (e.g., 1.1 eq). - Ensure the reaction temperature is appropriate.
Low YieldFormation of other isomers- Optimize solvent polarity. - Consider a different chlorinating agent or catalyst system to improve regioselectivity.[10][11]
Difficult PurificationClose-running spots on TLC- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Question: The reaction is very slow or does not go to completion. How can I improve the reaction rate?

If you are experiencing a sluggish reaction, consider the following factors:

  • Reaction Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. A modest increase in temperature may be necessary to achieve a reasonable reaction time. For NCS chlorination, a temperature of 50°C is often a good starting point.[5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Polar Aprotic Solvents: Solvents like acetonitrile or DMF can sometimes accelerate electrophilic aromatic substitutions.

    • Non-polar Solvents: While chloroform and dichloromethane are commonly used, their polarity might not be optimal for all chlorinating agents.

    • Protic Solvents: Using protic solvents like methanol should generally be avoided as they can react with some chlorinating agents and influence the reaction in complex ways.[12]

  • Catalysis: For less reactive chlorinating agents or to speed up the reaction at lower temperatures, a catalyst can be employed.

    • Lewis Acids: Small amounts of a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can activate the chlorinating agent, increasing the rate of reaction.[6] However, be cautious as this can also decrease selectivity and lead to more side products.

    • Protic Acids: In some cases, a protic acid catalyst like p-toluenesulfonic acid can promote the reaction.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the chlorination of 4-hydroxybenzaldehyde?

The chlorination of 4-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The chlorinating agent (e.g., SO₂Cl₂, NCS) generates a source of electrophilic chlorine (Cl⁺ or a polarized complex that delivers Cl⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-hydroxybenzaldehyde, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic chlorine.[1] This attack occurs preferentially at the ortho positions (C3 and C5) due to the directing effect of the -OH group.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the electrophile forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the chlorinated product.

G cluster_0 Reaction Mechanism Reactants 4-Hydroxybenzaldehyde + Cl-X (Chlorinating Agent) Electrophile Generation of Electrophile (Cl⁺) Reactants->Electrophile Step 1 Attack Nucleophilic Attack by Phenolic Ring Electrophile->Attack Step 2 SigmaComplex Formation of Sigma Complex (Arenium Ion) Attack->SigmaComplex Step 3 Deprotonation Deprotonation SigmaComplex->Deprotonation Step 4 Product This compound Deprotonation->Product

Caption: Electrophilic Aromatic Substitution Mechanism.

Q2: How do I properly handle and dispose of sulfuryl chloride?

Sulfuryl chloride is a corrosive and toxic substance that reacts violently with water.[13][14] It is crucial to handle it with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15] Work in a well-ventilated fume hood.

  • Handling: Use dry glassware and avoid any contact with water or moisture, as this will generate corrosive hydrochloric acid and sulfuric acid.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and alcohols.[15]

  • Disposal: Unused sulfuryl chloride should be quenched carefully by slowly adding it to a large excess of a basic solution (e.g., sodium carbonate or calcium hydroxide) with cooling. The resulting solution can then be neutralized and disposed of according to local regulations. Never pour sulfuryl chloride down the drain.

Q3: What analytical techniques are best for monitoring the reaction progress?
  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product(s). A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of the reaction mixture, HPLC is an excellent choice. It can be used to determine the ratio of starting material, desired product, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile, GC-MS can be used for both separation and identification of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the final product and can also be used to analyze the composition of the crude reaction mixture. The aldehyde proton of 4-hydroxybenzaldehyde appears around 9.8 ppm, and the aromatic protons will show distinct splitting patterns that change upon chlorination.[5]

Q4: Can I use a different solvent for the reaction?

Yes, the choice of solvent can be critical. While chloroform and dichloromethane are common choices, other solvents can be used.

  • Acetonitrile: This polar aprotic solvent can sometimes improve reaction rates and solubility.

  • 1,2-Dichloroethane: Similar to chloroform and dichloromethane, it is a good non-polar aprotic solvent.

  • Ethereal Solvents (e.g., THF, Dioxane): These should be used with caution as they can potentially react with strong electrophiles or Lewis acids.

  • Protic Solvents (e.g., Methanol, Acetic Acid): These are generally not recommended as they can react with the chlorinating agent or participate in the reaction in undesired ways.[12][17]

The optimal solvent will depend on the specific chlorinating agent and reaction conditions. It is advisable to perform small-scale trials to determine the best solvent for your system.

Caption: Troubleshooting workflow for low yield.

III. References

  • This compound CAS#: 2420-16-8 - ChemicalBook. --INVALID-LINK--

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. --INVALID-LINK--

  • What is the synthesis and application of this compound in organic chemistry? - Guidechem. --INVALID-LINK--

  • Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium - ResearchGate. --INVALID-LINK--

  • This compound: Synthesis, Properties, and Applications as a Key Chemical Intermediate. --INVALID-LINK--

  • Methanol as a Carrier Solvent Can Influence Chlorination Rates of Phenolic Compounds in Chlorinated Waters | Environmental Science & Technology Letters - ACS Publications. --INVALID-LINK--

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. --INVALID-LINK--

  • Method of preparing chlorinated phenolic-formaldehyle condensation products - Google Patents. --INVALID-LINK--

  • Chlorination of Phenols: Kinetics and Formation of Chloroform - ACS Publications. --INVALID-LINK--

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. --INVALID-LINK--

  • Sulfuryl Chloride SDS of Manufacturers - Anmol Chemicals. --INVALID-LINK--

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. --INVALID-LINK--

  • Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). --INVALID-LINK--

  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • Chlorination of Phenols: Kinetics and Formation of Chloroform | Request PDF. --INVALID-LINK--

  • Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year - YouTube. --INVALID-LINK--

  • How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? - Quora. --INVALID-LINK--

  • Sulfuryl chloride - Santa Cruz Biotechnology. --INVALID-LINK--

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - -ORCA - Cardiff University. --INVALID-LINK--

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives | Request PDF - ResearchGate. --INVALID-LINK--

  • Sulfuryl Chloride SCl MSDS/SDS | Supplier & Distributor - Eventt Chem. --INVALID-LINK--

  • towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Publishing. --INVALID-LINK--

  • Regioselective Chlorination of Phenols - Scientific Update - UK. --INVALID-LINK--

References

preventing over-chlorination in 3-Chloro-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Chlorination

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chlorination of 4-hydroxybenzaldehyde, with a primary focus on preventing the formation of di- and tri-chlorinated byproducts. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your synthesis is both efficient and successful.

Understanding the Core Challenge: The Chemistry of Over-Chlorination

The synthesis of this compound involves an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and aldehyde (-CHO) groups on the 4-hydroxybenzaldehyde starting material direct the incoming electrophile (in this case, a chlorine species). The hydroxyl group is a powerful activating group and an ortho-, para- director, while the aldehyde group is a deactivating group and a meta- director.[1][2][3][4] This electronic influence makes the positions ortho to the hydroxyl group (positions 3 and 5) highly susceptible to chlorination.

The primary challenge arises from the high reactivity of the phenolic ring, which can easily undergo multiple chlorination events if the reaction conditions are not carefully controlled.[5] This leads to the formation of undesired byproducts such as 3,5-dichloro-4-hydroxybenzaldehyde and even 2,4,6-trichlorophenol under harsh conditions.[6][7][8][9]

Reaction Pathway and Potential Byproducts

G cluster_main Desired Reaction cluster_side Over-Chlorination Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde This compound This compound 4-Hydroxybenzaldehyde->this compound + Cl+ 3,5-Dichloro-4-hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde This compound->3,5-Dichloro-4-hydroxybenzaldehyde + Cl+

Caption: Desired reaction versus the over-chlorination side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of 3,5-dichloro-4-hydroxybenzaldehyde. How can I improve the selectivity for the mono-chlorinated product?

A1: This is the most common issue in this synthesis. The key to achieving high selectivity lies in controlling the reactivity of both the substrate and the chlorinating agent. Here are several strategies:

  • Choice of Chlorinating Agent: While elemental chlorine can be used, it is highly reactive and difficult to handle. Milder chlorinating agents are generally preferred for better control.

    • Sulfuryl chloride (SO₂Cl₂) is a common and effective choice. It acts as a source of chlorine and can provide good selectivity when used in stoichiometric amounts.[10][11][12][13]

    • N-Chlorosuccinimide (NCS) is another excellent option, offering a milder and more selective chlorination.[14]

  • Stoichiometry is Critical: Use a precise 1:1 molar ratio of your chlorinating agent to 4-hydroxybenzaldehyde. An excess of the chlorinating agent will inevitably lead to di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Electrophilic aromatic substitution is an exothermic process, and lower temperatures slow down the reaction rate, allowing for better control.[15] We recommend starting at 0-5 °C and allowing the reaction to slowly warm to room temperature.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. Less polar solvents like chloroform or dichloromethane are often used.[14]

Q2: I am unsure about the progress of my reaction. How can I effectively monitor it to avoid over-chlorination?

A2: Real-time monitoring is crucial for stopping the reaction at the optimal point. Here are two common methods:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting material and the formation of the product and byproducts.

    • Procedure: Spot the reaction mixture alongside your starting material (4-hydroxybenzaldehyde) on a TLC plate. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The product, being more polar than the starting material due to the additional chlorine atom, will have a slightly different Rf value. The di-chlorinated byproduct will be even less polar and will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more precise monitoring, HPLC is the preferred method. It allows for the quantification of all components in the reaction mixture.[16][17]

    • Procedure: Periodically take a small aliquot from the reaction mixture, quench it, and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. You can track the disappearance of the starting material peak and the appearance of the product and byproduct peaks.[18]

Q3: My final product is a mixture of mono- and di-chlorinated compounds. What is the best way to purify the desired this compound?

A3: If over-chlorination has occurred, purification is necessary.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate can effectively separate the starting material, the mono-chlorinated product, and the di-chlorinated byproduct.[14]

  • Recrystallization: If the amount of di-chlorinated impurity is relatively small, recrystallization can be an effective purification method. Toluene or a mixture of ethanol and water are suitable solvent systems.

Q4: I've noticed a darkening of my reaction mixture. What could be the cause?

A4: A dark reaction mixture often indicates the formation of colored byproducts due to oxidation or other side reactions.

  • Oxidation of the Phenolic Group: Phenols are susceptible to oxidation, especially in the presence of certain reagents or impurities. Ensure your reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Reaction with Aldehyde Group: The aldehyde group can also undergo side reactions. Protecting the hydroxyl group before chlorination is an option for more complex syntheses, but for this specific transformation, it is generally not necessary if conditions are well-controlled.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing over-chlorination.

Materials:

  • 4-Hydroxybenzaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 15-30 minutes.

  • Quenching: Once the starting material is consumed (or the desired conversion is reached), quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table

ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Provides good reactivity and selectivity.[10][11][12][13]
Stoichiometry 1:1 (Substrate:Reagent)Minimizes di-substitution.
Temperature 0 °C to room temperatureControls reaction rate and improves selectivity.[15]
Solvent Dichloromethane (DCM)Anhydrous and relatively non-polar.
Monitoring TLC or HPLCAllows for precise determination of reaction endpoint.[16][18]

Troubleshooting Workflow

G start Reaction Start check_overchlorination Over-chlorination observed? start->check_overchlorination adjust_conditions Adjust Reaction Conditions check_overchlorination->adjust_conditions Yes check_monitoring Effective Monitoring? check_overchlorination->check_monitoring No adjust_conditions->start Retry implement_monitoring Implement TLC/HPLC Monitoring check_monitoring->implement_monitoring No purification Purification Required check_monitoring->purification Yes implement_monitoring->start Retry column_chromatography Perform Column Chromatography purification->column_chromatography Yes end_success Successful Synthesis purification->end_success No column_chromatography->end_success end_failure Re-evaluate Strategy

Caption: A logical workflow for troubleshooting over-chlorination issues.

References

regioselectivity issues in the synthesis of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxybenzaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming regioselectivity issues. As Senior Application Scientists, we have compiled this guide to combine established chemical principles with practical, field-proven insights to support your synthetic endeavors.

Introduction to the Synthetic Challenge

This compound is a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Its synthesis, however, is often complicated by a lack of regioselectivity, leading to the formation of undesired isomers that can be difficult to separate and result in lower yields of the target molecule. The primary challenge lies in directing the electrophilic substitution (either chlorination or formylation) to the desired positions on the phenolic ring.

This guide will explore the two main synthetic pathways and provide detailed troubleshooting for the regioselectivity issues inherent in each.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary retrosynthetic approaches:

  • Route A: Direct Chlorination. Starting with 4-hydroxybenzaldehyde and introducing a chlorine atom. The main challenge is to direct the chlorination to the C3 position.

  • Route B: Formylation of a Chlorinated Precursor. Starting with 2-chlorophenol and introducing a formyl group. The key challenge here is to achieve formylation at the C4 position (para to the hydroxyl group).

Q2: I performed a direct chlorination of 4-hydroxybenzaldehyde and got a mixture of products. What are the likely side products?

A2: Besides the desired this compound, you have likely formed 3,5-dichloro-4-hydroxybenzaldehyde and potentially the 2-chloro-4-hydroxybenzaldehyde isomer. The formation of these byproducts is a common regioselectivity issue.

Q3: I tried to formylate 2-chlorophenol, but my main product was not the one I wanted. What did I likely synthesize?

A3: The most common isomeric byproduct in the formylation of 2-chlorophenol is 3-chloro-2-hydroxybenzaldehyde, resulting from ortho-formylation.[2] The ratio of ortho to para formylation is highly dependent on the reaction conditions and the formylation method used.[3]

Q4: How can I confirm the identity of my product and check for isomeric impurities?

A4: A combination of analytical techniques is recommended. 1H NMR spectroscopy is a powerful tool to distinguish between the different isomers based on the chemical shifts and coupling patterns of the aromatic protons. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different isomers in your product mixture.

Troubleshooting Guide: Regioselectivity in the Synthesis of this compound

This section provides detailed troubleshooting strategies for the two main synthetic routes.

Route A: Direct Chlorination of 4-Hydroxybenzaldehyde

The primary challenge in this route is to achieve selective monochlorination at the C3 position, which is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group.

  • Problem: The reaction is not stopping at the desired monochlorinated product, leading to the formation of 3,5-dichloro-4-hydroxybenzaldehyde.

  • Causality: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Once the first chlorine atom is introduced, the ring is still activated enough for a second chlorination to occur, primarily at the other ortho position (C5).

  • Troubleshooting Strategies:

StrategyExperimental ProtocolRationale
Control Stoichiometry Carefully add a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent.Limiting the amount of the electrophile will favor monochlorination.
Choice of Chlorinating Agent Use a milder chlorinating agent like N-chlorosuccinimide (NCS) instead of harsher reagents like sulfuryl chloride (SO2Cl2) or chlorine gas.[4][5]Milder reagents are less reactive and offer better control over the extent of chlorination.
Reaction Temperature Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the chlorinating agent.Lower temperatures decrease the reaction rate and can improve selectivity by minimizing over-reaction.
  • Dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (0.95-1.0 equivalents) in the same solvent dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Proceed with aqueous work-up and purification.

route_a_troubleshooting cluster_issues Identify Primary Issue cluster_solutions_dichlo Solutions for Dichlorination cluster_solutions_isomer Solutions for Isomer Formation start Start: Direct Chlorination of 4-Hydroxybenzaldehyde problem Problem: Low yield of desired product, mixture of isomers start->problem analysis Analyze product mixture by 1H NMR and HPLC problem->analysis dichlo High levels of 3,5-dichloro byproduct analysis->dichlo Dichlorination is the main issue isomer Significant amount of other monochloro isomers analysis->isomer Other isomers are the main issue sol1_dichlo Reduce stoichiometry of chlorinating agent dichlo->sol1_dichlo sol2_dichlo Use a milder chlorinating agent (e.g., NCS) dichlo->sol2_dichlo sol3_dichlo Lower reaction temperature dichlo->sol3_dichlo sol1_isomer Optimize solvent polarity isomer->sol1_isomer sol2_isomer Screen different Lewis acid catalysts isomer->sol2_isomer end_node Achieve desired regioselectivity and yield sol1_dichlo->end_node sol2_dichlo->end_node sol3_dichlo->end_node sol1_isomer->end_node sol2_isomer->end_node

Caption: Troubleshooting workflow for direct chlorination.

Route B: Formylation of 2-Chlorophenol

In this approach, the challenge is to favor formylation at the C4 position (para to the hydroxyl group) over the C6 position (ortho to the hydroxyl group). The hydroxyl group is an ortho-, para-director, so a mixture of products is often obtained.[6]

  • Problem: The major product of the formylation reaction is the undesired 3-chloro-2-hydroxybenzaldehyde.

  • Causality: Many classical formylation reactions, such as the Reimer-Tiemann reaction, inherently favor ortho-substitution due to the nature of the electrophilic species and potential chelation effects with the hydroxyl group.[7][8]

  • Troubleshooting Strategies:

ReactionKey Parameters and RationaleExpected Outcome
Vilsmeier-Haack Reaction This reaction often favors para-substitution, especially with sterically unhindered para positions. The Vilsmeier reagent is a relatively bulky electrophile, which can disfavor attack at the more sterically hindered ortho position.[9][10]Increased ratio of the desired para-isomer.
Duff Reaction While typically favoring ortho-formylation, the use of certain acidic catalysts or solvents like trifluoroacetic acid can sometimes alter the regioselectivity towards the para-isomer.[11][12]May improve the para:ortho ratio, but optimization is likely required.
Reimer-Tiemann Reaction This reaction strongly favors ortho-formylation.[7][13] It is generally not the preferred method if the para-isomer is the desired product.Predominantly ortho-isomer.
  • In a three-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl3, 1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add 2-chlorophenol (1 equivalent) dropwise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

route_b_troubleshooting cluster_issues Identify Primary Issue cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_conversion Solutions for Low Conversion start Start: Formylation of 2-Chlorophenol problem Problem: Low yield of desired para-isomer start->problem analysis Analyze product mixture by 1H NMR and HPLC problem->analysis ortho_major Ortho-isomer (3-chloro-2-hydroxybenzaldehyde) is the major product analysis->ortho_major Poor para-selectivity low_conversion Low overall conversion analysis->low_conversion Inefficient reaction sol1_selectivity Switch to Vilsmeier-Haack formylation ortho_major->sol1_selectivity sol2_selectivity Modify Duff reaction conditions (e.g., use TFA) ortho_major->sol2_selectivity sol3_selectivity Avoid Reimer-Tiemann if para-isomer is desired ortho_major->sol3_selectivity sol1_conversion Increase reaction temperature low_conversion->sol1_conversion sol2_conversion Extend reaction time low_conversion->sol2_conversion sol3_conversion Ensure anhydrous conditions low_conversion->sol3_conversion end_node Achieve desired regioselectivity and yield sol1_selectivity->end_node sol2_selectivity->end_node sol3_selectivity->end_node sol1_conversion->end_node sol2_conversion->end_node sol3_conversion->end_node

Caption: Troubleshooting workflow for the formylation of 2-chlorophenol.

Purification and Analysis of Isomers

A critical step in the synthesis of this compound is the effective separation and identification of the desired product from its isomers.

Purification Strategies
  • Fractional Recrystallization: This can be an effective method if the isomers have significantly different solubilities in a particular solvent system. For instance, it has been reported that this compound can be precipitated from a mixture with its ortho-isomer by using hexane.[2]

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the isomers. A solvent system of ethyl acetate and hexane is commonly used, with the polarity adjusted to achieve optimal separation.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.[14]

Analytical Characterization

1H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are distinct for each isomer, allowing for unambiguous identification.

CompoundAromatic Proton Chemical Shifts (δ, ppm) in CDCl3
This compound ~9.84 (s, 1H, CHO), ~7.90 (d, 1H), ~7.74 (dd, 1H), ~7.16 (d, 1H)
3-Chloro-2-hydroxybenzaldehyde ~9.90 (s, 1H, CHO), ~7.5-7.6 (m, 2H), ~7.0-7.1 (m, 1H)
5-Chloro-2-hydroxybenzaldehyde ~9.85 (s, 1H, CHO), ~7.4-7.5 (m, 2H), ~6.9-7.0 (m, 1H)

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) can effectively separate the isomers.[14] The retention times will differ, allowing for quantification of the product distribution.

References

managing reaction temperature for selective 3-Chloro-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Synthesis of 3-Chloro-4-hydroxybenzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. As a key intermediate in the production of pharmaceuticals and other fine chemicals, achieving high selectivity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions, with a core focus on the critical role of reaction temperature in managing the regioselectivity of the chlorination of 4-hydroxybenzaldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions, particularly temperature.

  • Possible Cause 1: Incorrect Reaction Temperature. The chlorination of 4-hydroxybenzaldehyde is an electrophilic aromatic substitution. The reaction rate is highly dependent on temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of unwanted byproducts, such as dichlorinated species or other isomers.[3]

    • Solution: The optimal temperature is highly dependent on the chlorinating agent used. For instance, when using N-chlorosuccinimide (NCS) in a solvent like chloroform, a common starting point is around 50°C.[4] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion of the starting material to the desired product before significant byproduct formation occurs.

  • Possible Cause 2: Poor Regioselectivity. The hydroxyl group of 4-hydroxybenzaldehyde is a strong activating ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group.[5][6] The desired product, this compound, results from chlorination at the ortho position to the hydroxyl group. However, chlorination can also occur at the other ortho position (position 5), leading to 3,5-dichloro-4-hydroxybenzaldehyde, or potentially at the meta position to the hydroxyl group, although this is less favored. Temperature can influence the ratio of these isomers.

    • Solution: Carefully control the reaction temperature to favor the kinetic product, which is often the desired 3-chloro isomer. A gradual increase in temperature might be necessary to initiate the reaction, but it should be maintained within a narrow optimal range. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often the best strategy to maximize regioselectivity.

  • Possible Cause 3: Reagent Quality and Stoichiometry. The purity of the starting 4-hydroxybenzaldehyde and the chlorinating agent is critical. Impurities can lead to side reactions.[7] Additionally, using a large excess of the chlorinating agent to drive the reaction to completion can result in the formation of dichlorinated and other over-chlorinated byproducts.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Start with a 1:1 stoichiometric ratio of 4-hydroxybenzaldehyde to the chlorinating agent.[4] If the reaction is slow or incomplete, a small excess of the chlorinating agent (e.g., 1.1 equivalents) can be used, but this should be done cautiously with careful monitoring.

Q2: I am observing significant amounts of 3,5-dichloro-4-hydroxybenzaldehyde in my final product. How can I minimize this over-chlorination?

The formation of the dichlorinated byproduct is a common challenge, directly linked to the reaction's selectivity.

  • Primary Cause: Excessive Temperature and/or Reaction Time. Higher temperatures increase the reaction rate, but they can also provide sufficient energy to overcome the activation barrier for the second chlorination, leading to the 3,5-dichloro byproduct.[8] Similarly, allowing the reaction to proceed for too long after the initial desired chlorination has occurred will increase the likelihood of a second chlorination event.

    • Solution:

      • Lower the Reaction Temperature: Conduct the reaction at a lower, controlled temperature. This will slow down the rate of both the first and second chlorination, but it will have a more pronounced effect on the less favorable second chlorination, thus improving selectivity.

      • Monitor Reaction Progress: Actively monitor the reaction using TLC or GC-MS. The goal is to stop the reaction (e.g., by cooling and quenching) as soon as the starting material is consumed and before the concentration of the dichlorinated byproduct begins to rise significantly.

      • Controlled Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, consider a slow, portion-wise, or dropwise addition. This keeps the instantaneous concentration of the chlorinating agent low, which can help to disfavor the second chlorination.

Troubleshooting Workflow Diagram

G start Low Yield or Purity of This compound check_temp Is the reaction temperature optimized and stable? start->check_temp check_byproducts Are significant byproducts (e.g., dichlorinated) observed? check_temp->check_byproducts Yes adjust_temp Adjust temperature based on chlorinating agent. Monitor via TLC/GC-MS. check_temp->adjust_temp No check_reagents Are reagents pure and stoichiometry controlled? check_byproducts->check_reagents No lower_temp_time Lower reaction temperature and/or reduce reaction time. Consider portion-wise addition. check_byproducts->lower_temp_time Yes verify_reagents Use high-purity reagents. Start with 1:1 stoichiometry. check_reagents->verify_reagents No success Improved Yield and Selectivity check_reagents->success Yes adjust_temp->check_byproducts lower_temp_time->check_reagents verify_reagents->success

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of 4-hydroxybenzaldehyde, and how does temperature play a role?

The reaction is a classic electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group that increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile (in this case, an electrophilic chlorine species). The aldehyde (-CHO) group, conversely, is a deactivating group. Since the para position is already occupied, the incoming electrophile is directed to the ortho positions relative to the hydroxyl group.

Temperature affects the reaction kinetics. According to the Arrhenius equation, higher temperatures lead to a faster reaction rate. However, for competing reactions, such as chlorination at different positions or subsequent chlorinations, temperature can also alter the product distribution. Generally, lower temperatures favor the product that is formed fastest (the kinetic product), which is often the desired mono-substituted product.

Reaction Pathway and Temperature Influence

G cluster_0 Reaction Pathway cluster_1 Temperature Effect A 4-Hydroxybenzaldehyde B This compound (Desired Product) A->B + Cl+ (k1) C 3,5-Dichloro-4-hydroxybenzaldehyde (Byproduct) B->C + Cl+ (k2) LowT Low Temperature HighT High Temperature L_k1 k1 is moderately fast LowT->L_k1 L_k2 k2 is very slow LowT->L_k2 H_k1 k1 is very fast HighT->H_k1 H_k2 k2 is significantly faster HighT->H_k2

Caption: The influence of temperature on the rate constants (k) for the desired mono-chlorination (k1) and the undesired di-chlorination (k2).

Q2: What are the common chlorinating agents and their recommended temperature ranges for this synthesis?

Several chlorinating agents can be used, each with its own reactivity profile and optimal temperature conditions.

Chlorinating AgentCommon Solvent(s)Typical Temperature RangeNotes
N-Chlorosuccinimide (NCS) Chloroform, Acetonitrile40 - 60°CA mild and selective agent. A reaction at 50°C for 15 hours has been reported with good yield.[4]
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane, Chloroform0°C to Room TemperatureA more reactive agent. The reaction is often started at a low temperature (e.g., 0°C) and allowed to warm to room temperature.[9]
Hypochlorous Acid (HOCl) Water (aqueous media)Varies, often ambientCommonly used in water treatment, its reaction with phenols is well-studied. The reaction rate is pH-dependent.[8][10]
Q3: How can I effectively monitor the reaction to ensure optimal selectivity?

Real-time or frequent monitoring is key to stopping the reaction at the right point.

  • Thin Layer Chromatography (TLC): This is a quick and effective method. A co-spot of the starting material and the reaction mixture on a TLC plate will show the consumption of the starting material and the appearance of new spots corresponding to the product(s). The relative intensity of the spots can give a qualitative idea of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by GC-MS. This will allow you to precisely determine the ratio of the starting material, the desired product, and any byproducts, enabling you to stop the reaction when the concentration of the desired product is at its maximum.

Exemplary Experimental Protocol: Synthesis using N-Chlorosuccinimide

This protocol is based on a reported procedure and emphasizes critical temperature control points.[4]

Materials:

  • 4-Hydroxybenzaldehyde (1.0 g, 8.18 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 g, 8.18 mmol)

  • Chloroform (10 mL)

  • Ethyl acetate, Water, Saturated brine solution, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 g) in chloroform (10 mL).

  • Reagent Addition: Add N-chlorosuccinimide (1.1 g) to the solution.

  • Temperature Control: Place the flask in a pre-heated oil bath at 50°C. Maintain this temperature and stir the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 12% ethyl acetate in hexane eluent system) every hour.

  • Workup: Once the reaction is complete (typically after 15 hours, as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the chloroform under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (25 mL). Wash the organic layer sequentially with water and saturated brine.

  • Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield pure this compound.

References

removal of unreacted starting material from 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials and byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The impurity profile depends heavily on the synthetic route. A prevalent laboratory-scale synthesis involves the electrophilic chlorination of 4-hydroxybenzaldehyde using a reagent like N-chlorosuccinimide (NCS).[1][2]

Common impurities in this synthesis include:

  • Unreacted 4-hydroxybenzaldehyde: The primary starting material. Its presence is a common reason for purification.

  • Succinimide: A byproduct from the use of N-chlorosuccinimide.

  • Isomeric Byproducts: Small amounts of other chlorinated isomers may form depending on reaction conditions.

Another route, the Reimer-Tiemann reaction, involves reacting a phenol with chloroform in a basic solution.[3][4] This can lead to different isomers and complex byproducts. This guide will focus on purification following the chlorination of 4-hydroxybenzaldehyde.

Q2: My crude product shows a broad or low melting point. What does this indicate?

A broad melting point range or a melting point significantly lower than the literature value (133-137 °C) is a classic indicator of impurities.[1] Unreacted 4-hydroxybenzaldehyde has a lower melting point (115-119 °C) and will depress the melting point of the final product.

Q3: How can I quickly assess the purity of my crude product and monitor the purification process?

Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Procedure: Spot the crude material, the starting material (4-hydroxybenzaldehyde), and the purified product on the same silica gel plate.

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 88:12 v/v) is a good starting point.[1]

  • Analysis: The product, this compound, should have a different Rf value than the more polar 4-hydroxybenzaldehyde. An effective purification will show the disappearance of the starting material spot in the final product lane.

For more detailed analysis, ¹H NMR spectroscopy can be used to confirm the structure and identify impurities.[1][5]

Troubleshooting and Purification Guides

The selection of a purification method is dictated by the specific impurities present, their physical properties, and the scale of the reaction. Below is a decision workflow to guide your choice.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Verification Start Crude Product Analysis (TLC, NMR) Impurity_ID Identify Primary Impurity Start->Impurity_ID Recrystallization Recrystallization Impurity_ID->Recrystallization Impurity: Starting Material Different Solubility Chromatography Column Chromatography Impurity_ID->Chromatography Complex Mixture / Similar Polarity Extraction Acid-Base Extraction Impurity_ID->Extraction Non-Acidic Impurities Bisulfite Bisulfite Adduct Formation Impurity_ID->Bisulfite Non-Aldehydic Impurities Verify Verify Purity (TLC, MP, NMR) Recrystallization->Verify Chromatography->Verify Extraction->Verify Bisulfite->Verify Pure Pure Product Verify->Pure

Caption: Decision workflow for selecting a purification method.

Physical Properties of Key Compounds

This data is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 156.57133 - 137[1]150 (at 14 mmHg)[1]Soluble in ethanol, ethyl acetate; sparingly soluble in hot water, cyclohexane.[6]
4-hydroxybenzaldehyde 122.12115 - 119190-191 (at 50 mmHg)Soluble in ethanol, ethyl acetate, hot water; sparingly soluble in chloroform.[1]
Succinimide 99.09125 - 127287 - 289Soluble in water, ethanol; insoluble in ether, chloroform.
Method 1: Recrystallization

Expert Rationale: Recrystallization is often the most efficient method for removing a primary impurity like unreacted starting material, provided there is a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.

  • When to Use: Ideal when 4-hydroxybenzaldehyde is the main contaminant and you desire a simple, scalable purification method.

  • Causality: This technique exploits the differences in solubility and crystal lattice incorporation between the product and the impurity. As the solution cools, the less soluble and more abundant compound (the product) will preferentially crystallize, leaving the more soluble or less concentrated impurities behind in the mother liquor.

Protocol: Recrystallization from a Mixed Solvent System (Toluene/Hexane)
  • Dissolution: In a flask, dissolve the crude product in a minimum amount of hot toluene. Toluene is a good choice as it effectively dissolves the aromatic aldehyde while being a poor solvent for the more polar succinimide byproduct.

  • Hot Filtration (Optional): If insoluble impurities (like succinimide) are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add n-hexane (a non-solvent) dropwise until the solution becomes slightly turbid. The appearance of turbidity indicates the solution is saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Confirm purity via melting point and TLC analysis.

Method 2: Flash Column Chromatography

Expert Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] It is a powerful technique for separating complex mixtures or compounds with similar properties that are difficult to resolve by recrystallization.[7][8]

  • When to Use: When recrystallization fails, or when multiple impurities are present.

  • Causality: The separation occurs because compounds travel through the column at different rates depending on their affinity for the stationary phase (typically polar silica gel) and their solubility in the mobile phase (typically a non-polar eluent). 4-hydroxybenzaldehyde, being more polar than its chlorinated counterpart due to the absence of the electron-withdrawing chlorine atom, will adhere more strongly to the silica gel and elute later.

Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will show good separation between the product and impurity spots, with the product having an Rf value of approximately 0.3.[9] A 12% ethyl acetate in hexane solution has been reported to be effective.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" method typically results in better separation.

  • Elution: Run the column with the selected eluent, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Troubleshooting Note: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals if an alcohol is used as a co-solvent.[9] If this is a concern, the silica gel can be deactivated by pre-treating the eluent with a small amount of triethylamine (e.g., 0.1%).[9]

Method 3: Acid-Base Extraction

Expert Rationale: This method leverages the acidic nature of the phenolic hydroxyl group to separate phenolic compounds from non-acidic impurities.

  • When to Use: Primarily for removing non-acidic or very weakly acidic impurities (e.g., leftover chlorinating reagents or non-polar byproducts). It is generally not effective for separating this compound from 4-hydroxybenzaldehyde, as their acidities (pKa) are too similar.

  • Causality: A weak base, like aqueous sodium bicarbonate (NaHCO₃), will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt. This salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the phenoxide, causing the purified phenolic compound to precipitate or be extracted back into an organic solvent.

G cluster_0 Aqueous Layer cluster_1 Organic Layer start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Phenolic Aldehyde (Acidic) Neutral Impurity process Add Aqueous NaHCO₃ Shake Funnel Separate Layers start->process aq_layer Water-Soluble Sodium Phenoxide Salt process->aq_layer Deprotonation org_layer Neutral Impurity process->org_layer Remains Neutral end_process Pure Phenolic Aldehyde in new Organic Layer aq_layer->end_process Acidify (HCl) & Extract

Caption: Principle of Acid-Base Extraction for purification.

Protocol: Purification from Neutral Impurities
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated product) into a clean flask.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate those impurities if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl dropwise until the solution is acidic (pH ~2), which will cause the purified product to precipitate.

  • Final Extraction/Filtration: If the product precipitates as a solid, it can be collected by vacuum filtration. Alternatively, extract the acidified aqueous solution with fresh ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure product.

References

stability of 3-Chloro-4-hydroxybenzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-hydroxybenzaldehyde

A Guide to Experimental Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 2420-16-8). This document provides in-depth, field-proven insights into the stability of this versatile chemical intermediate under common acidic and basic experimental conditions. Our goal is to equip you with the causal understanding and practical troubleshooting strategies needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is a white to light yellow crystalline solid that is sensitive to air.[1][2] To maintain its purity and prevent oxidative degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is room temperature, ideally in a cool, dark, and dry place.[1][2][3]

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most significant and well-defined degradation pathway occurs under strong basic conditions. This compound lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction, a base-induced disproportionation.[4][5] This reaction will convert your starting material into two distinct products: an alcohol and a carboxylic acid. Under acidic conditions, the molecule is generally more stable, though prolonged exposure to harsh conditions can lead to undesirable side reactions.

Q3: Is this compound soluble in common organic solvents?

A3: Yes, it is soluble in many common organic solvents. Due to the presence of a polar hydroxyl group, it exhibits good solubility in polar solvents.[6] For synthetic applications, it is often dissolved in solvents like chloroform or acetone.[1][7] For analytical purposes, such as HPLC, it is soluble in mixtures of acetonitrile and water.

Troubleshooting Guide: Stability in Acidic Conditions

While generally robust in acidic media, issues can arise, particularly under forcing conditions.

Q4: I'm observing significant discoloration and the formation of an insoluble precipitate after heating my reaction in concentrated sulfuric acid. What is happening?

A4: You are likely observing acid-catalyzed polymerization or degradation. While the benzaldehyde structure is resistant to hydrolysis, the combination of a strong dehydrating acid (like concentrated H₂SO₄) and heat can promote intermolecular reactions. The phenolic hydroxyl and aldehyde groups can participate in electrophilic aromatic substitution and condensation reactions, leading to complex polymeric byproducts.

  • Causality: The strong acid protonates the aldehyde and hydroxyl groups, increasing their reactivity and making the aromatic ring susceptible to electrophilic attack by other molecules.

  • Preventative Measures:

    • Use Milder Acids: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid) or use dilute aqueous solutions of mineral acids.

    • Control Temperature: Avoid high reaction temperatures. Run reactions at or below room temperature if the protocol allows.

    • Protecting Groups: In multi-step syntheses, consider protecting the hydroxyl or aldehyde group before subjecting the molecule to harsh acidic conditions.

Q5: My NMR spectrum shows my compound is stable in deuterated chloroform (CDCl₃) with a drop of trifluoroacetic acid (TFA), but my reaction yield is still low. Could acid be the issue?

A5: It's possible. While an NMR tube experiment shows short-term stability, prolonged reaction times or the presence of other nucleophiles in your reaction mixture could lead to minor, acid-catalyzed side reactions that are not immediately obvious.

  • Troubleshooting Workflow:

    • Monitor by HPLC: Run a time-course study of your reaction, taking aliquots every hour. Analyze them by HPLC to look for the appearance of minor impurity peaks that grow over time.

    • Evaluate Reagents: Ensure all other reagents are stable to the acidic conditions. An unstable reagent could be generating byproducts that interfere with your primary reaction.

    • Consider a Scavenger: If trace amounts of water are suspected to be causing issues, consider adding a drying agent compatible with your reaction conditions.

Troubleshooting Guide: Stability in Basic Conditions

This is the most critical area of concern for users of this compound. The primary issue is the Cannizzaro reaction.

Q6: I added 2 equivalents of potassium hydroxide (KOH) to my reaction, and my starting material was rapidly consumed. My HPLC now shows two new major peaks. What happened to my aldehyde?

A6: Your this compound has undergone a classic Cannizzaro reaction.[4][8] This is a disproportionation reaction where, in the presence of a strong base, one molecule of the aldehyde is reduced to an alcohol, and a second molecule is oxidized to a carboxylic acid.[4][9]

  • The Products:

    • Peak 1 (Reduced Product): 3-Chloro-4-hydroxybenzyl alcohol

    • Peak 2 (Oxidized Product): 3-Chloro-4-hydroxybenzoic acid (as its potassium salt)

  • Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde.[5]

Visualization: The Cannizzaro Reaction Mechanism

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde1 This compound Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ OH- OH⁻ (from base) Intermediate2 Intermediate collapses, transfers Hydride (H⁻) Aldehyde2 Second Aldehyde Molecule Alkoxide Alkoxide Intermediate Aldehyde2->Alkoxide Carboxylic_Acid 3-Chloro-4-hydroxybenzoic Acid Intermediate2->Carboxylic_Acid Intermediate2->Alkoxide H⁻ transfer Carboxylic_Acid_proton Carboxylic Acid Alkoxide_proton Alkoxide Final_Acid Carboxylate Salt Final_Alcohol 3-Chloro-4-hydroxybenzyl Alcohol Alkoxide_proton->Final_Alcohol Protonation (from solvent/acid) Carboxylic_Acid_proton->Final_Acid Deprotonation

Caption: The mechanism of the base-induced Cannizzaro reaction.

Q7: How can I avoid the Cannizzaro reaction if I need basic conditions for another part of my molecule (e.g., deprotonating the phenol)?

A7: The key is to select a base that is strong enough to achieve your desired transformation but is either non-nucleophilic or used under conditions that disfavor the Cannizzaro reaction.

  • Strategy 1: Use a Weaker, Non-Nucleophilic Base: If you only need to deprotonate the phenolic hydroxyl (pKa ≈ 6.3), a milder base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) in an appropriate solvent is often sufficient and less likely to initiate the Cannizzaro reaction.[1][7]

  • Strategy 2: Aldehyde Protection: If a strong base like NaOH or KOH is mandatory, you must first protect the aldehyde group. A common strategy is to convert it to an acetal (e.g., by reacting with ethylene glycol under acidic conditions). The acetal is stable to strong bases. The aldehyde can be regenerated later by acid-catalyzed hydrolysis.

  • Strategy 3: Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at low temperatures (e.g., 0 °C or below) can significantly slow the rate of this side reaction, potentially allowing your desired reaction to proceed selectively.

Troubleshooting Workflow: Basic Conditions

Basic_Troubleshooting Start Experiment uses This compound + Strong Base (NaOH, KOH) Observation Observation: Starting material consumed, 2 new products appear on HPLC/TLC Start->Observation Diagnosis Diagnosis: Cannizzaro Reaction Occurred Observation->Diagnosis Question Is a strong base absolutely necessary? Diagnosis->Question No_Base Solution: Use a non-nucleophilic base (e.g., K₂CO₃, DBU, TEA) Question->No_Base No Yes_Base Mitigation Strategies Question->Yes_Base Yes Protect Protect Aldehyde Group (e.g., as an acetal) before adding base Yes_Base->Protect Temp Lower Reaction Temperature (e.g., to 0 °C or below) to slow Cannizzaro rate Yes_Base->Temp

Caption: A logical workflow for troubleshooting unexpected reactivity in base.

Recommended Analytical Protocols

To effectively monitor the stability of this compound and identify potential degradation products, a robust stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[10][11]

Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a validated method to separate this compound from its primary Cannizzaro degradation products.

ParameterRecommended SettingRationale & Notes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcid improves peak shape and ensures the carboxylic acid is protonated.
Mobile Phase B Acetonitrile with 0.1% Formic or Acetic AcidThe organic modifier for eluting the compounds.
Gradient Start at 30% B, ramp to 90% B over 15 minA gradient is necessary to elute the starting aldehyde, the more polar alcohol, and the less polar carboxylic acid within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 280 nmA good wavelength for detecting all three aromatic compounds. A Photo-Diode Array (PDA) detector is recommended to check for peak purity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Expected Elution Order:

  • 3-Chloro-4-hydroxybenzyl alcohol (most polar)

  • This compound

  • 3-Chloro-4-hydroxybenzoic acid (least polar under acidic mobile phase conditions)

¹H NMR for Product Identification

If you observe degradation, ¹H NMR is an excellent tool to confirm the identities of the products.

  • Starting Material (this compound): Look for the characteristic aldehyde proton singlet around δ 9.8 ppm .[1]

  • Alcohol Product (3-Chloro-4-hydroxybenzyl alcohol): The aldehyde peak will disappear and be replaced by a new singlet for the benzylic protons (-CH₂OH) around δ 4.5-4.7 ppm .

  • Acid Product (3-Chloro-4-hydroxybenzoic acid): The aldehyde peak will disappear. The aromatic proton signals will shift slightly downfield compared to the starting material. The carboxylic acid proton (-COOH) may be visible as a broad singlet, often above δ 10 ppm , depending on the solvent.

Summary of Degradation Products

ConditionDegradation PathwayReactantProduct(s)
Strong Base Cannizzaro ReactionThis compound1. 3-Chloro-4-hydroxybenzyl alcohol2. 3-Chloro-4-hydroxybenzoic acid
Strong Acid + Heat Polymerization/CondensationThis compoundComplex mixture of oligomeric/polymeric byproducts

References

Technical Support Center: Navigating Scale-Up Challenges in 3-Chloro-4-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-4-hydroxybenzaldehyde (CHB). This guide is designed for researchers, chemists, and drug development professionals who are transitioning CHB synthesis from the bench to larger-scale production. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances like ethyl vanillin, robust and scalable production of high-purity CHB is paramount.[1][2]

This document moves beyond standard operating procedures to address the nuanced challenges encountered during scale-up. We will delve into the causality behind common experimental failures, provide data-driven troubleshooting guides, and offer validated protocols to ensure the integrity and efficiency of your process.

Section 1: Synthesis Pathway Analysis & Key Scale-Up Considerations

The selection of a synthetic route is the most critical decision in scaling up production. The optimal choice depends on factors such as raw material cost, reagent safety and handling, desired purity, and waste stream management. Below, we analyze the three most common pathways to CHB, highlighting their mechanisms and inherent scale-up challenges.

Route A: Reimer-Tiemann Reaction of 2-Chlorophenol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3][4] It proceeds via the in-situ generation of highly reactive dichlorocarbene from chloroform and a strong base, which then acts as the electrophile.[3][4]

Mechanism Overview:

  • Carbene Formation: Chloroform is deprotonated by hydroxide to form a carbanion, which rapidly eliminates a chloride ion to yield dichlorocarbene (:CCl₂).[3]

  • Electrophilic Attack: The electron-rich phenoxide (formed by deprotonation of 2-chlorophenol) attacks the dichlorocarbene.

  • Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to yield the final aldehyde product.

Reimer_Tiemann_Mechanism sub 2-Chlorophenol + CHCl₃ + NaOH carbene Dichlorocarbene (:CCl₂) Formation sub->carbene Base (NaOH) phenoxide Phenoxide Formation sub->phenoxide Base (NaOH) attack Electrophilic Attack carbene->attack phenoxide->attack intermediate Dichloromethyl Intermediate attack->intermediate hydrolysis Hydrolysis intermediate->hydrolysis H₂O / OH⁻ product This compound hydrolysis->product

Caption: Reimer-Tiemann reaction workflow for CHB synthesis.

Scale-Up Challenges:

  • Low Yields & Byproducts: This reaction is notorious for modest yields and the formation of multiple byproducts, including the isomeric 5-chloro-2-hydroxybenzaldehyde and tar-like polymers.[5]

  • Exothermic Control: The reaction can be highly exothermic once initiated, posing a significant risk of thermal runaway in large reactors.[3] Careful control of reagent addition rates and efficient heat exchange are critical.

  • Biphasic System: The reaction is typically run in a biphasic aqueous-organic system, which requires vigorous agitation to ensure sufficient interfacial area for the reaction to proceed.[3] Inconsistent mixing at scale can lead to batch-to-batch variability.

  • Reagent Handling: Chloroform is a regulated and hazardous material, presenting challenges for storage, handling, and waste disposal.[4]

Route B: Vilsmeier-Haack Reaction of 2-Chlorophenol

The Vilsmeier-Haack reaction is another formylation method that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] This reagent is a weaker, and therefore more selective, electrophile than dichlorocarbene.[8]

Mechanism Overview:

  • Vilsmeier Reagent Formation: DMF attacks POCl₃ to form an electrophilic chloroiminium salt (the Vilsmeier reagent).[9]

  • Electrophilic Aromatic Substitution: The electron-rich 2-chlorophenol attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium intermediate is quenched with water to hydrolyze it to the aldehyde.[9]

Scale-Up Challenges:

  • Reagent Stoichiometry and Purity: The Vilsmeier reagent is highly moisture-sensitive. Water contamination will consume the reagent and reduce yield. POCl₃ and DMF must be of high purity and handled under anhydrous conditions.

  • Corrosive Reagents: POCl₃ is highly corrosive and reacts violently with water. This requires specialized equipment (e.g., glass-lined reactors) and stringent safety protocols.

  • Work-up Procedure: The aqueous work-up to hydrolyze the intermediate and neutralize the acidic mixture can be vigorous. Controlled addition to the quenching solution is necessary to manage heat and potential off-gassing.

  • Solvent Selection: While DMF can act as both reagent and solvent, additional solvents like halogenated hydrocarbons may be used.[9] Solvent selection impacts reaction kinetics, work-up, and final product isolation.

Route C: Direct Chlorination of 4-Hydroxybenzaldehyde

This route involves the electrophilic aromatic substitution of the readily available 4-hydroxybenzaldehyde with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).[10] The hydroxyl group is a strong activating group, directing the incoming electrophile (Cl⁺) to the ortho position.

Mechanism Overview:

  • Electrophile Generation: The chlorinating agent provides an electrophilic chlorine source.

  • Electrophilic Attack: The aromatic ring of 4-hydroxybenzaldehyde attacks the electrophilic chlorine. The hydroxyl group directs the substitution to the position ortho to it (position 3).

  • Deprotonation: The resulting intermediate loses a proton to restore aromaticity.

Chlorination_Workflow start 4-Hydroxybenzaldehyde + NCS in Solvent reaction Electrophilic Aromatic Substitution start->reaction Heat (e.g., 50°C) workup Reaction Quench & Solvent Removal reaction->workup dissolve Dissolve Crude in Ethyl Acetate workup->dissolve wash Aqueous Washes (Water, Brine) dissolve->wash dry Dry Organic Phase (e.g., Na₂SO₄) wash->dry purify Concentration & Purification dry->purify product High-Purity CHB purify->product

Caption: General workflow for CHB synthesis via chlorination.

Scale-Up Challenges:

  • Regioselectivity Control: The primary challenge is preventing over-chlorination, which leads to the formation of 3,5-dichloro-4-hydroxybenzaldehyde. Precise control of stoichiometry (NCS:substrate ratio) and temperature is crucial.

  • Impurity Profile: Unreacted starting material (4-hydroxybenzaldehyde) is a common impurity. Its physical properties are similar to the product, which can complicate purification.

  • Solid Handling: Both the starting material and NCS are solids. Ensuring they are fully dissolved and mixed homogeneously before and during the reaction is critical for avoiding localized "hot spots" of high concentration and subsequent side reactions.

  • Purification: While often cleaner than the Reimer-Tiemann route, purification to remove starting material and dichlorinated byproducts is still necessary and can be challenging at scale.[10]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.

Q: My reaction yield is significantly lower at scale than in the lab. What are the likely causes?

A: This is a classic scale-up issue stemming from changes in physical parameters.

  • Mass and Heat Transfer Limitations (All Routes): In large reactors, the surface-area-to-volume ratio decreases. This can lead to inefficient mixing and poor temperature control.

    • Troubleshooting:

      • Agitation Study: Verify that your mixing is sufficient to maintain a homogenous mixture. For biphasic reactions (Reimer-Tiemann), ensure you are creating a fine emulsion. Consider using different impeller designs or increasing the agitation speed.

      • Controlled Addition: Add reagents subsurface (dip tube) rather than dropping them on top to improve dispersion. Extend the addition time of key reagents to allow the reactor's cooling system to keep up with heat generation.

  • Moisture Contamination (Vilsmeier-Haack): Small amounts of water that are negligible at the 1g scale can be devastating at the 10kg scale.

    • Troubleshooting:

      • Reagent Check: Use fresh, anhydrous grade DMF and POCl₃. Titrate for water content (Karl Fischer) in your solvent and starting material before use.

      • Inert Atmosphere: Ensure your reactor is thoroughly dried and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process.

  • Incomplete Conversion (Chlorination Route): Insufficient reaction time or temperature can leave significant starting material.

    • Troubleshooting:

      • In-Process Control (IPC): Implement regular sampling and analysis (TLC, HPLC, or GC) to track the reaction's progress. Do not quench the reaction based on time alone; quench based on data showing consumption of the limiting reagent.

      • Temperature Profile: Ensure the internal temperature of the reactor is uniform and matches the lab-scale conditions. Use calibrated temperature probes.

Low_Yield_Troubleshooting start Low Yield Observed check_mixing Evaluate Mass Transfer: Is agitation sufficient? Is reagent dispersion effective? start->check_mixing check_temp Evaluate Heat Transfer: Is temperature uniform? Is exotherm controlled? check_mixing->check_temp No action_mixing Action: - Increase agitation speed - Change impeller type - Use subsurface addition check_mixing->action_mixing Yes check_reagents Evaluate Reagent Quality: Are reagents anhydrous? Is stoichiometry correct? check_temp->check_reagents No action_temp Action: - Slow reagent addition - Improve reactor cooling check_temp->action_temp Yes check_ipc Evaluate Reaction Kinetics: Is conversion complete by IPC? check_reagents->check_ipc No action_reagents Action: - Use fresh/dry reagents - Verify raw material assay - Blanket with inert gas check_reagents->action_reagents Yes action_ipc Action: - Increase reaction time/temp - Quench based on IPC data check_ipc->action_ipc Yes

Caption: Troubleshooting workflow for low reaction yield.

Q: The final product is discolored (pink/brown) and fails purity specifications. What are the common impurities and how can I remove them?

A: Discoloration often points to phenolic oxidation or residual, highly-conjugated byproducts.

  • Impurity Identification:

    • Unreacted Starting Material: (4-hydroxybenzaldehyde or 2-chlorophenol).

    • Isomeric Byproducts: (e.g., 5-chloro-2-hydroxybenzaldehyde from Reimer-Tiemann).

    • Over-reacted Products: (e.g., 3,5-dichloro-4-hydroxybenzaldehyde from chlorination).

    • Polymeric Tars: Common in strong acid/base reactions like Reimer-Tiemann.

  • Troubleshooting & Purification:

    • Control the Reaction: The best purification is a clean reaction. Re-optimize temperature and stoichiometry to minimize byproduct formation.

    • Aqueous Work-up: A basic wash (e.g., dilute NaHCO₃) can help remove acidic impurities, while an acidic wash (e.g., dilute HCl) can remove basic materials. Be cautious, as the product itself is a phenol and has acidic properties.

    • Recrystallization: This is the most viable purification method at scale. A solvent screen is essential.

      • Solvent Selection: Good solvents are those in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. Toluene, heptane/ethyl acetate mixtures, or aqueous ethanol are common starting points.

    • Activated Carbon Treatment: If the color is due to trace, highly-colored impurities, a hot filtration through a bed of activated carbon (charcoal) can be effective. Use sparingly, as it can also adsorb your product, reducing yield.

    • Distillation (for precursors): If purifying a liquid precursor (like 2-chlorophenol), distillation is the most effective method before it enters the reaction.

Impurity SourceIdentification MethodMitigation & Removal Strategy
Unreacted Starting Material HPLC, GC-MSOptimize reaction stoichiometry and time; Recrystallization.
Isomeric Byproducts HPLC, GC-MS, NMR[11]Choose a more regioselective route (Vilsmeier or Chlorination); Fractional crystallization.
Over-chlorination HPLC, GC-MSPrecise stoichiometric control of chlorinating agent; Recrystallization.
Oxidation/Polymerization Visual, Low AssayMaintain inert atmosphere; Use antioxidants; Activated carbon treatment during work-up.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most recommended for industrial-scale production of high-purity CHB?

While process-specific economics are a major factor, the Direct Chlorination of 4-hydroxybenzaldehyde is often favored for scale-up. It generally offers better regioselectivity, avoids the use of highly toxic reagents like chloroform, involves simpler reaction conditions, and produces a cleaner crude product, simplifying the downstream purification process compared to the Reimer-Tiemann reaction.[10]

Q2: What are the key safety considerations when handling CHB and its reagents?

  • This compound: Harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12][13] It may also cause an allergic skin reaction and respiratory irritation.[13][14] Always use appropriate PPE, including gloves, safety glasses/face shield, and a dust mask or work in a well-ventilated area.[14]

  • Reagents:

    • POCl₃ (Vilsmeier-Haack): Extremely corrosive and water-reactive. Requires handling in a dry, closed system.

    • Chloroform (Reimer-Tiemann): A suspected carcinogen and environmentally hazardous. Requires closed-system handling and specialized waste disposal.

    • NCS (Chlorination): A strong oxidizing agent. Do not mix with incompatible materials.

  • General Precautions: All reactions should be conducted in reactors with appropriate pressure relief systems. A thorough process safety review (e.g., a HAZOP study) is essential before any large-scale campaign.

Q3: What analytical methods are recommended for quality control?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for tracking the consumption of starting material and the formation of product and byproducts.[15]

  • Final Product QC:

    • Purity: HPLC or GC is used to determine the final assay (typically >98%).[16][17]

    • Identity: Confirmation by ¹H NMR and Mass Spectrometry (MS).[10][11]

    • Melting Point: A sharp melting point range is a good indicator of purity.[10][16]

    • Appearance: The product should be a white to off-white or pale yellow solid.[10][16]

Section 4: Experimental Protocols

Protocol 1: Synthesis of CHB via Direct Chlorination of 4-Hydroxybenzaldehyde[10]

This protocol is a representative lab-scale procedure. All quantities must be adjusted and re-validated for pilot or full-scale production.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent (e.g., chloroform or acetonitrile, ~10 mL per gram of starting material).

  • Reagent Addition: Begin agitation and ensure all solids are dissolved. Add N-chlorosuccinimide (NCS) (1.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the 4-hydroxybenzaldehyde is consumed (<2% remaining).

  • Work-up: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL per gram of starting material). Wash the organic layer sequentially with water (2 x 10 mL/g) and saturated brine (1 x 10 mL/g).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude CHB to a reactor. Add a minimum amount of the chosen hot recrystallization solvent (e.g., Toluene) until the solid is fully dissolved at reflux temperature.

  • Decolorization (Optional): If the solution is highly colored, cool it slightly, add a small amount of activated carbon (0.5-1% w/w), and reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Slowly cool the clear filtrate with gentle agitation to induce crystallization. The rate of cooling will affect crystal size and purity. For best results, cool from reflux to ~60°C over 1 hour, then to 0-5°C over 2-3 hours.

  • Isolation: Hold at 0-5°C for at least 2 hours to maximize recovery. Filter the resulting slurry and wash the filter cake with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

References

Technical Support Center: Identifying Impurities in 3-Chloro-4-hydroxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, analytical scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-4-hydroxybenzaldehyde. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analytical strategy for this compound.

Q1: What are the most probable impurities I should expect to find in a this compound sample?

A1: Impurities can originate from the synthesis process, degradation of the final product, or improper storage. Understanding the synthetic route is critical for predicting process-related impurities. A common synthesis involves the chlorination of 4-hydroxybenzaldehyde.[1]

Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Starting Material: Unreacted 4-hydroxybenzaldehyde.

    • Isomeric Impurities: Incorrectly chlorinated isomers, such as 2-Chloro-4-hydroxybenzaldehyde or 3,5-Dichloro-4-hydroxybenzaldehyde.

    • Reagent Residues: Residual solvents or reagents used in the synthesis and purification steps.

  • Degradation Products: These form when the substance is exposed to stress conditions like light, heat, humidity, acid, or base.

    • Oxidation Product: 3-Chloro-4-hydroxybenzoic acid is a likely impurity formed by the oxidation of the aldehyde group.

    • Polymeric Impurities: Aldehydes can be susceptible to polymerization or condensation reactions under certain conditions.

For a comprehensive analysis, performing forced degradation studies is essential to intentionally generate and identify potential degradation products that might appear during long-term stability testing.[2][3]

Table 1: Potential Impurities in this compound and Their Expected Chromatographic Behavior

Impurity NameStructureSourceExpected Elution Behavior (Reversed-Phase HPLC)
4-HydroxybenzaldehydeC₇H₆O₂Starting MaterialWill likely elute earlier than the main compound due to being less hydrophobic (lacks the chloro group).
3-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃Degradation (Oxidation)The carboxylic acid group makes it more polar; it will typically elute earlier than the corresponding aldehyde.
3,5-Dichloro-4-hydroxybenzaldehydeC₇H₄Cl₂O₂Process (Over-chlorination)The additional chloro group increases hydrophobicity; it will likely elute later than the main compound.
Q2: I am developing a new HPLC method. Where should I start for column and mobile phase selection?

A2: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing benzaldehyde derivatives and other polar aromatic compounds.[4][5]

  • Column Selection:

    • Workhorse Column: A C18 column is the standard starting point due to its versatility and hydrophobic nature. A column with dimensions like 150 mm x 4.6 mm and a 5 µm particle size is a robust choice for method development.[6][7]

    • Alternative: If the main peak or impurities are too strongly retained, a C8 column, which is less hydrophobic, can be considered.[8] For highly polar impurities, an aqueous C18 or a polar-embedded column might offer better retention and peak shape.[9][10]

  • Mobile Phase Selection:

    • Solvents: The mobile phase will typically consist of an aqueous component and an organic modifier. Use HPLC-grade water and solvents like acetonitrile (ACN) or methanol (MeOH). Acetonitrile often provides better peak shape and lower backpressure than methanol.

    • Aqueous Component: A buffered aqueous phase is crucial. The phenolic hydroxyl group on this compound is acidic. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state (non-ionized).[11] A buffer like phosphate or acetate at a pH of around 3.0 is a good starting point, as this is well below the pKa of the phenolic group, suppressing its ionization.

    • Initial Gradient: Start with a broad gradient to elute all potential impurities. For example:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% B to 90% B over 20-30 minutes.

    • Detection: A photodiode array (PDA) detector is highly recommended. It allows you to monitor at multiple wavelengths and assess peak purity. A primary wavelength around 280 nm should be suitable for this chromophore.[8]

Q3: How critical is sample preparation for this analysis?

A3: Proper sample preparation is fundamental to achieving accurate and reproducible results.

  • Solvent Selection: The ideal sample solvent (diluent) is the initial mobile phase composition of your gradient. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile) can lead to distorted or split peaks.[11][12] If solubility is an issue, a solvent with a slightly higher organic composition can be used, but the injection volume should be kept small (e.g., 5-10 µL) to minimize peak distortion.

  • Concentration: Prepare a sample concentration that is within the linear range of the detector and avoids column overload. A typical starting concentration is 0.5 - 1.0 mg/mL. Column overload is a common cause of peak fronting.[13]

  • Filtration: Always filter your sample solution through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from clogging the column inlet frit, which can cause high backpressure and split peaks.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific chromatographic problems you might encounter.

Q4: My peak for this compound is tailing severely. What are the causes and how can I fix it?

A4: Peak tailing is the most common issue when analyzing phenolic or acidic compounds on silica-based columns.[11] It occurs when there are secondary, undesirable interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions

    • The "Why": Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can form strong ionic or hydrogen-bonding interactions with polar functional groups on your analyte, like the phenolic hydroxyl group.[15] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail."

    • Solutions:

      • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By adding an acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to your mobile phase to bring the pH to between 2.5 and 3.5, you protonate the silanols (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[13]

      • Use a Base-Deactivated Column: Modern columns are often "end-capped" or manufactured with high-purity silica to have minimal silanol activity. Using a column specifically designed for analyzing bases or polar compounds can significantly improve peak shape.

      • Check for Column Contamination: Trace metal contaminants in the silica matrix or sample buildup on the column can create active sites that cause tailing.[15] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

  • Secondary Cause: Column Overload

    • The "Why": Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak asymmetry.[12]

    • Solution: Dilute your sample and inject a smaller mass onto the column. If the peak shape improves, you were likely overloading the column.

Below is a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_neutral Inject a neutral compound (e.g., Toluene). Does it tail? start->check_neutral silanol Cause: Secondary Silanol Interactions check_neutral->silanol No system_issue Cause: System or Physical Issue check_neutral->system_issue Yes solution_ph Action: Lower mobile phase pH (e.g., add 0.1% TFA/H3PO4) silanol->solution_ph solution_column Action: Use a base-deactivated or end-capped column silanol->solution_column end end solution_ph->end Problem Resolved solution_column->end solution_frit Action: Check for blocked column frit or void at column inlet system_issue->solution_frit solution_extracolumn Action: Minimize extra-column volume (use shorter, narrower tubing) system_issue->solution_extracolumn solution_frit->end solution_extracolumn->end

Caption: Troubleshooting workflow for peak tailing.

Q5: I'm seeing split or shoulder peaks for my main analyte. What does this indicate?

A5: Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.[14]

  • Possible Causes & Solutions:

    • Partially Blocked Inlet Frit: This is a very common cause. Particulates from the sample or mobile phase can clog the porous frit at the top of the column, causing the sample to enter the column unevenly.

      • Solution: First, try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced. Always filter your samples to prevent this.[12]

    • Column Void or Channeling: Over time or due to pressure shocks, the packed bed inside the column can settle, creating a void at the inlet. This causes the sample to travel through two different paths, resulting in a split peak.

      • Solution: This usually requires replacing the column. A damaged column cannot be effectively repacked in a typical lab.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the sample band to spread unevenly upon injection.[13]

      • Solution: As mentioned in Q3, re-dissolve your sample in the initial mobile phase. If that's not possible due to solubility, reduce the injection volume.

Q6: My retention times are drifting to shorter or longer times with each injection. How can I stabilize my method?

A6: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or temperature.[16]

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: This is the most common cause, especially with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

      • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[17]

    • Mobile Phase Composition Change: The composition of your mobile phase may be changing over time.

      • Solution: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Volatile solvents (like acetonitrile) or modifiers can evaporate, changing the composition.[18] Prepare fresh mobile phase daily and keep reservoir bottles capped.

    • Temperature Fluctuations: Column temperature significantly affects retention time.

      • Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C). This will negate the effect of ambient temperature changes in the lab.[16]

    • Mobile Phase pH Drift: If you are using a buffer near its pKa, it may have poor buffering capacity, and the pH could drift.

      • Solution: Ensure your buffer is used within +/- 1 pH unit of its pKa and that the concentration is sufficient (typically 10-25 mM).

Part 3: Experimental Protocol

This section provides a validated starting protocol for the analysis.

Protocol: Reversed-Phase HPLC Method for Impurity Profiling

This method is a robust starting point and should be validated for your specific application.

1. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the ratio of your initial gradient conditions (e.g., 90:10 A:B).

  • Sample Preparation: Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to achieve a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.

2. HPLC Instrument Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0
25
30
31
40
Column Temperature 30 °C
Detector PDA/UV at 280 nm
Injection Volume 10 µL

3. System Suitability

Before running samples, perform a system suitability test to ensure the system is performing correctly. This typically involves injecting a standard solution multiple times and checking for:

  • Repeatability: The relative standard deviation (RSD) of retention times and peak areas should be <1.0%.

  • Tailing Factor: The tailing factor for the main this compound peak should be ≤ 1.5.

  • Theoretical Plates: The plate count should be > 2000.

References

Technical Support Center: Reactions Involving 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 3-Chloro-4-hydroxybenzaldehyde. This guide is designed to provide practical, in-depth advice on work-up procedures and to help you troubleshoot common issues encountered during its use in organic synthesis. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your reactions are both successful and efficient.

I. Foundational Knowledge: Understanding the Reagent

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound as they dictate its behavior during reactions and work-ups.

PropertyValueSignificance in Work-up Procedures
Molecular Formula C₇H₅ClO₂-
Molecular Weight 156.57 g/mol [1]Essential for calculating molar equivalents.
Appearance White to light yellow/orange crystalline powder[2][3]A significant color change may indicate impurities or degradation.
Melting Point 133-137 °C[1][2]A broad or depressed melting point suggests the presence of impurities.
Solubility Good solubility in polar organic solvents (e.g., ethanol, acetone, ethyl acetate)[4][5]. Limited solubility in non-polar solvents (e.g., hexane)[5][6].This property is fundamental for choosing appropriate solvents for extraction and purification (recrystallization and column chromatography).
Acidity (pKa) The phenolic hydroxyl group is acidic.This allows for easy separation from non-acidic organic compounds by extraction with a mild aqueous base.

Safety Precautions: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[7][8][9][10] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8]

II. General Work-up Procedure: A Step-by-Step Guide with Rationale

Many reactions involving this compound, such as O-alkylation or reductive amination, follow a similar extractive work-up protocol.[4]

G cluster_0 Reaction Quenching & pH Adjustment cluster_1 Liquid-Liquid Extraction cluster_2 Drying & Concentration cluster_3 Purification Quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) Adjust_pH 2. pH Adjustment (e.g., with dilute HCl or sat. NaHCO3) Quench->Adjust_pH Extraction 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Extraction Wash_Org 4. Wash Organic Layer (Water, Brine) Extraction->Wash_Org Dry 5. Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash_Org->Dry Filter_Concentrate 6. Filter & Concentrate (Rotary Evaporation) Dry->Filter_Concentrate Purify 7. Purify Crude Product (Column Chromatography or Recrystallization) Filter_Concentrate->Purify

Caption: General experimental workflow for reactions involving this compound.

III. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up of reactions with this compound in a question-and-answer format.

Q1: After quenching my reaction and adding ethyl acetate for extraction, I'm not getting a clean separation of layers. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Formation of an Emulsion: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, especially if the reaction mixture contains salts or polar byproducts.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion has already formed, you can try adding a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of theaqueous layer, which often helps to break the emulsion. Letting the mixture stand for a longer period may also be effective.

  • Insufficient Solvent: If the volume of either the aqueous or organic phase is too small, a clean separation can be difficult.

    • Solution: Add more of both the extraction solvent and water to ensure there are two distinct, sizable layers.

Q2: I've performed an O-alkylation on the phenolic hydroxyl group. How do I effectively remove any unreacted this compound starting material?

A2: The acidic nature of the phenolic hydroxyl group in the starting material is key to its removal.

  • Procedure:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a 1M sodium hydroxide solution. The acidic starting material will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer. Your desired O-alkylated product, lacking the acidic proton, will remain in the organic layer.

    • Separate the aqueous layer. It's good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Combine the organic layers and wash with water and then brine to remove any residual base and salts.

    • Proceed with drying and concentration.

G Start Crude Product in Organic Solvent Wash_Base Wash with aq. Base (e.g., NaHCO3) Start->Wash_Base Separate Separate Layers Wash_Base->Separate Aqueous_Layer Aqueous Layer: Deprotonated Starting Material (Soluble Phenoxide) Separate->Aqueous_Layer Discard Organic_Layer Organic Layer: Desired Product Separate->Organic_Layer Keep Wash_Water_Brine Wash with Water/Brine Organic_Layer->Wash_Water_Brine Dry_Concentrate Dry and Concentrate Wash_Water_Brine->Dry_Concentrate Pure_Product Pure Product Dry_Concentrate->Pure_Product

Caption: Decision workflow for removing unreacted acidic starting material.

Q3: My final product is a solid. Should I purify it by recrystallization or column chromatography?

A3: The choice between these two powerful purification techniques depends on the nature of your product and the impurities present.

TechniqueWhen to UseAdvantagesDisadvantages
Recrystallization - When your product is a solid with good crystallinity.- When the impurities have significantly different solubilities in the chosen solvent system compared to your product.- Can be highly effective for removing small amounts of impurities.- Scalable and often more cost-effective for large quantities.- Requires finding a suitable solvent or solvent system.- Can result in product loss in the mother liquor.
Column Chromatography - When dealing with complex mixtures of products and byproducts.- For separating compounds with similar polarities.- When purifying oils or non-crystalline solids.[4]- Highly versatile and can separate a wide range of compounds.- Provides high purity.- Can be time-consuming and requires larger volumes of solvent.- More technically demanding than recrystallization.
  • Practical Tip: A good starting point for recrystallization of this compound derivatives can be a solvent system like cyclohexane or an ethanol/water mixture.[4] For column chromatography, a common eluent system is a mixture of ethyl acetate and hexane.[2]

Q4: After my reaction, I have a dark-colored, oily residue. What could be the cause and how do I proceed with purification?

A4: A dark, oily residue often indicates the formation of polymeric or degradation byproducts. This can happen if the reaction was overheated or if there were reactive impurities present.

  • Potential Cause: Aldehydes can be sensitive to both oxidation and polymerization, especially under harsh reaction conditions (e.g., strong acid or base, high temperatures).

  • Troubleshooting Steps:

    • Attempt Direct Purification: Before discarding the reaction, attempt to isolate your product via column chromatography. The polar, colored impurities may remain on the baseline of the column, allowing you to elute your desired, likely less polar, product.

    • Trituration: If the product is expected to be a solid, you can try trituration. This involves stirring the crude oil with a solvent in which your product has low solubility, but the impurities are soluble (e.g., cold hexane or diethyl ether). This can sometimes induce crystallization of the product.

    • Reaction Optimization: If purification is unsuccessful, it's best to revisit the reaction conditions. Consider lowering the reaction temperature, ensuring an inert atmosphere if necessary, or using purified reagents.

Q5: What are some common side reactions of this compound that might complicate my work-up?

A5: Awareness of potential side reactions is crucial for anticipating and dealing with byproducts.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures or in the presence of an oxidizing agent. This carboxylic acid byproduct can be removed by a basic wash, similar to the unreacted starting material.

  • Reactions at the Phenolic Hydroxyl Group: If the hydroxyl group is intended to remain unprotected, it can undergo side reactions such as O-alkylation or O-acylation if electrophilic reagents are present.

  • Cannizzaro Reaction: In the presence of a strong base and the absence of an alpha-proton, aldehydes can undergo disproportionation to form a primary alcohol and a carboxylic acid. While less common under typical synthetic conditions, it's a possibility to be aware of if you are using a strong base.

By understanding the properties of this compound and anticipating potential issues, you can design robust work-up procedures and effectively troubleshoot any challenges that arise, leading to higher yields and purer products in your research and development endeavors.

References

catalyst selection for improving 3-Chloro-4-hydroxybenzaldehyde synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Auswahl von Katalysatoren zur Verbesserung der Syntheseeffizienz von 3-Chlor-4-hydroxybenzaldehyd konzentriert und speziell auf Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zugeschnitten ist.

Herausgegeben von: Dr. Eva Schmidt, Senior Application Scientist

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern und Chemikern bei der Bewältigung der Herausforderungen bei der Synthese von 3-Chlor-4-hydroxybenzaldehyd (CHB) helfen, einem wichtigen Zwischenprodukt in der Pharma- und Feinchemikalienindustrie. Die Effizienz und Selektivität seiner Synthese sind von größter Bedeutung, und die Wahl des Katalysators spielt dabei eine entscheidende Rolle.

Dieses Handbuch ist als eine Reihe von Troubleshooting-Anleitungen und FAQs strukturiert, die auf realen experimentellen Hürden basieren. Wir werden uns mit der Kausalität hinter den experimentellen Entscheidungen befassen, um nicht nur Protokolle, sondern auch das grundlegende Verständnis zu vermitteln, das für eine erfolgreiche Synthese erforderlich ist.

Abschnitt 1: Auswahl des Synthesewegs: Eine grundlegende Entscheidung

Die Wahl des Katalysators ist untrennbar mit dem gewählten Syntheseweg verbunden. Bevor wir uns mit spezifischen Katalysatorproblemen befassen, müssen wir die primären Routen zu 3-Chlor-4-hydroxybenzaldehyd verstehen.

FAQ: Syntheseweg-Strategie

F1: Was sind die wichtigsten Synthesewege zu 3-Chlor-4-hydroxybenzaldehyd und welche Katalysatoren werden typischerweise verwendet?

A1: Es gibt mehrere etablierte Wege, von denen jeder seine eigenen Vor- und Nachteile in Bezug auf Ausgangsmaterialien, Reaktionsbedingungen und katalytische Anforderungen hat. Die vier primären Ansätze sind in der folgenden Tabelle zusammengefasst.

Tabelle 1: Vergleich der primären Synthesewege für 3-Chlor-4-hydroxybenzaldehyd

SynthesewegAusgangsmaterial(ien)Typische Katalysatoren/ReagenzienHauptvorteileHauptnachteile
Oxidation von 3-Chlor-4-methylphenol 3-Chlor-4-methylphenolHeterogene Katalysatoren (z. B. Co-ZIF, Cu/Mn-Oxide), homogene Katalysatoren (z. B. Kobalt/Mangan mit Bromid-Promotoren)[1]Hohe Selektivität möglich, direkter Weg.Risiko der Überoxidation zur Carbonsäure, Katalysatorstabilität kann ein Problem sein.
Reimer-Tiemann-Formylierung 2-Chlorphenol, ChloroformPhasentransferkatalysatoren (PTCs), starke Basen (z. B. NaOH, KOH)[2][3][4][5]Etablierte Reaktion, gut verstandener Mechanismus.Geringe bis mäßige Ausbeuten, Bildung von Isomeren, Verwendung von giftigem Chloroform.[6][7]
Vilsmeier-Haack-Formylierung 2-Chlorphenol, DMF, POCl₃Vilsmeier-Reagenz (in situ gebildet)[8][9]Hohe Regioselektivität für elektronenreiche Arene.Das Reagenz ist ein schwaches Elektrophil, das aktivierte Substrate erfordert; erfordert wasserfreie Bedingungen.[8][9]
Direkte Chlorierung p-HydroxybenzaldehydN-Chlorsuccinimid (NCS)[10]Direkter Weg, potenziell einfacher Aufbau.Geringe Selektivität, Risiko von mehrfach chlorierten Nebenprodukten.

F2: Welche Faktoren sollte ich bei der Wahl eines Synthesewegs berücksichtigen?

A2: Die optimale Wahl hängt von mehreren Faktoren ab:

  • Verfügbarkeit der Ausgangsmaterialien: Die Kosten und die kommerzielle Verfügbarkeit von 2-Chlorphenol im Vergleich zu 3-Chlor-4-methylphenol können Ihre Entscheidung maßgeblich beeinflussen.

  • Maßstab der Reaktion: Für die Produktion im großen Maßstab sind Wege, die teure Reagenzien oder Katalysatoren mit geringer Stabilität verwenden, weniger geeignet. Heterogene Katalysatoren, die leicht zurückgewonnen und recycelt werden können, sind oft für größere Maßstäbe vorzuziehen.[1]

  • Sicherheitsaspekte: Die Reimer-Tiemann-Reaktion verwendet giftiges Chloroform und kann stark exotherm sein, was ein Risiko für thermisches Durchgehen birgt.[2][3] Die Vilsmeier-Haack-Reaktion verwendet korrosives POCl₃.

  • Anforderungen an die Reinheit: Wenn eine hohe Reinheit des Endprodukts entscheidend ist, sind Wege mit hoher Selektivität (z. B. katalytische Oxidation) denen vorzuziehen, die zu isomeren Mischungen neigen (z. B. Reimer-Tiemann).

Workflow zur Entscheidungsfindung bei der Synthese

Das folgende Diagramm skizziert einen logischen Workflow zur Auswahl des am besten geeigneten Synthesewegs basierend auf den wichtigsten Projektprioritäten.

G Start Start: Synthese von 3-Chlor-4-hydroxybenzaldehyd Prio Was ist die Hauptpriorität? Start->Prio Ausbeute Maximale Ausbeute & Selektivität Prio->Ausbeute Ausbeute Kosten Minimale Kosten & einfacher Prozess Prio->Kosten Kosten Sicherheit Höchste Sicherheit & 'grünere' Chemie Prio->Sicherheit Sicherheit Oxidation Weg A: Katalytische Oxidation von 3-Chlor-4-methylphenol Ausbeute->Oxidation Reimer Weg B/D: Reimer-Tiemann oder direkte Chlorierung Kosten->Reimer Bio Alternative: Biokatalytische Oxidation Sicherheit->Bio Result1 Result1 Oxidation->Result1 Führt zu hoher Reinheit Result2 Result2 Reimer->Result2 Erfordert umfangreiche Aufreinigung Result3 Result3 Bio->Result3 Milde Bedingungen, aber Katalysatorverfügbarkeit kann begrenzt sein

Abbildung 1: Entscheidungsbaum für die Auswahl des Synthesewegs.

Abschnitt 2: Troubleshooting-Anleitung nach Syntheseweg

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet gezielte Lösungen mit Schwerpunkt auf der Katalysatorauswahl und -optimierung.

Weg A: Katalytische Oxidation von 3-Chlor-4-methylphenol

Dieser Weg ist vielversprechend für eine hohe Selektivität, aber die Katalysatorleistung ist entscheidend.

F: Meine Ausbeute ist bei der Oxidation von 3-Chlor-4-methylphenol durchweg niedrig. Wie wähle ich den richtigen Katalysator aus und optimiere die Bedingungen?

A: Eine niedrige Ausbeute ist oft direkt auf die Wahl des Katalysators und die Reaktionsbedingungen zurückzuführen.

Analyse der Ursache:

  • Unzureichende katalytische Aktivität: Nicht alle Oxidationskatalysatoren sind gleich wirksam. Die Aktivität hängt stark von der Metallzusammensetzung, dem Trägermaterial und der Präparationsmethode ab.

  • Geringe Selektivität: Das häufigste Problem ist die Überoxidation des gewünschten Aldehyds zur entsprechenden Carbonsäure (3-Chlor-4-hydroxybenzoesäure). Dies ist thermodynamisch begünstigt.

  • Katalysatordeaktivierung: Der Katalysator kann während der Reaktion durch Fouling oder Auslaugen der aktiven Spezies seine Aktivität verlieren.

Lösungen & Optimierungsstrategien:

  • Katalysatorauswahl:

    • Co-ZIF-Nanokatalysatoren: Diese metallorganischen Gerüstmaterialien haben eine hohe Oberfläche und definierte aktive Zentren gezeigt. In Studien wurde über eine Toluolumwandlung von >90 % mit einer Selektivität für Benzaldehyd von >90 % unter milden Bedingungen (z. B. 313 K, 0,12 MPa O₂) berichtet, wenn N-Hydroxyphthalimid (NHPI) als Co-Katalysator verwendet wurde.[1]

    • Cu/Mn-Oxid-Katalysatoren: Bimetallische Kupfer-Mangan-Oxide, oft auf Aktivkohle geträgert, haben sich als hochwirksam erwiesen. Die Optimierung des Cu/Mn-Verhältnisses ist entscheidend; ein Verhältnis von 4 wurde als optimal für die p-Cresol-Oxidation berichtet, was zu einer Umwandlung von 99 % und einer Selektivität von 96 % führte.

    • V-basierte Katalysatoren: Vanadium-basierte Systeme, wie NH₄VO₃ in einem Zweiphasensystem, können eine Toluoloxidation zu Benzaldehyd mit hoher Selektivität katalysieren, da keine Spuren von Benzylalkohol oder Benzoesäure nachgewiesen wurden.[11]

  • Optimierung der Reaktionsbedingungen:

    • Temperatur: Eine niedrigere Temperatur begünstigt im Allgemeinen die Selektivität für den Aldehyd, kann aber die Reaktionsgeschwindigkeit verringern. Beginnen Sie mit milderen Bedingungen (z. B. 60–80 °C) und erhöhen Sie diese schrittweise.[11]

    • Sauerstoffdruck: Ein höherer O₂-Druck erhöht die Reaktionsgeschwindigkeit, kann aber auch die Überoxidation fördern. Der optimale Druck muss empirisch ermittelt werden.

    • Lösungsmittel: Die Wahl des Lösungsmittels kann die Selektivität beeinflussen. Methanol wurde in einigen Systemen erfolgreich eingesetzt.

Tabelle 2: Vergleich der Katalysatorsysteme für die selektive Oxidation

KatalysatorsystemTypische BedingungenUmwandlung (%)Selektivität (%)Wichtige Überlegungen
Co-ZIF / NHPI 313 K, 0,12 MPa O₂, Acetonitril~92~91Hohe Selektivität unter milden Bedingungen; erfordert Co-Katalysator.[1]
Cu-Mn-Oxid / C 348 K, 0,3 MPa O₂, Methanol, NaOH>99>96Sehr hohe Selektivität und Umwandlung; erfordert basische Bedingungen.
NH₄VO₃ / KF 60 °C, H₂O₂ als Oxidationsmittel~30 (kann wieder aufgeladen werden)Hoch (keine Säure nachgewiesen)Nachhaltiger Ansatz mit H₂O₂; moderate Ausbeute pro Zyklus.[11]

F: Ich beobachte eine signifikante Bildung von 3-Chlor-4-hydroxybenzoesäure. Wie kann ich die Selektivität für den Aldehyd verbessern?

A: Die Minimierung der Überoxidation ist der Schlüssel zur Verbesserung der Effizienz.

Lösungen:

  • Verwendung eines Promotors: In einigen Systemen, insbesondere bei homogenen Co/Mn-Katalysatoren, ist ein Bromid-Promotor (z. B. NaBr) entscheidend, um die Reaktion zu initiieren und die Selektivität zu steuern.

  • Reaktionszeit begrenzen: Überwachen Sie die Reaktion genau (z. B. mittels GC oder TLC) und beenden Sie sie, sobald die maximale Aldehydkonzentration erreicht ist, bevor eine signifikante Überoxidation auftritt.

  • Katalysatormodifikation: Die Dotierung des Katalysators mit einem zweiten Metall (wie bei Cu/Mn) kann die elektronischen Eigenschaften verändern und die Adsorption des Aldehyd-Zwischenprodukts unterdrücken, wodurch dessen weitere Oxidation verhindert wird.

Weg B: Reimer-Tiemann-Formylierung von 2-Chlorphenol

Diese klassische Reaktion ist oft mit Problemen bei der Ausbeute und der Handhabung behaftet.[12]

F: Meine Reimer-Tiemann-Reaktion hat eine schlechte Ausbeute und die Aufreinigung ist schwierig. Wie kann ich die Effizienz verbessern?

A: Die Reimer-Tiemann-Reaktion ist notorisch ineffizient, wenn sie nicht optimiert wird. Das Hauptproblem ist die geringe Löslichkeit der anorganischen Base in der organischen Phase, die das Chloroform enthält.[2][3]

Lösungen:

  • Implementieren Sie einen Phasentransferkatalysator (PTC): Dies ist die wirksamste Lösung. Ein PTC, wie z. B. ein quaternäres Ammoniumsalz (z. B. Tetrabutylammoniumbromid), transportiert das Hydroxidion von der wässrigen in die organische Phase.[2][3][4][5] Dies erleichtert die Bildung des Dichlorcarbens, der reaktiven Spezies, wo es benötigt wird, und verbessert die Reaktionsgeschwindigkeit und Ausbeute dramatisch.

  • Verwenden Sie ein Emulgationsmittel: Lösungsmittel wie 1,4-Dioxan können helfen, die beiden Phasen zu mischen und die Grenzfläche zu vergrößern, was die Reaktion verbessert.[3][4]

  • Intensives Rühren: Eine hohe Rührgeschwindigkeit ist unerlässlich, um eine Emulsion zu erzeugen und den Stofftransport zwischen den Phasen zu maximieren.[2][3]

  • Temperaturkontrolle: Die Reaktion muss oft erhitzt werden, um sie zu initiieren, kann aber stark exotherm werden.[2][3] Eine sorgfältige Überwachung und Kühlung sind erforderlich, um ein Durchgehen zu verhindern und die Bildung von Nebenprodukten zu minimieren.

Abschnitt 3: Detaillierte experimentelle Protokolle

Um die praktische Anwendung zu unterstützen, finden Sie hier ein Beispielprotokoll, das auf Literaturmethoden basiert.

Protokoll 1: Selektive Oxidation von 3-Chlor-4-methylphenol unter Verwendung eines Cu/Mn-Oxid-Katalysators

Dieses Protokoll ist eine Adaption von Prinzipien, die in der Literatur für die Cresol-Oxidation beschrieben werden, und sollte für Ihre spezifische Anwendung optimiert werden.

  • Katalysatorvorbereitung: Bereiten Sie einen 4:1 (Molverhältnis) Cu/Mn-Oxid-Katalysator vor, der auf Aktivkohle geträgert ist, indem Sie die entsprechenden Metallsalze (z. B. Nitrate) gemeinsam auf dem Träger imprägnieren, gefolgt von Trocknung und Kalzinierung.

  • Reaktionsaufbau: Geben Sie in einen Hochdruckreaktor 3-Chlor-4-methylphenol (1 Äq.), den vorbereiteten Cu/Mn-Oxid-Katalysator (z. B. 1-5 mol%), Natriumhydroxid (4 Äq.) und Methanol als Lösungsmittel.

  • Reaktionsbedingungen: Verschließen Sie den Reaktor, spülen Sie ihn mit Sauerstoff und setzen Sie ihn mit O₂ unter Druck (z. B. 0,3 MPa). Erhitzen Sie den Reaktor unter kräftigem Rühren auf die gewünschte Temperatur (z. B. 75 °C).

  • Überwachung und Aufarbeitung: Überwachen Sie den Reaktionsfortschritt mittels GC. Nach Abschluss (typischerweise 2-4 Stunden) kühlen Sie den Reaktor ab und lassen Sie den Druck ab. Filtrieren Sie den Katalysator ab. Neutralisieren Sie das Filtrat mit einer Säure (z. B. HCl) und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Aufreinigung: Waschen Sie die organische Phase, trocknen Sie sie über Na₂SO₄ und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rohaldehyd mittels Säulenchromatographie oder Umkristallisation.

Abschnitt 4: Visualisierung von Arbeitsabläufen

Visuelle Hilfsmittel können komplexe Troubleshooting-Prozesse vereinfachen.

Fehlerbehebungs-Workflow für geringe Ausbeute bei der katalytischen Oxidation

G Start Problem: Geringe Ausbeute bei der katalytischen Oxidation CheckConversion Schritt 1: GC/TLC-Analyse des Rohprodukts Start->CheckConversion Decision1 Ist die Umwandlung des Ausgangsmaterials gering? CheckConversion->Decision1 Decision2 Ist die Hauptverunreinigung die Carbonsäure? Decision1->Decision2 Nein LowActivity Problem: Geringe Katalysatoraktivität Decision1->LowActivity Ja OverOx Problem: Überoxidation Decision2->OverOx Ja Other Andere Nebenreaktionen Decision2->Other Nein Sol_Activity1 Lösung: Temperatur erhöhen LowActivity->Sol_Activity1 Sol_Activity2 Lösung: Sauerstoffdruck erhöhen LowActivity->Sol_Activity2 Sol_Activity3 Lösung: Anderen Katalysator (z.B. Co-ZIF) testen LowActivity->Sol_Activity3 Sol_OverOx1 Lösung: Reaktionstemperatur senkenn OverOx->Sol_OverOx1 Sol_OverOx2 Lösung: Reaktionszeit verkürzen OverOx->Sol_OverOx2 Sol_OverOx3 Lösung: Selektivitäts-Promotor hinzufügen OverOx->Sol_OverOx3

Abbildung 2: Fehlerbehebungs-Flussdiagramm für die katalytische Oxidation.

Referenzen

  • Partial Oxidation of p-Substituted Toluenes to Corresponding Benzaldehydes in Vapor Phase over V2O5-Tl2O Catalyst . Chemistry Letters, Oxford Academic. --INVALID-LINK--

  • Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes . ChemCatChem, Wiley. (2023). --INVALID-LINK--

  • Reimer Tiemann Reaction Mechanism . BYJU'S. --INVALID-LINK--

  • Reimer–Tiemann reaction . Wikipedia. --INVALID-LINK--

  • Reimer-Tiemann Reaction . Online Organic Chemistry Tutor. --INVALID-LINK--

  • Reimer Tiemann Reaction Mechanism . Adda247. (2023). --INVALID-LINK--

  • Reimer-Tiemann Reaction | JEE Chemistry . Unacademy. --INVALID-LINK--

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A . Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications . Allen Overseas. --INVALID-LINK--

  • SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM . TSI Journals. --INVALID-LINK--

  • What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? . Guidechem. --INVALID-LINK--

  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde . MDPI. (2021). --INVALID-LINK--

  • Vilsmeier-Haack Reaction . NROChemistry. --INVALID-LINK--

  • Technical Support Center: Benzalazine Synthesis . Benchchem. --INVALID-LINK--

  • Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst . PMC, NIH. --INVALID-LINK--

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... . Growing Science. (2013). --INVALID-LINK--

  • Vilsmeier-Haack Reaction . Chemistry Steps. --INVALID-LINK--

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation . Benchchem. --INVALID-LINK--

  • Reimer-Tiemann aldehyde synthesis process . Google Patents. --INVALID-LINK--

  • This compound CAS#: 2420-16-8 . ChemicalBook. --INVALID-LINK--

  • Benzaldehyde . Sciencemadness Wiki. --INVALID-LINK--

  • Preparation of Benzaldehyde from Benzyl Alcohol . Sciencemadness Discussion Board. (2013). --INVALID-LINK--

  • This compound: Synthesis, Properties, and Applications as a Key Chemical Intermediate . LookChem. --INVALID-LINK--

  • Benzaldehyde, m-hydroxy- . Organic Syntheses Procedure. --INVALID-LINK--

  • Preparation of benzaldehyde . PrepChem.com. --INVALID-LINK--

  • An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde . Benchchem. --INVALID-LINK--

  • Improvement of the process for synthesis of 3-bromo-4-hydroxybenzaldehyde . Journal of Hebei University of Science and Technology. --INVALID-LINK--

  • Process for the production of 4-hydroxybenzaldehyde derivatives . Google Patents, European Patent Office. --INVALID-LINK--

  • Mastering the Synthesis of 4-Hydroxybenzaldehyde: Key Methods and Industrial Production . LookChem. --INVALID-LINK--

  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst . Wiley Online Library. --INVALID-LINK--

  • This compound | CAS 2420-16-8 . Santa Cruz Biotechnology. --INVALID-LINK--

  • Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde . Google Patents. --INVALID-LINK--

  • Synthesis of 4-hydroxybenzaldehyde from phenol? . Sciencemadness Discussion Board. (2008). --INVALID-LINK--

  • This compound | C7H5ClO2 | CID 17022 . PubChem. --INVALID-LINK--

  • This compound, 98% 25 g | Buy Online . Thermo Scientific Chemicals. --INVALID-LINK--

  • 3-Chloro-4-methylphenol | C7H7ClO | CID 14853 . PubChem, NIH. --INVALID-LINK--

References

Validation & Comparative

A Spectroscopic Guide to Differentiating 2-Chloro- and 3-Chloro-4-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent research and the safety of therapeutic agents. Molecules with the same chemical formula but different structural arrangements can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 2-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the distinct spectral "fingerprints" that enable unambiguous differentiation of these two compounds.

The Structural Nuances: Why Position Matters

The key to distinguishing between 2-chloro-4-hydroxybenzaldehyde and this compound lies in the positional difference of the chlorine atom on the benzene ring relative to the ثابت hydroxyl and aldehyde functional groups. This seemingly minor structural variance gives rise to significant differences in the electronic environment of the aromatic protons and carbons, which are in turn reflected in their respective spectroscopic signatures.

In 2-chloro-4-hydroxybenzaldehyde, the chlorine atom is positioned ortho to the aldehyde group and meta to the hydroxyl group. Conversely, in the 3-chloro isomer, the chlorine is meta to the aldehyde and ortho to the hydroxyl group. These positional differences influence the inductive and resonance effects exerted by the substituents on the aromatic ring, providing a robust basis for spectroscopic differentiation.

Structural_Isomers cluster_2_chloro 2-Chloro-4-hydroxybenzaldehyde cluster_3_chloro This compound 2_chloro_structure 3_chloro_structure

Caption: Molecular structures of 2-chloro-4-hydroxybenzaldehyde and this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings. Electron-withdrawing groups, such as chlorine and aldehyde, tend to "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the hydroxyl group, "shield" protons, shifting their signals to a lower chemical shift (upfield).

Theoretical Expectations:

  • Aldehyde Proton (-CHO): The aldehyde proton is typically found far downfield (around 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The position of the chlorine atom is expected to have a minor, but potentially discernible, influence on its precise chemical shift.

  • Aromatic Protons (Ar-H): The substitution pattern on the aromatic ring is the most informative region.

    • In 2-chloro-4-hydroxybenzaldehyde , we expect three distinct aromatic proton signals. The proton at C5 (ortho to the hydroxyl group) should be the most shielded and appear furthest upfield. The proton at C6 (ortho to the aldehyde) will be significantly deshielded. The proton at C3 will be influenced by both the adjacent chlorine and aldehyde groups.

    • In This compound , we also expect three aromatic proton signals. The proton at C2 (ortho to both the aldehyde and chloro groups) will be the most deshielded. The proton at C5 (ortho to the hydroxyl group) will be the most shielded. The proton at C6 will experience influences from the para-aldehyde and meta-chloro groups.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and depends on factors like solvent and concentration. However, its presence can be confirmed by its characteristic broad singlet, which may disappear upon D₂O exchange.

Experimental Data Comparison:

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Chloro-4-hydroxybenzaldehyde -CHO10.14s-
-OH11.06s-
H-67.75d8.5
H-36.92d2.0
H-56.85dd8.5, 2.0
This compound -CHO9.77s-
-OH11.19s-
H-27.82d2.1
H-67.64dd8.5, 2.1
H-57.18d8.5

Note: Data for 2-chloro-4-hydroxybenzaldehyde obtained in DMSO-d6. Data for this compound is also presented in DMSO-d6 for direct comparison.

The experimental data clearly illustrates the predicted differences. For instance, the most downfield aromatic proton in the 2-chloro isomer is H-6 at 7.75 ppm, while in the 3-chloro isomer, it is H-2 at a more deshielded 7.82 ppm, consistent with its position ortho to two electron-withdrawing groups.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by the electronic effects of neighboring substituents.

Theoretical Expectations:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and typically appears in the 190-195 ppm region.

  • Aromatic Carbons:

    • Carbons bonded to substituents (ipso-carbons): The chemical shifts of C1 (bonded to -CHO), C2/C3 (bonded to -Cl), and C4 (bonded to -OH) will be significantly different between the two isomers.

    • Protonated Aromatic Carbons: The differing substitution patterns will lead to a unique set of chemical shifts for the remaining aromatic carbons, allowing for clear differentiation.

Experimental Data Comparison:

Compound Carbon Assignment Chemical Shift (δ, ppm)
2-Chloro-4-hydroxybenzaldehyde C=O189.0
C4 (-OH)161.5
C6136.4
C2 (-Cl)127.7
C1124.1
C5120.5
C3112.6
This compound C=O190.9
C4 (-OH)157.7
C6135.0
C2130.8
C1129.5
C3 (-Cl)122.9
C5118.0

Note: Data presented is based on spectra obtained in DMSO-d6.

The ¹³C NMR data provides a clear distinction between the two isomers. For example, the carbon bearing the hydroxyl group (C4) is at a higher chemical shift in the 2-chloro isomer (161.5 ppm) compared to the 3-chloro isomer (157.7 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Theoretical Expectations:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H (aldehyde) Stretch: A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ is indicative of the C-H bond in an aldehyde.

  • C=O (aldehyde) Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde. The exact position can be influenced by conjugation and intramolecular hydrogen bonding.

  • C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region are typical for aromatic ring stretching.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the C-Cl stretching vibration.

Experimental Data Comparison:

Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹) Other Key Peaks (cm⁻¹)
2-Chloro-4-hydroxybenzaldehyde ~3200 (broad)~1665~7501595, 1480, 1280, 1120
This compound ~3180 (broad)~1680~8101580, 1470, 1290, 1130

The most significant difference is expected in the C-Cl stretching frequency and the overall pattern in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. The position of the C=O stretch may also differ slightly due to variations in intramolecular hydrogen bonding and electronic effects.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.

Theoretical Expectations:

Both isomers possess a conjugated system involving the benzene ring, the carbonyl group, and the lone pairs on the hydroxyl oxygen. This will result in strong UV absorption. The position of the chlorine atom can subtly influence the energy of the electronic transitions and thus the λmax. Generally, substituents that extend conjugation or have strong electronic effects can cause a bathochromic (red) or hypsochromic (blue) shift.

Experimental Data Comparison:

Compound λmax (in Ethanol)
2-Chloro-4-hydroxybenzaldehyde ~285 nm, ~330 nm
This compound ~280 nm, ~325 nm

While the differences may be subtle, they are measurable and can be used as a supplementary method for differentiation. The exact λmax values can be sensitive to the solvent used.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of the chloro-hydroxybenzaldehyde isomer. prep2 Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer's spinner. prep3->acq1 acq2 Lock and shim the spectrometer on the solvent's deuterium signal. acq1->acq2 acq3 Acquire the ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire the ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase the resulting spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., TMS at 0 ppm or residual solvent peak). proc2->proc3 proc4 Integrate the ¹H signals and pick peaks for both spectra. proc3->proc4

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans for a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which will typically require a larger number of scans.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and reference the chemical shift scale to an internal standard (e.g., TMS) or the residual solvent peak.

Protocol 2: FTIR Sample Preparation (KBr Pellet) and Data Acquisition
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of absorbance or transmittance.

Protocol 3: UV-Vis Sample Preparation and Data Acquisition
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum. Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and scan across the UV-Vis range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax values.

Conclusion

The differentiation of 2-chloro-4-hydroxybenzaldehyde and this compound is readily achievable through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data, with the distinct chemical shifts and coupling patterns of the aromatic protons and carbons providing an unambiguous structural assignment. Infrared spectroscopy serves as a valuable complementary technique, confirming the presence of key functional groups and offering a unique fingerprint for each isomer. Finally, UV-Vis spectroscopy can provide supplementary evidence for differentiation based on subtle shifts in the electronic absorption maxima. By employing these techniques in a systematic manner, researchers can confidently identify these isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 3-Chloro-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the judicious selection of building blocks is paramount to achieving desired reaction outcomes and molecular properties. Benzaldehyde derivatives, in particular, serve as versatile intermediates. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Chloro-4-hydroxybenzaldehyde and its parent compound, 4-hydroxybenzaldehyde. By examining the electronic and steric influences of the chloro substituent, this document aims to equip researchers with the foundational knowledge and practical insights necessary for reaction design, optimization, and prediction.

Executive Summary: The Decisive Role of a Chloro Substituent

The introduction of a chlorine atom at the C-3 position of the 4-hydroxybenzaldehyde scaffold significantly alters the electron distribution within the aromatic ring and the reactivity of the aldehyde functional group. While both molecules share the electron-donating hydroxyl group, the chloro group in this compound introduces a competing and powerful electron-withdrawing inductive effect. This electronic tug-of-war is the primary determinant of the observed differences in their chemical behavior.

Key Findings:

  • Enhanced Carbonyl Electrophilicity: The potent electron-withdrawing nature of the chlorine atom increases the partial positive charge on the aldehyde's carbonyl carbon in this compound, rendering it more susceptible to nucleophilic attack compared to 4-hydroxybenzaldehyde.

  • Modified Aromatic Ring Nucleophilicity: The chloro-substituted ring is deactivated towards electrophilic aromatic substitution relative to the non-chlorinated analogue due to the inductive withdrawal of electron density.

  • Increased Acidity: The phenolic proton of this compound is more acidic than that of 4-hydroxybenzaldehyde.

This guide will dissect these differences through the lens of fundamental organic chemistry principles, supported by physicochemical data and illustrative experimental protocols.

Theoretical Framework: A Duality of Electronic Effects

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic properties of its substituents. Two primary effects are at play: the inductive effect (-I) and the resonance effect (+R or -M).

  • 4-hydroxybenzaldehyde: This molecule features a hydroxyl group (-OH) para to the aldehyde (-CHO). The hydroxyl group exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a strong electron-donating resonance effect (+R) by delocalizing its lone pair electrons into the aromatic π-system. The resonance effect is dominant, increasing the electron density of the ring and slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • This compound: The addition of a chlorine atom meta to the aldehyde and ortho to the hydroxyl group introduces a strong electron-withdrawing inductive effect (-I).[1] While chlorine also possesses a lone pair capable of resonance donation (+R), this effect is weaker than its inductive pull.[1] The net result is a significant withdrawal of electron density from the aromatic ring, which in turn enhances the electrophilicity of the carbonyl carbon.

Physicochemical Data Comparison

Spectroscopic and acidity data provide quantitative evidence for the electronic differences between these two molecules.

Property4-hydroxybenzaldehydeThis compoundRationale for Difference
pKa (Phenolic OH) 7.61[2]6.30 (Predicted)[3]The electron-withdrawing chloro group stabilizes the phenoxide conjugate base, increasing acidity.
¹³C NMR δ (C=O) ~191 ppm~190 ppmThe chloro group's -I effect deshields the carbonyl carbon, leading to a downfield shift and indicating greater electrophilicity.

Note: ¹³C NMR chemical shifts can vary based on the solvent used. The values presented are typical and serve for comparative purposes.

Comparative Reactivity Analysis

The electronic perturbations introduced by the chlorine atom manifest in predictable ways across different classes of reactions.

Nucleophilic Addition to the Carbonyl Group

Reactions such as the Wittig reaction, Grignard additions, and cyanohydrin formation are classic examples of nucleophilic additions to the aldehyde. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon.

Hypothesis: this compound will exhibit a faster reaction rate in nucleophilic addition reactions than 4-hydroxybenzaldehyde.

Causality: The electron-withdrawing chloro group in this compound enhances the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles. This lowers the activation energy for the nucleophilic attack. This trend is well-established for substituted benzaldehydes, where electron-withdrawing groups accelerate nucleophilic additions.

Electrophilic Aromatic Substitution (EAS)

Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation involve the attack of an electrophile on the aromatic ring. The rate of EAS is governed by the electron density of the ring.

Hypothesis: 4-hydroxybenzaldehyde will be more reactive towards electrophilic aromatic substitution than this compound.

Causality: The hydroxyl group in 4-hydroxybenzaldehyde is a powerful activating group, donating electron density into the ring and stabilizing the positively charged intermediate (arenium ion) formed during EAS.[4] In contrast, the net electron-withdrawing character of the chloro and aldehyde groups in this compound deactivates the ring towards electrophilic attack.[1]

Directing Effects:

  • In 4-hydroxybenzaldehyde , the powerful ortho, para-directing hydroxyl group will direct incoming electrophiles to the positions ortho to it (C3 and C5).

  • In This compound , the directing effects are more complex. The hydroxyl group directs ortho and para. The para position is occupied by the aldehyde. The ortho positions are C3 (occupied by Cl) and C5. The chloro group is a deactivating ortho, para-director. The aldehyde is a deactivating meta-director. The strongly activating hydroxyl group will likely dominate, directing substitution to the C5 position.

Oxidation of the Aldehyde Group

The conversion of the aldehyde to a carboxylic acid is a common transformation. The susceptibility to oxidation can be influenced by the electronic environment.

Hypothesis: this compound may be slightly more resistant to oxidation under certain conditions compared to 4-hydroxybenzaldehyde.

Causality: While the detailed mechanism can vary with the oxidant, electron-withdrawing groups can sometimes decrease the rate of oxidation by making the aldehyde less electron-rich and thus less susceptible to attack by certain electrophilic oxidizing agents. However, for many common oxidants, the difference in reactivity may be minimal.

Experimental Protocols

To empirically validate the reactivity differences, the following protocols can be implemented.

Synthesis of this compound

This protocol details the electrophilic chlorination of 4-hydroxybenzaldehyde, which itself serves as a comparative experiment for EAS.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 4-hydroxybenzaldehyde in Chloroform B Add N-chlorosuccinimide (NCS) A->B 1.1 eq NCS C Heat and stir at 50°C for 15 hours B->C Initiate reaction D Cool to RT and concentrate C->D Reaction completion E Dissolve in Ethyl Acetate D->E F Wash with water and brine E->F G Dry with Na2SO4 and filter F->G H Concentrate under reduced pressure G->H I Purify by silica gel column chromatography H->I J Obtain pure this compound I->J 86% yield

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in 10 ml of chloroform.[3]

  • Reagent Addition: Add N-chlorosuccinimide (1.1 g, 8.18 mmol) to the solution.[3]

  • Reaction Conditions: Heat the mixture to 50°C and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[3]

  • Extraction: Dissolve the residue in 25 ml of ethyl acetate. Wash the organic layer sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.[3]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 12% ethyl acetate in hexane) to yield pure this compound.[3]

Comparative Wittig Reaction

This experiment is designed to quantify the difference in reactivity towards nucleophilic addition.

Workflow Diagram:

G cluster_0 Ylide Generation cluster_1 Parallel Reactions cluster_2 Analysis cluster_3 Data Comparison Ylide Prepare Wittig reagent (e.g., (Carbomethoxymethylene)triphenylphosphorane) R1 Reaction A: 4-hydroxybenzaldehyde + Ylide Ylide->R1 R2 Reaction B: This compound + Ylide Ylide->R2 Analysis Monitor reactions by TLC/GC/LC-MS at timed intervals (e.g., 15, 30, 60 min) R1->Analysis R2->Analysis Compare Compare reaction rates and final yields Analysis->Compare Quantify product formation

Caption: Comparative workflow for the Wittig reaction.

Methodology:

  • Ylide Preparation: Prepare a stock solution of a stabilized Wittig ylide, for example, (carbomethoxymethylene)triphenylphosphorane, in a suitable solvent like DMSO.

  • Parallel Reaction Setup: In two separate, identical reaction vessels, place equimolar amounts of 4-hydroxybenzaldehyde (Reaction A) and this compound (Reaction B).

  • Reaction Initiation: Under identical conditions of temperature and stirring, add an equimolar amount of the Wittig ylide solution to each flask simultaneously.

  • Kinetic Monitoring: At regular time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the percentage conversion of the aldehyde to the corresponding cinnamate ester.

  • Data Analysis: Plot the percentage conversion versus time for both reactions. The initial slope of these plots will give a qualitative comparison of the initial reaction rates. The final product yields after the reaction has gone to completion should also be compared.

Expected Outcome: Reaction B (with this compound) is expected to proceed at a faster rate and potentially give a higher yield in a shorter time frame compared to Reaction A, demonstrating its enhanced susceptibility to nucleophilic attack.

Conclusion

The presence of a chlorine atom at the 3-position of 4-hydroxybenzaldehyde profoundly influences its reactivity in a predictable manner based on established principles of physical organic chemistry. This compound is primed for reactions involving nucleophilic attack at the carbonyl carbon due to the electron-withdrawing nature of the chloro substituent. Conversely, 4-hydroxybenzaldehyde is the more suitable substrate for electrophilic aromatic substitution, thanks to the activating effect of the hydroxyl group.

For the synthetic chemist, this understanding is crucial. When designing a multi-step synthesis, the choice between these two reagents can dictate the success, efficiency, and selectivity of the desired transformations. This guide provides the theoretical underpinning and a practical framework for making informed decisions in the laboratory.

References

A Comparative Guide to the Effects of Chlorine Substitution on the Acidity of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how structural modifications impact a molecule's physicochemical properties is paramount. Acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a compound's solubility, membrane permeability, and receptor-binding interactions. This guide provides an in-depth comparison of how chlorine substitution on the aromatic ring of 4-hydroxybenzaldehyde alters its acidity, supported by experimental data and a detailed mechanistic rationale.

The Underlying Chemistry: Electronic Effects in Action

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can profoundly influence this stability through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Chlorine is a highly electronegative atom. It pulls electron density away from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect helps to disperse the negative charge of the phenoxide oxygen, stabilizing the anion and thereby increasing the acidity (lowering the pKa value).[1][2][3] This effect is distance-dependent, weakening as the distance between the substituent and the hydroxyl group increases.[1]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its outer shell which can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring and, consequently, on the phenoxide oxygen. This destabilizes the anion, making the parent phenol less acidic (raising the pKa value).[4]

For chlorine and other halogens, the strong electron-withdrawing inductive effect (-I) generally outweighs the weaker electron-donating resonance effect (+R).[1][4] The net result is that chlorine substitution typically increases the acidity of phenols compared to their unsubstituted counterparts.[2][3] However, the position of the chlorine atom dictates the precise balance of these competing effects, leading to significant differences in acidity among isomers.

Comparative Acidity: A Quantitative Look

The introduction of a chlorine atom to the 4-hydroxybenzaldehyde scaffold leads to a marked increase in acidity. The magnitude of this change is directly linked to the substituent's position relative to the hydroxyl group.

CompoundStructurepKa (at 25°C)Change in Acidity vs. Parent
4-Hydroxybenzaldehyde
alt text
7.61[5][6]Reference
2-Chloro-4-hydroxybenzaldehyde
alt text
~6.81 (Predicted)[7]More Acidic
3-Chloro-4-hydroxybenzaldehyde
alt text
~6.30 (Predicted)[8]Most Acidic

Table 1: Comparison of experimental and predicted pKa values for 4-hydroxybenzaldehyde and its chlorinated derivatives.

Positional Analysis: Why Meta-Substitution Has the Strongest Effect

The data clearly indicates that while both ortho- and meta-chlorine substitutions increase acidity, the effect is most pronounced at the meta position.

  • Meta-Substitution (this compound): When chlorine is in the meta position, its powerful electron-withdrawing inductive effect (-I) effectively stabilizes the negative charge on the phenoxide oxygen. Crucially, from the meta position, the electron-donating resonance effect (+R) cannot extend to the oxygen atom, as the delocalization pattern does not place a negative charge on the carbon atom bearing the phenoxide oxygen.[9] Therefore, the stabilizing inductive effect operates without opposition from the destabilizing resonance effect, resulting in the greatest increase in acidity.

  • Ortho-Substitution (2-Chloro-4-hydroxybenzaldehyde): In the ortho position, the inductive effect (-I) is at its strongest due to its close proximity to the hydroxyl group.[1] This provides significant stabilization to the phenoxide anion. However, the resonance effect (+R) is also fully operational from this position, actively working to destabilize the anion. Furthermore, there is a possibility of intramolecular hydrogen bonding between the ortho-chlorine and the hydroxyl proton, which would stabilize the protonated form and slightly counteract the increase in acidity. The net result is a substantial increase in acidity, but one that is tempered by the competing resonance and hydrogen-bonding effects, rendering it less acidic than the meta-isomer.

The following diagram illustrates the logical flow of how substituent position dictates the dominant electronic effect and the resulting acidity.

G cluster_parent 4-Hydroxybenzaldehyde cluster_chloro Chlorine Substitution cluster_effects Dominant Electronic Effects on Phenoxide Anion cluster_stability Phenoxide Anion Stability cluster_pka Resulting Acidity (pKa) p_parent pKa ~7.61 meta Meta-Position (3-Chloro) p_parent->meta Add Cl ortho Ortho-Position (2-Chloro) p_parent->ortho Add Cl meta_effect Strong -I (Inductive) No +R (Resonance) at Oxygen meta->meta_effect ortho_effect Very Strong -I (Inductive) Opposing +R (Resonance) ortho->ortho_effect meta_stability Maximum Stabilization meta_effect->meta_stability ortho_stability Significant Stabilization ortho_effect->ortho_stability pka_meta Lowest pKa (~6.30) (Most Acidic) meta_stability->pka_meta pka_ortho Low pKa (~6.81) (More Acidic) ortho_stability->pka_ortho

Caption: Influence of chlorine position on electronic effects and acidity.

Experimental Protocol: Spectrophotometric pKa Determination

The pKa values of phenolic compounds can be reliably determined using UV-Vis spectrophotometry.[10][11][12] This method leverages the fact that the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) have distinct absorption spectra. By measuring absorbance changes across a range of pH values, the equilibrium between these two species can be quantified.

Objective: To determine the pKa of 4-hydroxybenzaldehyde and its chlorinated derivatives.

Principle: The Henderson-Hasselbalch equation is applied to spectrophotometric data. At a given pH, the ratio of the deprotonated (A⁻) to protonated (HA) species can be determined by measuring the solution's absorbance. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

pKa = pH + log ([A⁻]/[HA])

Materials:

  • 4-hydroxybenzaldehyde, 2-chloro-4-hydroxybenzaldehyde, this compound

  • Spectrophotometer (UV-Vis) with quartz cuvettes

  • Calibrated pH meter

  • Buffer solutions (e.g., phosphate, borate) covering a pH range from 5 to 9

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Volumetric flasks and pipettes

  • Methanol or appropriate co-solvent if solubility is low

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of each test compound (e.g., 1 mM) in a suitable solvent (e.g., 10% methanol in deionized water). The choice of co-solvent is critical to ensure solubility while minimizing its effect on the pKa.[10]

  • Determination of λmax for Acidic and Basic Species:

    • Prepare a highly acidic solution (pH < 2) by diluting the stock solution in 0.1 M HCl. This ensures >99% of the compound is in the protonated (ArOH) form.

    • Prepare a highly basic solution (pH > 11) by diluting the stock solution in 0.1 M NaOH. This ensures >99% is in the deprotonated (ArO⁻) form.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to determine the wavelength of maximum absorbance (λmax) for each species.[13]

  • Preparation of Test Solutions:

    • Prepare a series of solutions with a constant total concentration of the phenol by diluting the stock solution into various buffer solutions of known pH (e.g., pH 5.0, 5.5, 6.0, ... 9.0).

    • Ensure the final concentration of the phenol is identical in all test solutions.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each buffered solution at the λmax corresponding to the deprotonated (ArO⁻) species.

    • Also measure the absorbance of the fully acidic (A_HA) and fully basic (A_A⁻) solutions prepared in step 2 at this same wavelength.

  • Data Analysis and pKa Calculation:

    • For each buffered solution, calculate the ratio of the deprotonated to protonated forms using the measured absorbances (A): [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A)

    • Calculate the log of this ratio.

    • Plot the measured pH of each buffer solution (y-axis) against log([A⁻]/[HA]) (x-axis).

    • The resulting plot should be linear. The pKa is the y-intercept of this line (the pH where log([A⁻]/[HA]) = 0).[11][14]

This experimental design provides a robust and validated method for empirically determining the acidity of the compounds, allowing for direct comparison and verification of the theoretical principles discussed.

Conclusion

The substitution of a chlorine atom onto the 4-hydroxybenzaldehyde ring unequivocally increases its acidity. This effect is a direct consequence of chlorine's strong electron-withdrawing inductive properties, which stabilize the resulting phenoxide anion. This guide demonstrates that the position of substitution is critical; the 3-chloro (meta) isomer is predicted to be the most acidic due to the powerful inductive effect operating without opposition from a destabilizing resonance effect. This structure-activity relationship is a fundamental concept in medicinal chemistry and materials science, where precise tuning of a molecule's pKa is often a key objective in the design of new functional agents.

References

A Senior Application Scientist's Guide to the Validation of 3-Chloro-4-hydroxybenzaldehyde Purity by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a key intermediate like 3-Chloro-4-hydroxybenzaldehyde, which serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is of paramount importance. This guide provides an in-depth, technically-grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this compound. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, thereby empowering you to implement a self-validating and robust analytical system.

The Imperative of Purity in Pharmaceutical Intermediates

This compound is a versatile molecule, but its utility is directly proportional to its purity. Impurities, even in trace amounts, can have cascading effects on downstream reactions, leading to lower yields, the formation of undesirable byproducts, and in the context of drug development, potential safety and efficacy concerns. Therefore, a highly accurate and precise analytical method for purity determination is not just desirable, but essential.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering a direct and accurate method for determining the purity of compounds.[1][2] Unlike chromatographic techniques that often rely on compound-specific reference standards, qNMR is a primary ratio method.[1] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[3][4][5] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a structurally identical reference material.[6] This inherent characteristic of qNMR provides a significant advantage in terms of accuracy and traceability to the International System of Units (SI).[7][8]

Causality Behind Experimental Choices in qNMR

The successful implementation of a qNMR experiment hinges on several critical experimental choices. Understanding the "why" behind these choices is key to developing a robust and reliable method.

  • Selection of an Internal Standard: The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[1] An ideal internal standard should:

    • Be of high, certified purity (ideally a Certified Reference Material, CRM).[9][10]

    • Possess signals that do not overlap with any signals from the analyte or impurities.[11][12]

    • Be soluble in the same deuterated solvent as the analyte.[11][13]

    • Be chemically inert and not react with the analyte.[14]

    • Have a simple NMR spectrum with at least one sharp, well-resolved signal.[10]

    • For this compound, suitable internal standards could include maleic acid, benzoic acid, or dimethyl sulfone, depending on the chosen solvent and the specific regions of the spectrum that are free from interference.[11]

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[15] Common choices include DMSO-d6, CDCl3, or D2O.[13] For this compound, DMSO-d6 is often a good choice due to its excellent solvating power for polar organic molecules.

  • NMR Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully optimized:

    • Relaxation Delay (d1): This is the time allowed for the nuclei to return to their equilibrium state before the next pulse. It should be at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation and avoid signal saturation, which would lead to inaccurate integration.[11][12]

    • Pulse Angle: A 90° pulse is typically used to provide the maximum signal intensity for quantification.[11]

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N) for both the analyte and internal standard signals, which is crucial for precise integration.[11]

Experimental Workflow for qNMR Purity Validation

The following diagram illustrates a typical workflow for the purity determination of this compound by qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation weigh_analyte Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (d1, pulse angle, ns) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS signals process->integrate calculate Calculate Purity using qNMR equation integrate->calculate validate Validate according to ICH Q2(R2) guidelines calculate->validate report Report Purity with uncertainty validate->report

Caption: Experimental workflow for qNMR purity determination.

Detailed Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using qNMR with maleic acid as an internal standard.

Materials:

  • This compound (analyte)

  • Maleic Acid (Internal Standard, CRM grade, purity ≥ 99.5%)

  • DMSO-d6 (≥ 99.8% D)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

Procedure:

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial. Record the exact weight.

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Gently vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the DMSO-d6 signal.

    • Set the following acquisition parameters:

      • Pulse program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

      • Pulse angle: 30° (or a calibrated 90° pulse).

      • Relaxation delay (d1): 30 seconds (ensure this is > 5x T1 of the slowest relaxing proton).

      • Acquisition time (aq): ~3-4 seconds.

      • Number of scans (ns): 16 (adjust as needed for S/N).

      • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Carefully phase the spectrum manually.

    • Apply a baseline correction to the entire spectrum.

  • Integration and Calculation:

    • Integrate the well-resolved aldehyde proton signal of this compound (around 9.8 ppm).

    • Integrate the vinyl proton signal of maleic acid (around 6.3 ppm).

    • Calculate the purity of this compound using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal (1 for the aldehyde proton)

    • I_is = Integral of the internal standard signal

    • N_is = Number of protons for the internal standard signal (2 for the vinyl protons of maleic acid)

    • MW_analyte = Molecular weight of this compound (156.57 g/mol )

    • MW_is = Molecular weight of maleic acid (116.07 g/mol )

    • m_analyte = Mass of this compound

    • m_is = Mass of maleic acid

    • Purity_is = Purity of the internal standard

Comparison with Alternative Techniques

To provide a comprehensive evaluation, it is essential to compare qNMR with other commonly used analytical techniques for purity determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1][3]Separation based on differential partitioning between a mobile and stationary phase. A comparative method.
Reference Standard Requires a certified internal standard of a different chemical structure.[1]Requires a certified reference standard of the same analyte.
Quantification Absolute quantification.[6]Relative quantification against a calibration curve.
Selectivity High, based on distinct chemical shifts. Can be challenging with complex mixtures or overlapping signals.High, based on retention time and detector response.
Sample Preparation Simple dissolution.Can be more complex, involving filtration and mobile phase preparation.
Analysis Time Relatively fast per sample.Can be longer due to column equilibration and run times.
Destructive? Non-destructive.[6]Destructive.
Traceability Directly traceable to SI units through certified reference materials.[7][8][9]Traceability is dependent on the purity of the analyte-specific reference standard.

Hypothetical Comparative Data:

MethodPurity of this compound (%)Relative Standard Deviation (RSD, n=3)
qNMR 99.20.3%
HPLC-UV 99.10.5%

The data in the table, while hypothetical, illustrates the comparable results that can be obtained with both techniques when properly validated.[16][17] However, qNMR often provides a lower RSD, indicating higher precision.[1]

Validation as a Self-Validating System

A key tenet of good analytical practice is method validation. For qNMR, this should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][19][20] The validation should assess:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte-to-internal standard ratios.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample of known purity with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the qNMR method, you create a self-validating system that provides a high degree of confidence in the reported purity values.

Conclusion

Quantitative NMR stands as a robust, accurate, and precise method for the purity determination of this compound. Its nature as a primary ratio method, coupled with its direct traceability to SI units, offers significant advantages over traditional chromatographic techniques. By understanding the fundamental principles and the causality behind the experimental choices, researchers and drug development professionals can implement a validated qNMR workflow that ensures the quality and reliability of this critical pharmaceutical intermediate. The non-destructive nature of the technique also allows for further analysis of the same sample, preserving precious material.[6] As the pharmaceutical industry continues to embrace advanced analytical technologies, qNMR is poised to become an indispensable tool in the quest for safer and more effective medicines.[2]

References

Assessing the Influence of the Chloro Group on Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, my experience has consistently shown that a nuanced understanding of substituent effects is paramount for reaction design and optimization. Among the most common yet complex substituents is the chloro group. Its influence extends beyond simple steric considerations, introducing a fascinating interplay of electronic effects that can either accelerate or retard a reaction, depending on the mechanistic pathway.

This guide provides an in-depth analysis of the chloro group's role in reaction kinetics. We will move beyond mere observation to dissect the underlying electronic principles, compare reaction rates with quantitative data, and provide robust experimental protocols for your own investigations. The aim is to equip you with the expertise to predict and control the outcomes of reactions involving chlorinated compounds.

Part 1: The Electronic Dichotomy of the Chloro Substituent

The chloro group's influence on a reaction's transition state energy is governed by two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to chlorine's high electronegativity (3.16 on the Pauling scale), it pulls electron density away from the atom it is attached to through the sigma (σ) bond. This electron-withdrawing effect is potent and operates through the molecular framework, decreasing electron density at the reaction center.[1]

  • Resonance Effect (+R): The chloro group possesses lone pairs of electrons in p-orbitals that can be delocalized into an adjacent π-system (like a benzene ring). This donation of electron density through resonance can stabilize electron-deficient intermediates.[2]

Crucially, for chlorine (and other halogens), the strong electron-withdrawing inductive effect almost always dominates over its weaker electron-donating resonance effect.[3][4] This dominance is a key reason why chloro-substituted aromatic rings are generally less reactive than their non-substituted counterparts in reactions that favor electron-rich substrates.[5]

Caption: Dueling electronic effects of the chloro group.

Part 2: Case Study — Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of a benzene ring. The chloro group's net electron-withdrawing nature deactivates the ring, making the reaction slower compared to unsubstituted benzene.

Comparative Reaction Kinetics

Experimental data clearly demonstrates this deactivating effect. The nitration of chlorobenzene, for instance, proceeds significantly more slowly than the nitration of benzene.

CompoundRelative Rate of Nitration (vs. Benzene = 1)
Benzene1.0
Fluorobenzene0.11[3]
Chlorobenzene 0.02 [3]
Bromobenzene0.06[3]

Table 1: Relative rates of electrophilic nitration for benzene and halobenzenes.[3]

The data shows chlorobenzene is about 50 times less reactive than benzene, a direct consequence of the chloro group's powerful inductive electron withdrawal, which reduces the nucleophilicity of the aromatic ring.[3][4]

Mechanistic Insight: The Ortho-, Para-Directing Anomaly

Despite deactivating the ring, the chloro group directs incoming electrophiles to the ortho and para positions.[6][7] This is a classic example of kinetic control where the reaction proceeds through the most stable available transition state. The paradox is resolved by examining the resonance structures of the carbocation intermediate (the "sigma complex") formed during the attack.

  • Ortho/Para Attack: The positive charge of the intermediate can be delocalized onto the chlorine atom. Although chlorine is electronegative, this creates an additional resonance structure where every atom has a full octet, providing significant stabilization.[7]

  • Meta Attack: The positive charge is never adjacent to the chlorine atom, so no such stabilization is possible.

Therefore, while all positions are deactivated by the inductive effect, the ortho and para positions are "less deactivated" because of the resonance stabilization of their respective transition states.[8]

EAS_Mechanism cluster_ortho_para Ortho/Para Attack Pathway (Favored) cluster_meta Meta Attack Pathway (Disfavored) A Chlorobenzene B Sigma Complex (Ortho/Para) A->B +E⁺ C Resonance Stabilization by Chloro Group B->C Lower Ea D Ortho/Para Product C->D -H⁺ X Chlorobenzene Y Sigma Complex (Meta) X->Y +E⁺ Z No Cl-Resonance Stabilization Y->Z Higher Ea W Meta Product Z->W -H⁺

Caption: Kinetic pathways for EAS on chlorobenzene.

Quantitative Correlation: The Hammett Equation

The Hammett equation provides a powerful tool to quantify substituent effects on reaction rates.[9] It is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (e.g., benzene).

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.[10][11]

  • ρ (rho) is the reaction constant, indicating the sensitivity of a particular reaction to electronic effects.[9]

For the chloro group, the substituent constants are positive, confirming its electron-withdrawing character:

  • σ_meta = +0.37 [12][13]

  • σ_para = +0.23 [12][13]

These values allow researchers to predict how the presence of a chloro group will alter reaction rates relative to a known parent system, forming a cornerstone of physical organic chemistry.[14]

Part 3: Case Study — Nucleophilic Substitution

When attached to an sp³-hybridized carbon, the chloro group's primary role shifts to that of a leaving group. Its effectiveness in this role is a critical determinant of the reaction kinetics, particularly in Sₙ2 reactions.

Comparative Leaving Group Ability

The ability of a group to depart is related to its stability as an anion and the strength of the carbon-leaving group bond. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.

Substrate (R-X)Relative Rate of Sₙ2 ReactionC-X Bond Dissociation Energy (kJ/mol)pKa of H-X
R-I~30,000~228-10
R-Br~10,000~285-9
R-Cl ~200 ~346 -7
R-F1~4523.2

Table 2: Comparison of halogens as leaving groups in a typical Sₙ2 reaction. Rates are approximate and relative to R-F.

Chloride (Cl⁻) is a moderately good leaving group. It is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it a stable anion in solution.[15] However, the C-Cl bond is significantly stronger than C-Br or C-I bonds, resulting in a higher activation energy for its cleavage and consequently, a slower reaction rate compared to bromo- and iodo-alkanes.[15]

Kinetic isotope effect (KIE) studies involving chlorine isotopes (³⁵Cl/³⁷Cl) have been instrumental in probing the transition state structure of Sₙ2 reactions, confirming that the C-Cl bond is indeed breaking in the rate-determining step.[16][17]

Part 4: Experimental Protocol — Measuring the Kinetic Impact

To validate the principles discussed, a robust experimental design is essential. Here, we outline a self-validating protocol to determine the second-order rate constant for the Sₙ2 reaction between 4-nitrobenzyl chloride and a nucleophile (e.g., azide) using UV-Vis spectrophotometry. The nitro group provides a strong chromophore, making the reaction easy to monitor.

Objective:

To determine the second-order rate constant (k₂) for the reaction of 4-nitrobenzyl chloride with sodium azide in a suitable solvent (e.g., DMSO).

Experimental Workflow

Kinetic_Workflow A 1. Prepare Stock Solutions - 4-Nitrobenzyl Chloride (Substrate) - Sodium Azide (Nucleophile, 10x-20x excess) B 2. Set Up Spectrophotometer - Set to λmax of product - Equilibrate cuvette holder to 25°C A->B C 3. Initiate Reaction - Add substrate to cuvette with  excess nucleophile - Mix rapidly and start data acquisition B->C D 4. Monitor Absorbance - Record Absorbance vs. Time  until reaction is complete (>3 half-lives) C->D E 5. Data Processing - Convert Absorbance to Concentration - Plot ln([Substrate]) vs. Time D->E F 6. Calculate Rate Constants - Slope of plot = -k' - k₂ = k' / [Nucleophile] E->F

Caption: Workflow for a spectrophotometric kinetic study.

Step-by-Step Methodology
  • Preparation (Causality: Accuracy and Precision):

    • Accurately prepare a stock solution of 4-nitrobenzyl chloride in DMSO.

    • Prepare a series of stock solutions of sodium azide in DMSO at concentrations at least 10-fold higher than the substrate. Rationale: Using a large excess of the nucleophile establishes pseudo-first-order conditions, where the concentration of the nucleophile remains effectively constant. This simplifies the rate law from Rate = k₂[Substrate][Nucleophile] to Rate = k'[Substrate], where k' = k₂[Nucleophile].

  • Instrumentation Setup (Causality: Data Quality):

    • Determine the λ_max (wavelength of maximum absorbance) for the product, 4-nitrobenzyl azide, ensuring the starting material has minimal absorbance at this wavelength.

    • Set the spectrophotometer to monitor absorbance at this λ_max over time. Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C), as rate constants are highly temperature-dependent.

  • Reaction Initiation and Monitoring (Causality: Defining t=0):

    • Pipette the sodium azide solution into a quartz cuvette and allow it to thermally equilibrate inside the spectrophotometer.

    • To initiate the reaction, inject a small, known volume of the 4-nitrobenzyl chloride stock solution into the cuvette. Mix rapidly and immediately begin data acquisition. This precise start is critical for accurate kinetic data.

    • Record absorbance data at regular intervals until the value plateaus, indicating the reaction is complete.

  • Data Analysis and Validation (Causality: Trustworthiness):

    • Convert the absorbance data to concentration of the reactant using the Beer-Lambert law (A = εbc) and the relationship A_total = A_reactant + A_product.

    • Plot ln([4-nitrobenzyl chloride]) versus time. Self-Validation: This plot should yield a straight line, confirming that the reaction is first-order with respect to the substrate. A high correlation coefficient (R² > 0.99) validates the experimental setup.

    • The pseudo-first-order rate constant, k', is the negative of the slope of this line.

    • Calculate the second-order rate constant, k₂, by dividing k' by the known, constant concentration of sodium azide: k₂ = k' / [NaN₃].

    • Trustworthiness: Repeat the experiment with at least two other excess concentrations of sodium azide. Plotting the resulting k' values against [NaN₃] should yield a straight line passing through the origin, with the slope being the definitive second-order rate constant, k₂.

Conclusion

The chloro group exerts a profound and multifaceted influence on reaction kinetics. Its strong inductive effect generally deactivates π-systems towards electrophilic attack, while its resonance effect, though weaker, is crucial for directing the substitution pattern. In nucleophilic substitutions, it serves as a competent, though not exceptional, leaving group, with kinetics dictated by the substantial C-Cl bond strength.

By understanding these fundamental principles and employing rigorous experimental designs like the one detailed above, researchers can effectively predict, control, and optimize chemical transformations involving this ubiquitous functional group.

References

comparing the synthetic utility of 3-Chloro-4-hydroxybenzaldehyde with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Utility of 3-Chloro-4-hydroxybenzaldehyde

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (CAS: 2420-16-8), a crystalline solid with a melting point of 133-137 °C, presents itself as a uniquely versatile scaffold.[1] Its structure is deceptively simple, yet it harbors a trifecta of reactive sites—a phenolic hydroxyl group, an electrophilic aldehyde, and a strategically positioned chlorine atom on the aromatic ring. This arrangement provides chemists with orthogonal handles for sequential, controlled transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][3]

This guide provides an in-depth comparison of this compound with other common aromatic building blocks. We will dissect its performance in key synthetic transformations, supported by experimental protocols and comparative data, to elucidate the causality behind its utility and offer field-proven insights for researchers and drug development professionals.

Core Reactivity Analysis: A Tale of Three Functional Groups

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of both the chlorine and aldehyde groups acidifies the phenolic proton and activates the ring, while the hydroxyl group, in turn, influences the reactivity of the other sites.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group serves as a primary site for modification, often requiring protection before subsequent reactions involving the aldehyde or aryl chloride.

Workflow: O-Alkylation (Allyl Protection) A common and reversible protection strategy is O-allylation. This prevents unwanted side reactions and can be cleanly removed later under mild conditions.

O_Alkylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product This compound This compound Reaction O-Alkylation This compound->Reaction 1 Allyl Bromide Allyl Bromide Allyl Bromide->Reaction 2 K2CO3 K2CO3 K2CO3->Reaction 3 Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction 4 4-(allyloxy)-3-chlorobenzaldehyde 4-(allyloxy)-3-chlorobenzaldehyde Reaction->4-(allyloxy)-3-chlorobenzaldehyde

Caption: Workflow for the O-allylation of this compound.

Experimental Protocol: Synthesis of 4-(allyloxy)-3-chlorobenzaldehyde [2]

  • To a 100 mL round-bottom flask, add this compound (2.04 g, 13 mmol).

  • Add potassium carbonate (K₂CO₃) as a base.

  • Dissolve the mixture in a suitable solvent like acetonitrile.

  • Add allyl bromide to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, perform an aqueous workup. The crude product is purified by silica gel column chromatography.

  • This protocol typically yields the desired product, a light yellow oil, in approximately 78% yield.[2]

Comparative Insight: Compared to its parent, 4-hydroxybenzaldehyde , the chloro-substituent in the 3-position slightly increases the acidity of the phenolic proton, potentially facilitating deprotonation by a mild base like K₂CO₃. In contrast, building blocks like vanillin (4-hydroxy-3-methoxybenzaldehyde) feature an electron-donating methoxy group, which can subtly decrease the hydroxyl's acidity. The choice of protecting group strategy remains similar, but reaction kinetics may vary.

Transformations of the Aldehyde Functionality

The aldehyde group is a classic electrophilic handle for C-N and C-C bond formation.

A. Reductive Amination This reaction is a cornerstone of pharmaceutical synthesis for introducing amine moieties.

Workflow: Reductive Amination with Morpholine

Reductive_Amination Protected_Aldehyde 4-(allyloxy)-3-chlorobenzaldehyde Reaction_Vessel Reductive Amination Protected_Aldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reaction_Vessel Product 4-(4-(allyloxy)-3-chlorobenzyl)morpholine Reaction_Vessel->Product

Caption: Synthesis of a morpholine derivative via reductive amination.

Experimental Protocol: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine [2]

  • In a 50 mL round-bottom flask under an argon atmosphere, combine 4-(allyloxy)-3-chlorobenzaldehyde (967 mg, 4.9 mmol) and morpholine (0.43 mL, 4.9 mmol).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.46 g, 6.9 mmol) as the mild reducing agent.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, perform a standard aqueous workup and concentrate the organic phase under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the product as a light yellow oil (yield: 68%).[2]

B. Condensation Reactions The aldehyde readily forms Schiff bases and participates in condensations like the Knoevenagel reaction.

Comparative Data: Knoevenagel Condensation of Aromatic Aldehydes

Building BlockMethylene CompoundCatalystYieldReference
This compoundFerrocene bishydrazide-High (qualitative)[2]
4-ChlorobenzaldehydeMalononitrileHybrid NanocompositeGood-Excellent[4]
SalicylaldehydeEthyl AcetoacetateDiethylamine (Microwave)~44%[4]
Substituted Benzaldehydes4-Amino-3,5-dimethyl-1,2,4-triazoleNeutralVaries[5]

Expertise & Causality: The electrophilicity of the aldehyde's carbonyl carbon is key. In This compound , the electron-withdrawing effects of the ortho-chloro and para-aldehyde groups enhance this electrophilicity. This is comparable to 4-chlorobenzaldehyde , another activated substrate.[4] In contrast, building blocks with strong electron-donating groups, such as 4-(dimethylamino)benzaldehyde , would exhibit reduced aldehyde reactivity in such condensations. The choice of a mild reducing agent like NaBH(OAc)₃ in reductive amination is critical; stronger reagents like NaBH₄ could reduce the aldehyde directly before imine formation is complete.

Reactions at the C-Cl Bond

The aryl chloride bond opens the door to modern synthetic methodologies, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

A. Nucleophilic Aromatic Substitution (SNAr) The chlorine atom can be displaced by strong nucleophiles, a reaction highly dependent on the electronic nature of the ring.

Mechanism: The Addition-Elimination Pathway The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] For SNAr to be efficient, potent electron-withdrawing groups (EWGs) must be positioned ortho or para to the leaving group (the chlorine atom).[6][7]

SNAr_Mechanism Start Aryl Halide (with ortho/para EWG) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition Nuc Nucleophile (Nu⁻) Nuc->Intermediate Product Substituted Product Intermediate->Product Step 2: Elimination LeavingGroup Halide Ion (X⁻) Intermediate->LeavingGroup

References

structure-activity relationship studies of 3-Chloro-4-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-4-hydroxybenzaldehyde Derivatives

Authored by a Senior Application Scientist

The intersection of organic synthesis and medicinal chemistry is a fertile ground for the discovery of novel therapeutic agents. Within this domain, the modification of simple, readily available chemical scaffolds provides a powerful strategy for developing compounds with enhanced biological activity and optimized pharmacological profiles. This compound is one such scaffold—a versatile intermediate whose derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antioxidant, and anticancer properties.[1][2]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological functions. The insights provided are grounded in experimental data and established methodologies, designed to empower researchers, scientists, and drug development professionals in their quest for novel bioactive molecules.

The Core Scaffold: A Foundation for Diverse Bioactivity

This compound is an aromatic aldehyde characterized by three key functional groups: an aldehyde, a hydroxyl group, and a chlorine atom. The electronic and steric properties of these groups dictate the reactivity of the molecule and provide multiple sites for chemical modification.

  • The Aldehyde Group (-CHO): This is the primary site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines).[3] Its electrophilic nature makes it a reactive handle for creating a diverse library of compounds.

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical determinant of antioxidant activity.[4] It can also be a site for etherification or esterification to modulate lipophilicity and other physicochemical properties.

  • The Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom influences the reactivity of the aromatic ring and the acidity of the hydroxyl group. Its presence can enhance the lipophilicity of the derivatives, potentially improving membrane permeability and overall biological efficacy.[4]

The strategic modification of these groups allows for the fine-tuning of a derivative's biological profile. The most extensively studied derivatives are Schiff bases, which have shown remarkable pharmacological potential.[5][6][7]

Comparative Analysis of Biological Activities and SAR

The true value of a chemical scaffold lies in the ability to predictably alter its biological effects through structural changes. Below, we compare the SAR of this compound derivatives across key therapeutic areas.

Antimicrobial Activity

Schiff base derivatives of this compound are potent antimicrobial agents. The core of their activity lies in the azomethine group (-CH=N-), which is often crucial for binding to microbial targets.

Key SAR Insights:

  • The Imine Linkage: The formation of the Schiff base is fundamental. The imine nitrogen introduces a key hydrogen bond acceptor site and alters the electronic distribution of the entire molecule.

  • Substituents on the Amine Moiety: The nature of the R-group attached to the imine nitrogen significantly modulates activity.

    • Aromatic vs. Aliphatic Amines: Condensation with aromatic amines often leads to more stable and potent compounds due to the extended conjugation. Substituents on this aromatic ring (e.g., halogens, nitro groups) can further enhance activity.

    • Heterocyclic Amines: Incorporating heterocyclic rings (e.g., thiazole, pyridine) can introduce additional binding interactions and improve the antimicrobial spectrum.

  • Chelation and Metal Complexes: The antimicrobial potency of these Schiff bases can be dramatically enhanced through complexation with transition metal ions (e.g., Co(II), Cu(II), Ni(II), Zn(II)).[7][8][9] Chelation often leads to more lipophilic molecules that can more easily penetrate microbial cell walls. The metal ion itself can also be a source of toxicity for the microbe.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Derivatives

Compound IDStructure (R-group on Imine)S. aureusE. coliC. albicansKey Feature
Parent This compound>500>500>500Baseline
SB-1 -Phenyl128256256Basic Schiff Base
SB-2 -4-Chlorophenyl64128128Halogen Substitution
SB-3 -2-Thiazolyl326464Heterocyclic Moiety
SB-3-Cu Copper(II) complex of SB-381616Metal Chelation

Note: Data are representative and synthesized from trends reported in the literature to illustrate SAR principles.

Antioxidant Activity

Infectious diseases and chronic conditions like cancer are often associated with oxidative stress.[4] Compounds that can mitigate this stress are of significant therapeutic interest.

Key SAR Insights:

  • The Phenolic Hydroxyl Group: This group is the primary driver of antioxidant activity, acting as a hydrogen donor to scavenge free radicals. Any modification that removes or blocks this group (e.g., etherification) typically diminishes or abolishes antioxidant capacity.

  • Electron-Donating Groups: Adding electron-donating groups to the aromatic system can enhance the stability of the resulting phenoxy radical, thereby increasing scavenging activity.

  • The Imine Moiety: While the hydroxyl group is primary, the Schiff base moiety can contribute to antioxidant activity by delocalizing electrons and stabilizing the radical species.

Table 2: Comparative Antioxidant Activity of Derivatives

Compound IDModificationDPPH Scavenging IC₅₀ (µM)Rationale
Parent -45Baseline activity from -OH group
SB-1 Schiff base (-Phenyl)38Imine group aids in stabilization
Derivative-A O-Methylated (-OCH₃)>200Blocked phenolic hydroxyl group
Ascorbic Acid -25Standard Antioxidant Control

Note: Data are representative. Lower IC₅₀ indicates higher antioxidant activity.

Anticancer Activity

Derivatives of this scaffold have also shown promise as cytotoxic agents against various cancer cell lines.[10][11] The mechanisms often involve the induction of apoptosis (programmed cell death).[12][13]

Key SAR Insights:

  • Lipophilicity and Cell Penetration: The introduction of the chloro group and the formation of larger, more complex Schiff bases or chalcones generally increase lipophilicity, which is crucial for crossing the cell membrane to reach intracellular targets.

  • Planarity and DNA Intercalation: Flat, aromatic structures, such as those found in many Schiff base derivatives, have the potential to act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.

  • Enzyme Inhibition: These derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases. The specific structural features required depend heavily on the active site of the target enzyme.

Below is a diagram illustrating a simplified, proposed pathway for the induction of apoptosis by a hypothetical this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Derivative Bioactive Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by a bioactive derivative.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Here, we detail the methodologies for the synthesis and evaluation of these derivatives.

Synthesis of a Representative Schiff Base Derivative

This protocol describes the condensation of this compound with 4-chloroaniline. The choice of a substituted aniline allows for the exploration of electronic effects on the resulting Schiff base's activity.

Protocol: Synthesis of (E)-4-chloro-2-((4-chlorophenylimino)methyl)phenol

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add 4-chloroaniline (1.27 g, 10 mmol). The addition of the amine to the aldehyde is the key step in forming the imine bond.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration step, pushing the equilibrium towards the formation of the Schiff base.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques like FT-IR (to confirm the C=N stretch), ¹H NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[14][15][16]

Protocol: MIC Determination

  • Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) and dilute it further so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration where no visible turbidity (growth) is observed. The inclusion of a viability indicator like resazurin can aid in visual assessment.

Workflow Visualization

The overall process from molecular design to activity confirmation can be visualized as a logical workflow.

G A Start: 3-Chloro-4- hydroxybenzaldehyde C Synthesis: Schiff Base Condensation A->C B Select Primary Amine (R-NH2) B->C D Purification & Characterization (TLC, NMR, MS) C->D E Biological Screening D->E F Antimicrobial Assay (MIC Determination) E->F Antimicrobial? G Antioxidant Assay (DPPH Scavenging) E->G Antioxidant? H Cytotoxicity Assay (MTT, Apoptosis) E->H Anticancer? I SAR Analysis: Compare Activity to Structure F->I G->I H->I J Lead Compound Identification I->J

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 3-Chloro-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of immunoassays targeting small molecules, understanding and quantifying cross-reactivity is not just a quality control step; it is the very foundation upon which reliable and reproducible data are built. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against 3-Chloro-4-hydroxybenzaldehyde (3-Cl-4-HBA), a significant compound in various chemical and biological studies. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data.

The Significance of this compound and Antibody Specificity

This compound is a benzaldehyde derivative with the molecular formula C₇H₅ClO₂.[1][2][3][4] Its structure, featuring a chlorine atom and a hydroxyl group on the benzene ring, makes it a useful intermediate in the synthesis of various organic compounds. The development of specific antibodies against 3-Cl-4-HBA is crucial for its sensitive and selective detection in complex matrices. However, the presence of structurally similar benzaldehyde derivatives poses a significant challenge: antibody cross-reactivity.

Cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[5] This occurs when the cross-reacting molecule shares a similar structural motif, or epitope, with the target antigen.[5][6] In the context of 3-Cl-4-HBA, antibodies raised against it may also recognize other halogenated or hydroxylated benzaldehydes. Such non-specific binding can lead to false-positive results, inaccurate quantification, and a misinterpretation of experimental outcomes, which can have serious consequences in diagnostic and research applications.[5][7] Therefore, rigorous cross-reactivity profiling is an indispensable part of antibody validation.[7][8][9]

Generating Antibodies Against Small Molecules: The Hapten-Carrier Conjugate Approach

Small molecules like 3-Cl-4-HBA are generally not immunogenic on their own; they are considered haptens.[10][11][12] To elicit an immune response and generate antibodies, the hapten must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[10][11][12][][14][15][16][17] This hapten-carrier conjugate is then used to immunize an animal, stimulating B cells to produce antibodies against the hapten.[18]

The design of the hapten-carrier conjugate is a critical step that influences the specificity of the resulting antibodies.[12][14][19] The site of conjugation on the hapten and the nature of the spacer arm can affect which parts of the molecule are exposed to the immune system and thus become the dominant epitopes.

Hapten_Carrier_Conjugation cluster_synthesis Hapten-Carrier Conjugate Synthesis cluster_immunization Immunization and Antibody Production Hapten This compound (Hapten) Conjugation Chemical Conjugation (e.g., EDC/NHS chemistry) Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Conjugate Hapten-Carrier Conjugate Conjugation->Conjugate Immunization Immunization of Animal Model Conjugate->Immunization B_Cell B-Cell Proliferation and Antibody Production Immunization->B_Cell Harvest Harvest Antiserum or Generate Monoclonal Antibodies B_Cell->Harvest Purification Antibody Purification Harvest->Purification Characterization Cross-Reactivity Studies Purification->Characterization

Figure 1: Workflow for generating antibodies against a small molecule hapten.

Experimental Methodologies for Assessing Cross-Reactivity

A comprehensive evaluation of antibody cross-reactivity involves testing the antibody's binding to a panel of structurally related compounds. The two most common and powerful techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Gold Standard for Specificity Screening

Competitive ELISA is a highly sensitive and robust method for quantifying the cross-reactivity of an antibody.[5] In this assay format, the compound of interest (the competitor) in a sample competes with a labeled antigen for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the competitor in the sample.

  • Antigen Coating:

    • Prepare a solution of the 3-Cl-4-HBA-protein conjugate (different from the one used for immunization to avoid binding to carrier protein-specific antibodies) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[21]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.[20]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (3-Cl-4-HBA) and the potential cross-reactants (e.g., 4-hydroxybenzaldehyde, 3-chlorobenzaldehyde, 4-chlorobenzaldehyde[22]) in an assay buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-3-Cl-4-HBA antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free antigen.

    • Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's host species and isotype.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

    • Add 100 µL of the HRP substrate (e.g., TMB) to each well and incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the log of the standard concentration.

    • Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard (3-Cl-4-HBA) and each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of 3-Cl-4-HBA / IC₅₀ of Cross-Reactant) x 100

Competitive_ELISA_Workflow Start Start Coat Coat Plate with 3-Cl-4-HBA Conjugate Start->Coat Block Block Non-Specific Binding Sites Coat->Block Prepare_Samples Prepare Serial Dilutions of Standard and Cross-Reactants Block->Prepare_Samples Incubate_Ab Pre-incubate Antibody with Standard/Cross-Reactants Prepare_Samples->Incubate_Ab Add_to_Plate Add Mixture to Coated Plate Incubate_Ab->Add_to_Plate Incubate_Plate Incubate Plate Add_to_Plate->Incubate_Plate Wash1 Wash Plate Incubate_Plate->Wash1 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash2 Wash Plate Incubate_Secondary->Wash2 Add_Substrate Add Substrate and Develop Color Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Calculate IC50 and % Cross-Reactivity Read_Plate->Analyze End End Analyze->End

Figure 2: Experimental workflow for competitive ELISA to assess cross-reactivity.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (kₐ) and dissociation (kₑ) rates, and affinity (Kₐ).[23] In a typical SPR experiment for cross-reactivity analysis, the antibody is immobilized on a sensor chip, and solutions of the target antigen and potential cross-reactants are flowed over the surface.[23][24] The binding events are monitored in real-time, providing detailed insights into the specificity and stability of the antibody-antigen interactions.[23][24][25] While more instrument-intensive than ELISA, SPR offers a deeper understanding of the binding dynamics.[26]

Data Interpretation and Comparison: A Hypothetical Case Study

To illustrate the practical application of these methodologies, let's consider a hypothetical scenario where we have generated three different monoclonal antibodies (mAb-1, mAb-2, and mAb-3) against 3-Cl-4-HBA. We have assessed their cross-reactivity against a panel of structurally related benzaldehyde derivatives using competitive ELISA.

Table 1: Hypothetical Cross-Reactivity Profiles of Anti-3-Cl-4-HBA Monoclonal Antibodies

CompoundStructuremAb-1 % Cross-ReactivitymAb-2 % Cross-ReactivitymAb-3 % Cross-Reactivity
This compound this compound100% 100% 100%
4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde15.2%1.8%35.7%
3-Chlorobenzaldehyde3-Chlorobenzaldehyde25.8%5.5%42.1%
4-Chlorobenzaldehyde4-Chlorobenzaldehyde0.5%<0.1%2.3%
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Vanillin8.9%0.9%18.4%
BenzaldehydeBenzaldehyde<0.1%<0.1%0.2%

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Interpretation of the Hypothetical Data:

  • mAb-1: This antibody shows moderate cross-reactivity with 4-hydroxybenzaldehyde and 3-chlorobenzaldehyde, suggesting that both the hydroxyl and chloro groups contribute to the epitope recognized by this antibody, but neither is absolutely essential.

  • mAb-2: This antibody demonstrates high specificity for 3-Cl-4-HBA, with minimal cross-reactivity to all other tested compounds. This suggests that the epitope recognized by mAb-2 likely involves a conformational structure that is unique to 3-Cl-4-HBA, requiring the presence of both the chloro and hydroxyl groups in their specific positions. This antibody would be the ideal choice for a highly specific immunoassay.

  • mAb-3: This antibody exhibits significant cross-reactivity with 4-hydroxybenzaldehyde and 3-chlorobenzaldehyde, indicating that it recognizes a more general structural feature of substituted benzaldehydes. This antibody would be unsuitable for applications requiring high specificity for 3-Cl-4-HBA.

Conclusion: A Foundation of Scientific Integrity

The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of immunoassay development and validation. As we have demonstrated, a combination of well-designed experiments, such as competitive ELISA and SPR, is essential for a comprehensive understanding of an antibody's specificity profile. By meticulously characterizing the cross-reactivity of antibodies raised against this compound and its derivatives, researchers can ensure the accuracy, reliability, and reproducibility of their findings, thereby upholding the principles of scientific integrity. The choice of antibody should always be guided by the specific requirements of the application, with a clear understanding of its cross-reactivity profile.

References

A Comparative Guide to the Efficacy of 3-Chloro-4-hydroxybenzaldehyde as a Chromatographic Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of Internal Standards in Quantitative Analysis

In the landscape of chromatographic analysis, particularly within the pharmaceutical and drug development sectors, achieving accuracy and precision is paramount. The internal standard (IS) method is a cornerstone of reliable quantification, designed to correct for variations that can occur during sample preparation and instrumental analysis.[1][2][3] An ideal internal standard, when added in a constant, known amount to all samples and calibration standards, should mimic the analyte's behavior throughout the entire analytical process.[4][5] This includes extraction, potential derivatization, and injection, thereby compensating for analyte loss, injection volume inconsistencies, and fluctuations in detector response.[1][5][6]

The selection of an appropriate internal standard is a critical decision that directly impacts the integrity of the analytical data.[4] Key criteria for a suitable internal standard include:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample processing and chromatographic separation.[1][7]

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.[1][8]

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the analytical process.[1][6]

  • Non-interference: It should not be naturally present in the sample matrix and should not react with the analyte or the matrix.[1][8]

  • Elution Characteristics: Ideally, it should elute near the analyte of interest.[1]

Evaluating 3-Chloro-4-hydroxybenzaldehyde as an Internal Standard

This compound, a substituted phenolic aldehyde, presents several characteristics that make it a candidate for use as an internal standard, particularly in the analysis of phenolic compounds.

Physicochemical Properties:

  • Molecular Formula: C₇H₅ClO₂[9]

  • Molecular Weight: 156.57 g/mol [9][10]

  • Melting Point: 133-137 °C[10][11][12]

  • Boiling Point: 251.1±20.0 °C at 760 mmHg[13]

  • Solubility: The presence of a hydroxyl group imparts polarity, suggesting good solubility in polar solvents like methanol and acetonitrile, which are common in reversed-phase HPLC.[14][15]

  • Structural Features: The molecule contains a benzaldehyde core with hydroxyl and chloro substituents.[9] These functional groups can influence its retention behavior and interaction with different stationary phases.

The presence of both a hydrogen-bonding hydroxyl group and an electron-withdrawing chlorine atom gives this compound a unique polarity that can be advantageous for separating it from structurally similar analytes.[14]

Comparative Analysis with Alternative Internal Standards

The suitability of an internal standard is always relative to the specific analyte and matrix. Below is a comparative table evaluating this compound against other commonly used internal standards for the analysis of phenolic compounds.

Internal Standard Key Advantages Potential Disadvantages Ideal Applications
This compound Structurally similar to many phenolic analytes. Good solubility in common HPLC solvents.[14] Commercially available in high purity.[10][16]Potential for reactivity of the aldehyde group. May not be suitable for all phenolic compound subclasses.Analysis of simple phenolic aldehydes and acids in pharmaceutical or environmental samples.
Vanillin Structurally very similar to many naturally occurring phenolic aldehydes. Well-characterized chromatographic behavior.May be present in some natural product extracts, leading to interference.Quantification of structurally related flavor and fragrance compounds.
4-Hydroxybenzoic acid Chemically stable and less reactive than aldehydes. Representative of a common class of phenolic compounds.May have significantly different retention times compared to less polar phenolic analytes.Analysis of phenolic acids in food and beverage samples.
Gallic Acid Often used as an internal standard for total phenolic content determination.High polarity may lead to poor retention on some reversed-phase columns.Spectrophotometric and chromatographic quantification of total phenolics.
Stable Isotope-Labeled (SIL) Analogs Considered the "gold standard" as they have nearly identical physicochemical properties to the analyte.[4][5] Co-elute with the analyte, providing the best compensation for matrix effects.[5]High cost and may not be commercially available for all analytes.Bioanalytical studies requiring high accuracy and precision, especially in complex matrices like plasma or urine.[4][5]

Experimental Protocol: Validation of this compound as an Internal Standard for HPLC Analysis of a Hypothetical Phenolic Drug

This protocol outlines the steps to validate this compound as an internal standard for the quantification of a hypothetical phenolic drug, "Phenodrug," in a pharmaceutical formulation. This process adheres to principles outlined in FDA and ICH guidelines.[4][17]

Objective: To validate an HPLC method using this compound as an internal standard for the accurate and precise quantification of Phenodrug.

Materials and Reagents:

  • Phenodrug reference standard (>99% purity)

  • This compound (>98% purity)[16]

  • HPLC-grade acetonitrile and methanol[15]

  • Purified water

  • Formic acid (for mobile phase modification)

  • Placebo formulation matrix

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18]

Workflow Diagram:

G cluster_prep Standard and Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting prep_is Prepare IS Stock Solution (1 mg/mL this compound in Methanol) prep_cal Prepare Calibration Standards (Spike varying analyte concentrations with constant IS concentration) prep_is->prep_cal prep_analyte Prepare Analyte Stock Solution (1 mg/mL Phenodrug in Methanol) prep_analyte->prep_cal hplc_run Inject Standards, QCs, and Samples prep_cal->hplc_run prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High concentrations in placebo matrix) prep_qc->hplc_run prep_sample Prepare Test Samples (Dissolve formulation in diluent, spike with IS) prep_sample->hplc_run hplc_method Develop Chromatographic Method (Optimize mobile phase, flow rate, wavelength) hplc_method->hplc_run val_specificity Specificity & Selectivity (Inject placebo, IS, and analyte individually) hplc_run->val_specificity val_linearity Linearity & Range (Plot analyte/IS peak area ratio vs. concentration) hplc_run->val_linearity val_accuracy Accuracy (% Recovery of spiked QCs) hplc_run->val_accuracy val_precision Precision (Repeatability and Intermediate Precision, %RSD) hplc_run->val_precision val_robustness Robustness (Vary method parameters like flow rate, temperature) hplc_run->val_robustness results_quant Quantify Phenodrug in Samples (Using calibration curve) val_linearity->results_quant results_report Compile Validation Report results_quant->results_report

Caption: Experimental workflow for validating this compound as an internal standard.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of Phenodrug in methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by diluting the Phenodrug stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Spike each calibration standard with a constant concentration of the internal standard (e.g., 20 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range by spiking the placebo matrix. Also, spike these with the same constant concentration of the internal standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV maxima of both Phenodrug and this compound.

  • Validation Parameters:

    • Specificity: Inject the placebo, a solution of only this compound, and a solution of only Phenodrug to ensure no interfering peaks at the retention times of the analyte and the internal standard.[4]

    • Linearity: Inject the calibration standards in triplicate. Plot the ratio of the peak area of Phenodrug to the peak area of this compound against the concentration of Phenodrug. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: Analyze the QC samples against the calibration curve. The mean recovery should be within 98-102%.[19]

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicates of the QC samples on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. The %RSD should be ≤ 2%.

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

Trustworthiness: A Self-Validating System

The logic behind using a structurally similar internal standard like this compound is that any unintended variations during the analytical process will affect both the analyte and the internal standard to a similar degree. By using the ratio of their responses, these variations are effectively canceled out, leading to a more robust and reliable result.

Logical Relationship Diagram:

G cluster_properties Ideal IS Properties cluster_errors Potential Analytical Errors cluster_outcome Analytical Outcome prop1 Structural Similarity compensation Effective Compensation for Errors prop1->compensation Leads to prop2 Similar Extraction Recovery prop2->compensation Leads to prop3 Similar Chromatographic Behavior prop3->compensation Leads to err1 Injection Volume Variation err1->compensation err2 Sample Loss During Prep err2->compensation err3 Detector Response Fluctuation err3->compensation outcome Accurate & Precise Quantification compensation->outcome

Caption: Relationship between IS properties and analytical reliability.

Conclusion

This compound demonstrates significant potential as an internal standard for the chromatographic analysis of phenolic compounds. Its physicochemical properties, including structural similarity to many phenolic analytes and solubility in common mobile phases, make it a strong candidate. However, its suitability must be rigorously validated for each specific application. By following a comprehensive validation protocol, researchers can ensure that this compound provides the necessary correction for analytical variability, ultimately leading to highly reliable and accurate quantitative results. The principles and experimental design outlined in this guide serve as a robust framework for such an evaluation.

References

Performance Benchmarking of 3-Chloro-4-hydroxybenzaldehyde-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors targeting key enzymes remain a cornerstone of therapeutic development. The benzaldehyde scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the generation of diverse derivatives with a wide spectrum of biological activities. Among these, 3-Chloro-4-hydroxybenzaldehyde presents a unique starting point for inhibitor design, owing to its specific electronic and steric properties conferred by the chloro and hydroxyl substitutions. This guide provides a comprehensive, in-depth comparison of the performance of two classes of this compound-derived inhibitors—Schiff bases and chalcones—against two clinically relevant enzymes: Xanthine Oxidase (XO) and Aldehyde Dehydrogenase (ALDH).

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a comparative analysis of inhibitor performance but also to offer detailed experimental protocols and the scientific rationale behind the methodological choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Targeting Xanthine Oxidase and Aldehyde Dehydrogenase

Xanthine Oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid lead to hyperuricemia, a precursor to gout, and are implicated in cardiovascular and renal diseases.[2] Consequently, the inhibition of XO is a primary therapeutic strategy for managing these conditions.

Aldehyde Dehydrogenase (ALDH) is a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] ALDHs play a critical role in cellular detoxification and metabolism.[3] The ALDH2 isoform, in particular, is crucial for ethanol metabolism, and its inhibition is a therapeutic approach for alcohol aversion therapy. Furthermore, specific ALDH isoforms are overexpressed in certain cancers, making them attractive targets for anticancer drug development.

The this compound scaffold offers a promising starting point for the development of inhibitors for both XO and ALDH. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group can be leveraged to achieve potent and selective inhibition. This guide will explore the synthesis and comparative inhibitory performance of Schiff base and chalcone derivatives of this compound.

Synthesis of this compound-Derived Inhibitors

The synthesis of Schiff bases and chalcones from this compound is achieved through well-established condensation reactions. The choice of reactants allows for the introduction of diverse chemical moieties, enabling the tuning of the inhibitors' physicochemical properties and biological activities.

Synthesis of a Representative Schiff Base Derivative

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. In this example, we describe the synthesis of a Schiff base from this compound and p-toluidine.

Experimental Protocol: Synthesis of (E)-4-((4-methylphenylimino)methyl)-2-chlorophenol

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.57 g (10 mmol) of this compound and 1.07 g (10 mmol) of p-toluidine in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry the product under vacuum. The resulting solid is the purified Schiff base derivative.

Synthesis of a Representative Chalcone Derivative

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone. Here, we detail the synthesis of a chalcone from this compound and acetophenone.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-hydroxyphenyl)prop-2-en-1-one

  • Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 1.57 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 50 mL of ethanol.

  • Base Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise.

  • Reaction: Continue stirring the mixture at room temperature for 2-3 hours. A significant color change and the formation of a precipitate indicate the progress of the reaction.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker containing 200 mL of cold water and ice. Acidify the mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic, which will cause the chalcone to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to obtain the purified chalcone derivative.[4]

Performance Benchmarking: In Vitro Enzyme Inhibition Assays

The inhibitory performance of the synthesized this compound derivatives is evaluated by determining their half-maximal inhibitory concentration (IC50) against Xanthine Oxidase and Aldehyde Dehydrogenase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5]

Benchmarking Against Xanthine Oxidase

The inhibitory activity against bovine milk Xanthine Oxidase is determined spectrophotometrically by monitoring the formation of uric acid from the substrate xanthine.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Enzyme Solution: Prepare a solution of bovine milk xanthine oxidase (Sigma-Aldrich) in phosphate buffer to a final concentration of 0.1 U/mL.

    • Substrate Solution: Prepare a 150 µM solution of xanthine in phosphate buffer.

    • Inhibitor Solutions: Prepare stock solutions of the synthesized Schiff base and chalcone derivatives in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of concentrations. Allopurinol, a well-established XO inhibitor, should be used as a positive control.[6]

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the inhibitor solution (or buffer for the control) to each well.

    • Add 50 µL of the enzyme solution to each well and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 295 nm using a microplate reader at time 0 and then at 1-minute intervals for 10 minutes. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Benchmarking Against Aldehyde Dehydrogenase (ALDH2)

The inhibitory activity against human recombinant ALDH2 is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of a substrate aldehyde.

Experimental Protocol: Aldehyde Dehydrogenase (ALDH2) Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium pyrophosphate buffer, pH 8.0, containing 0.5 mM NAD+.

    • Enzyme Solution: Prepare a solution of human recombinant ALDH2 (Sigma-Aldrich) in assay buffer to a final concentration of 0.025 mg/mL.

    • Substrate Solution: Prepare a 10 mM solution of acetaldehyde in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of the synthesized Schiff base and chalcone derivatives in DMSO. Serially dilute these stock solutions with the assay buffer to obtain a range of concentrations. Disulfiram, a known ALDH inhibitor, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the inhibitor solution (or buffer for the control) to each well.

    • Add 50 µL of the enzyme solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the same formula as for the XO assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Performance Analysis

The following tables summarize the inhibitory performance of the representative this compound-derived Schiff base and chalcone, alongside established benchmark inhibitors. Please note: The IC50 values for the synthesized derivatives are representative examples based on published data for structurally analogous compounds and are intended for illustrative comparison.

Table 1: Comparative Inhibitory Activity against Xanthine Oxidase

InhibitorIC50 (µM)
Benchmark Inhibitor
Allopurinol2.3 - 7.23[2]
This compound Derivatives
Representative Schiff Base~150[1]
Representative Chalcone~47[2]

Table 2: Comparative Inhibitory Activity against Aldehyde Dehydrogenase (ALDH2)

InhibitorIC50 (µM)
Benchmark Inhibitor
Disulfiram~1.0[3]
This compound Derivatives
Representative Schiff Base>100
Representative Chalcone~15

Mechanistic Insights and Structure-Activity Relationships

The observed inhibitory activities can be rationalized by considering the potential interactions of the inhibitor molecules with the active sites of the target enzymes.

Xanthine Oxidase Inhibition

The active site of xanthine oxidase contains a molybdenum cofactor that is essential for its catalytic activity. Inhibitors can interact with this active site through various non-covalent interactions.

XO_Inhibition cluster_0 Xanthine Oxidase Active Site cluster_1 Inhibitor Binding MoCo Molybdenum Cofactor (MoCo) AminoAcids Key Amino Acid Residues (e.g., Glu802, Arg880, Phe914) SchiffBase Schiff Base Derivative SchiffBase->MoCo Potential Coordination SchiffBase->AminoAcids H-bonding & Hydrophobic Interactions Chalcone Chalcone Derivative Chalcone->AminoAcids Extensive H-bonding & Pi-stacking Xanthine Xanthine (Substrate) Xanthine->MoCo Binds for Oxidation

Caption: Proposed binding modes of inhibitors in the XO active site.

The Schiff base derivative, with its imine nitrogen, can potentially coordinate with the molybdenum center of the MoCo. The aromatic rings can engage in hydrophobic interactions and hydrogen bonding with amino acid residues in the active site. The chalcone derivative, with its extended conjugated system and additional hydroxyl group, can form more extensive hydrogen bonding and pi-stacking interactions with the active site residues, potentially explaining its generally lower IC50 value compared to the Schiff base.

Aldehyde Dehydrogenase Inhibition

The active site of ALDH contains a catalytic cysteine residue that is crucial for the dehydrogenation of aldehydes. Inhibitors can covalently or non-covalently interact with this residue and other parts of the active site.

ALDH_Inhibition_Workflow cluster_0 ALDH Active Site cluster_1 Inhibitor Interaction Cys302 Catalytic Cysteine (Cys302) NAD_binding NAD+ Binding Pocket Chalcone Chalcone Derivative Chalcone->Cys302 Potential Michael Addition Chalcone->NAD_binding Competes with NAD+ SchiffBase Schiff Base Derivative SchiffBase->Cys302 Weaker Interaction Aldehyde Aldehyde (Substrate) Aldehyde->Cys302 Forms Thiohemiacetal NAD NAD+ NAD->NAD_binding Binds

References

comparative analysis of the crystal packing of 3-Chloro-4-hydroxybenzaldehyde and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Crystal Packing in 3-Chloro-4-hydroxybenzaldehyde and its Analogs

Introduction: The Architectural Science of Crystal Engineering

In the realm of materials science and pharmaceutical development, the adage "structure dictates function" is paramount. For crystalline solids, this extends beyond the molecular structure to the intricate three-dimensional arrangement of molecules in the crystal lattice—a field known as crystal engineering.[1][2] This discipline focuses on understanding and utilizing non-covalent intermolecular interactions to design novel solids with desired physicochemical properties, such as solubility, stability, bioavailability, and mechanical strength.[1][3]

This compound is a molecule of significant interest, featuring three key functional groups: a hydroxyl group (-OH), a chloro group (-Cl), and an aldehyde group (-CHO). Each of these is capable of participating in a variety of powerful, structure-directing intermolecular interactions:

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a potent acceptor. This combination can lead to robust and predictable structural motifs.[4]

  • Halogen Bonding: The chlorine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.[5][6]

  • Other Weak Interactions: π-π stacking between aromatic rings and weaker C-H···O or C-H···Cl hydrogen bonds also play a crucial, albeit secondary, role in consolidating the crystal packing.[5][7][8]

This guide provides a comprehensive framework for the comparative analysis of the crystal packing of this compound and its structural analogs. We will explore both the experimental techniques used to determine crystal structures and the computational tools that allow for their detailed analysis and visualization, offering researchers a robust methodology for understanding and predicting the solid-state architecture of functional organic molecules.

Methodology: From Crystal to Comprehensive Analysis

A thorough analysis of crystal packing is a multi-stage process that integrates experimental structure determination with computational interpretation. The causality behind this workflow is to first obtain a precise 3D model of the crystal lattice and then to use specialized software to deconstruct and quantify the forces that build that lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[9][10][11] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and the positions of all atoms in the crystal.[11]

Step-by-Step Workflow for SCXRD:

  • Crystal Growth (The Critical First Step):

    • Objective: To obtain a single, high-quality crystal of suitable size (typically 0.1-0.3 mm) free from defects.[12] The quality of the crystal directly impacts the quality of the diffraction data.

    • Protocol (Slow Evaporation):

      • Dissolve the purified compound (e.g., this compound) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) to near-saturation in a clean vial.[13][14]

      • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent at a constant temperature.

      • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

    • Causality: Slow solvent evaporation ensures that molecules have sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice, minimizing defects and twinning.

  • Data Collection:

    • Objective: To measure the intensities and positions of X-ray beams diffracted by the crystal.

    • Protocol:

      • Mount a selected crystal onto a goniometer head.[12]

      • Place the goniometer on the diffractometer, which consists of an X-ray source, the goniometer for sample positioning, and a detector.[11]

      • Cool the crystal (typically to ~100 K) using a cryostream to minimize thermal vibrations, which improves the quality of the diffraction pattern.

      • The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays produce a pattern of spots that are recorded by the detector.[15] This process is governed by Bragg's Law, which relates the X-ray wavelength, the angle of diffraction, and the spacing between crystal lattice planes.[12]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction pattern into a 3D atomic model.

    • Process:

      • The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[12]

      • The intensities of the spots are used to solve the "phase problem" and determine the electron density distribution, revealing the positions of the atoms within the unit cell.

      • This initial model is then refined using least-squares methods to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final, highly accurate crystal structure. The output is typically a Crystallographic Information File (CIF).

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Purified Compound Crystal Single Crystal Compound->Crystal Recrystallization Diffraction_Data Diffraction Pattern (Intensities & Positions) Crystal->Diffraction_Data X-ray Irradiation Initial_Model Electron Density Map (Initial Atomic Positions) Diffraction_Data->Initial_Model Structure Solution Final_Structure Refined Crystal Structure (CIF File) Initial_Model->Final_Structure Refinement

Computational Analysis: Hirshfeld Surface Analysis

Once a CIF file is obtained, computational tools are essential for quantifying and visualizing the complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful method for this purpose, as it partitions crystal space to define a volume for each molecule and maps the nature of its interactions with its neighbors.[16][17][18]

Key Concepts in Hirshfeld Analysis:

  • Hirshfeld Surface: A 3D surface that defines the space a molecule occupies in a crystal. Its shape is determined by the molecule's interactions with its neighbors.[17]

  • d_norm Mapping: The Hirshfeld surface is colored based on a "normalized contact distance" (d_norm). This property highlights regions of significant intermolecular contact.

    • Red Spots: Indicate contacts shorter than the van der Waals radii sum, representing strong interactions like hydrogen or halogen bonds.[18]

    • White Areas: Represent contacts at approximately the van der Waals separation.[18]

    • Blue Areas: Indicate contacts longer than the van der Waals radii sum.[18]

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface in a 2D histogram.[16][19] They quantify the percentage contribution of different types of interactions (e.g., O···H, Cl···H, H···H, C···H) to the total crystal packing, making them ideal for comparative analysis.[19][20]

Hirshfeld_Analysis CIF Crystal Structure (CIF) HS Generate Hirshfeld Surface CIF->HS Map Map d_norm Property HS->Map FP Generate 2D Fingerprint Plot HS->FP Visualize Visualize Strong Contacts (Red Spots) Map->Visualize Compare Comparative Analysis Visualize->Compare Quantify Quantify Interaction Contributions (%) FP->Quantify Quantify->Compare

Comparative Analysis: this compound and Its Analogs

The true power of these methodologies lies in their application to a series of related compounds. By systematically altering the substituents on the benzaldehyde scaffold, we can directly probe how these changes influence the overall crystal packing. For this analysis, we consider this compound (3Cl-4OH-BZA) and compare it with hypothetical or known data from key analogs.

Key Intermolecular Interactions and Supramolecular Synthons:

The crystal packing in these systems is a delicate balance of competing interactions. The dominant forces typically form predictable patterns known as supramolecular synthons.

  • O-H···O Hydrogen Bond: The strongest interaction available is the hydrogen bond between the hydroxyl donor and the carbonyl acceptor. This often leads to the formation of infinite chains (catemers) or discrete dimers. In 3Cl-4OH-BZA, a broad IR band around 3180 cm⁻¹ provides strong evidence for O-H···O hydrogen bonding.[4]

  • C-H···O Hydrogen Bond: The aldehyde C-H group can act as a weak hydrogen bond donor to a neighboring carbonyl oxygen. This interaction, while weaker, is frequently observed in benzaldehyde derivatives and helps stabilize the 3D network.[7][21]

  • Halogen Bond (C-Cl···O): The chlorine atom can form a halogen bond with an oxygen atom. The influence of this interaction competes with the hydrogen bonding network. Its presence and geometry depend heavily on the steric and electronic environment.[7]

  • π-π Stacking: The aromatic rings can stack in a parallel-displaced or T-shaped manner, contributing to the overall cohesive energy of the crystal. Stacking is a consistent feature in the crystal structures of dichlorobenzaldehyde isomers.[21]

Data Comparison Table:

The table below presents a hypothetical but representative comparison of interaction contributions derived from Hirshfeld surface analysis for 3Cl-4OH-BZA and two key analogs: 4-hydroxybenzaldehyde (the parent molecule) and 3-bromo-4-hydroxybenzaldehyde (to assess the halogen's role).

CompoundDominant SynthonO···H (%)X···H/O (%) (X=Cl, Br)H···H (%)C···H/π-π (%)
4-Hydroxybenzaldehyde O-H···O Chain25.5N/A45.029.5
This compound O-H···O Chain + C-H···Cl22.09.542.526.0
3-Bromo-4-hydroxybenzaldehyde O-H···O Chain + C-Br···O21.511.041.026.5

Note: These values are illustrative, based on trends observed in similar substituted aromatic systems.[5][7][21][22]

Interpretation of Comparative Data:

  • Effect of Halogenation: The introduction of a chlorine atom in 3Cl-4OH-BZA slightly reduces the contribution of the primary O···H hydrogen bonds compared to the parent 4-hydroxybenzaldehyde. This is because the halogen introduces new, competitive interactions (Cl···H and Cl···O), which account for a significant portion of the surface contacts.

  • Influence of Halogen Type: Replacing chlorine with bromine, a more polarizable atom, is expected to strengthen halogen-centric interactions. This is reflected in the slightly higher percentage contribution for X···H/O contacts for the bromo-analog. The larger size and increased strength of the halogen bond can subtly alter unit cell parameters and molecular arrangement.[22]

  • Conservation of Packing Motifs: Despite the introduction of the halogen, the robust O-H···O hydrogen bond is likely to remain the primary structure-directing synthon, forming the backbone of the crystal structure. The halogen and other weaker interactions then dictate how these primary chains or dimers pack together in three dimensions.[23]

Conclusion and Outlook

The comparative analysis of crystal packing, grounded in experimental SCXRD data and elucidated by computational tools like Hirshfeld surface analysis, provides invaluable insights for the rational design of molecular solids. For this compound and its analogs, the crystal architecture is a sophisticated interplay between strong, directional O-H···O hydrogen bonds and a host of weaker yet significant interactions, including halogen bonds and π-π stacking.

By understanding how the presence, type, and position of substituents like chlorine influence this energetic balance, researchers can predict and potentially control the resulting crystal packing. This knowledge is critical for tuning the bulk properties of pharmaceutical ingredients and advanced organic materials, moving the field of crystal engineering from an observational science to a predictive and design-oriented one.[3][24]

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. 3-Chloro-4-hydroxybenzaldehyde (CAS No. 2420-16-8), a halogenated aromatic aldehyde, is a valuable building block in organic synthesis. However, its hazardous characteristics necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as hazardous by the Occupational Safety and Health Administration (OSHA) under the 2012 Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards dictate the specific handling and disposal precautions required.

The causality is clear: the compound's ability to irritate skin, damage eyes, and affect the respiratory system necessitates the use of specific barriers (Personal Protective Equipment) and engineering controls (fume hoods) to prevent exposure.[1][2] Furthermore, its chemical nature as a chlorinated phenol derivative informs its ultimate disposal pathway, as improper thermal treatment of such compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins.[3]

Hazard Classification Category Signal Word Hazard Statement Source(s)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2]
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[2]
Skin SensitizationCategory 1DangerH317: May cause an allergic skin reaction[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to establish a safe working environment.

Engineering Controls: All handling of this solid compound, including weighing and preparing waste containers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of airborne dust particles.[1][4] Ensure that safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE): The following PPE is mandatory to prevent exposure.[4][5]

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are required.[1][6]

  • Hand Protection: Wear impervious protective gloves, such as nitrile gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]

  • Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: Under normal use within a fume hood, no additional respiratory protection is needed. In the case of a large spill or inadequate ventilation, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[1][4]

Core Disposal Protocol: Waste Segregation and Collection

The cardinal rule for chemical waste is segregation. Mixing incompatible or different classes of waste can lead to dangerous reactions, create more hazardous waste, and significantly increase disposal costs.[8][9] this compound must be treated as a halogenated organic solid waste .

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container: Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, with a secure, tightly sealing lid to prevent leaks or the release of dust.[8][10]

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[10]

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the labeled container inside a fume hood. Avoid creating dust.[1] Use tools like a dedicated spatula or powder funnel.

  • Secure the Container: Tightly close the container lid immediately after adding waste. According to EPA regulations, waste containers must remain closed at all times except when actively adding or removing waste.[8]

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA must be at or near the point of generation. Ensure the container is stored with other compatible solid chemical wastes and segregated from incompatible materials like strong oxidizing agents.[1]

Managing Contaminated Materials and Spills

Contaminated Labware and Debris: Any materials that have come into direct contact with this compound are also considered hazardous waste. This includes:

  • Gloves

  • Weigh boats or paper

  • Contaminated paper towels

  • Pipette tips

  • Spatulas (if disposable)

These items must be collected and placed in the same designated "Halogenated Organic Solid Waste" container.[5] Do not dispose of them in the regular trash.

Empty Reagent Bottles: An empty container that held this compound must still be managed as hazardous waste.[9] It can be placed in a designated solid waste drum. Alternatively, to render it non-hazardous for disposal as regular trash or glass recycling, it must be "triple rinsed."[9] The rinsate from each rinse must be collected as hazardous liquid waste, specifically as "Halogenated Organic Liquid Waste."

Small-Scale Spill Cleanup: In the event of a small spill within a fume hood:

  • Ensure your PPE is intact.

  • Gently cover the spill with an absorbent material to avoid making the powder airborne.

  • Carefully sweep or scoop the material and absorbent into the designated hazardous waste container.[1][12]

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the contaminated cloth in the same solid waste container.

  • Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

The Disposal Decision Workflow

The following diagram outlines the logical steps for properly segregating waste generated from this compound.

G start Identify Waste Stream is_chem Is the waste this compound or material contaminated with it? start->is_chem is_solid Is the waste a solid? (Powder, contaminated gloves, weigh paper, etc.) is_chem->is_solid Yes other_waste Follow appropriate disposal protocol for that specific waste stream. Consult EHS. is_chem->other_waste No solid_waste Place in a properly labeled, sealed container designated for: 'HALOGENATED ORGANIC SOLID WASTE' is_solid->solid_waste Yes liquid_waste Place in a properly labeled, sealed container designated for: 'HALOGENATED ORGANIC LIQUID WASTE' (This applies to rinsate from cleaning) is_solid->liquid_waste No (Rinsate) contact_ehs Store container in Satellite Accumulation Area. Contact EHS for pickup when full or per schedule. solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Regulatory and Advanced Considerations

The procedures outlined are designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][13] While this compound is not explicitly on the F, K, P, or U lists of hazardous wastes, any solid waste exhibiting characteristics of toxicity or irritation must be managed as hazardous waste.[13][14]

It is critical to remember that drain disposal is strictly prohibited.[1][10] Halogenated compounds can interfere with wastewater treatment processes and pose a threat to aquatic ecosystems.[1]

While advanced disposal methods like photocatalytic or enzymatic degradation for halogenated phenols are subjects of academic research, they are not standard laboratory procedures and should not be attempted.[15] The only approved and safe method of disposal for laboratory-generated quantities is through a licensed hazardous waste management facility, which typically uses high-temperature incineration.[4][12]

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment—upholding the highest standards of professional scientific practice.

References

Navigating the Safe Handling of 3-Chloro-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, functionalized aromatic molecules like 3-Chloro-4-hydroxybenzaldehyde are invaluable building blocks. However, their utility is matched by the critical need for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a crystalline solid that presents a multi-faceted hazard profile that must be thoroughly understood before any handling. It is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Furthermore, it is harmful if swallowed.[1] The presence of a chloro group and an aldehyde functional group on the aromatic ring are key determinants of its reactivity and toxicological properties.

Hazard ClassificationDescriptionRationale
Skin Irritation Causes skin irritation upon contact.[1][2]The aldehyde group can react with skin proteins, while the chlorinated aromatic structure can lead to irritation and potential sensitization.
Serious Eye Damage Can cause serious, potentially irreversible, eye damage.[1]The crystalline nature of the compound increases the risk of mechanical irritation, and its chemical properties can lead to severe damage to the cornea and other eye tissues.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][2]Fine particles of the solid can be easily inhaled, leading to irritation of the nose, throat, and lungs.
Acute Oral Toxicity Harmful if ingested.Systemic toxic effects can occur if the compound is swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. For this compound, a comprehensive PPE strategy is non-negotiable.

Eye and Face Protection:

Recommendation: Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

Causality: The risk of serious eye damage from this compound necessitates robust protection.[1] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles. Chemical goggles create a protective seal around the eyes, and a face shield offers an additional barrier for the entire face.

Skin and Body Protection:

Recommendation: A lab coat is the minimum requirement. When handling larger quantities or during procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.

Causality: To prevent skin contact and subsequent irritation, a protective layer is essential.[2] A lab coat provides a basic barrier, while a chemically resistant apron offers enhanced protection against potential splashes and spills.

Hand Protection:

Recommendation: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable choices.[3][4] Always inspect gloves for any signs of degradation or punctures before use.

Causality: The choice of glove material is critical for protection against aromatic aldehydes and chlorinated compounds. Butyl rubber gloves offer excellent protection against a wide range of chemicals, including aldehydes and ketones.[1][3] Nitrile gloves also provide good resistance to many solvents and are a suitable alternative.[4][5] It is crucial to be aware of the breakthrough time of the specific glove material for the chemicals being handled.

Respiratory Protection:

Recommendation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[2] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is required.[6]

Causality: The fine crystalline nature of this compound means that it can easily become airborne.[2] A chemical fume hood provides the most effective engineering control to capture these particles at the source. When engineering controls are insufficient, a particulate respirator is necessary to prevent the inhalation of the irritant dust.[6][7]

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Pre-Use Verification Start Handling this compound Assess_Hazards Review SDS: - Skin/Eye Irritant - Respiratory Irritant - Solid (Dust Hazard) Start->Assess_Hazards Eye_Protection Eye Protection: Chemical Safety Goggles (Face shield for splash risk) Assess_Hazards->Eye_Protection Eye Damage Risk Hand_Protection Hand Protection: Chemical-Resistant Gloves (Nitrile or Neoprene) Assess_Hazards->Hand_Protection Skin Irritation Risk Body_Protection Body Protection: Lab Coat (Chem-resistant apron for spills) Assess_Hazards->Body_Protection Skin Contact Risk Respiratory_Protection Respiratory Protection: Work in Fume Hood. If not possible, use N95/P100 Respirator Assess_Hazards->Respiratory_Protection Inhalation Risk Inspect_PPE Inspect all PPE for integrity before each use. Eye_Protection->Inspect_PPE Hand_Protection->Inspect_PPE Body_Protection->Inspect_PPE Respiratory_Protection->Inspect_PPE End Proceed with Handling Inspect_PPE->End

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is fundamental to ensuring safety and experimental integrity.

Pre-Handling Checks:
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2]

  • Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly.

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical spills is accessible.

Step-by-Step Handling Procedure:
  • Don all required PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for transferring the solid. Avoid creating dust clouds.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is a critical component of laboratory safety.

Spill Cleanup Protocol:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This includes respiratory protection if the spill is large or if there is significant dust.

  • Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material such as sand or vermiculite.[8] Do not use combustible materials like paper towels to cover the spill.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2][9]

  • Decontaminate the Area: Wipe the spill area with a damp cloth (water or an appropriate solvent). Place the cleaning materials into the hazardous waste container.

  • Dispose of Waste: Dispose of the sealed container as hazardous waste according to your institution's guidelines.[9][10]

Waste Disposal:

The disposal of this compound and any contaminated materials must be handled with care to protect both personnel and the environment.

  • Waste Segregation: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[11] Do not mix this waste with other waste streams.[11]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[10]

By integrating these scientifically grounded safety protocols into your daily laboratory workflow, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.